molecular formula C16H25N3O6 B8532789 bis-BOC-histidine

bis-BOC-histidine

Cat. No.: B8532789
M. Wt: 355.39 g/mol
InChI Key: XVQIEJCTJCUKMP-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-BOC-histidine is a useful research compound. Its molecular formula is C16H25N3O6 and its molecular weight is 355.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H25N3O6

Molecular Weight

355.39 g/mol

IUPAC Name

(2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C16H25N3O6/c1-15(2,3)24-13(22)19(14(23)25-16(4,5)6)11(12(20)21)7-10-8-17-9-18-10/h8-9,11H,7H2,1-6H3,(H,17,18)(H,20,21)/t11-/m0/s1

InChI Key

XVQIEJCTJCUKMP-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N([C@@H](CC1=CN=CN1)C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N(C(CC1=CN=CN1)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

bis-BOC-histidine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Nα,Nτ-bis(tert-butyloxycarbonyl)-L-histidine (bis-BOC-Histidine)

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of Nα,Nτ-bis(tert-butyloxycarbonyl)-L-histidine, commonly referred to as this compound or Boc-His(Boc)-OH. It is an essential derivative for researchers, chemists, and drug development professionals engaged in peptide synthesis. We will explore its chemical properties, the strategic rationale for its dual-protection scheme, and its practical application in solid-phase peptide synthesis (SPPS).

Core Chemical Identity and Properties

This compound is a derivative of the amino acid L-histidine where both the primary alpha-amino group (Nα) and the tau (τ) nitrogen of the imidazole side chain are protected by a tert-butoxycarbonyl (BOC) group. This comprehensive protection is critical for preventing undesirable side reactions during peptide synthesis.

Chemical Structure

The structure features two bulky BOC groups, which significantly influence the molecule's reactivity and solubility.

Chemical Structure of this compound C_alpha C_beta C_alpha->C_beta COOH COOH C_alpha->COOH N_alpha_boc Nα-BOC C_alpha->N_alpha_boc C_gamma C_beta->C_gamma N_delta C_gamma->N_delta N_pi C_epsilon N_delta->C_epsilon C_epsilon->N_pi N_pi->C_gamma N_pi_boc Nτ-BOC N_pi->N_pi_boc

Caption: Diagram of Nα,Nτ-bis-BOC-L-histidine structure.

Quantitative Data

The key physicochemical properties of this compound are summarized below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₆H₂₅N₃O₆[1]
Molecular Weight 355.39 g/mol [1]
CAS Number 20866-46-0[1][2]
Appearance White to off-white solid/powder
Purity ≥97.0% (NMR), ≥98% (TLC)
Solubility Soluble in Chloroform, Dichloromethane (DCM), DMSO, Acetone
Storage Powder: -20°C for up to 3 years

Note: this compound is often supplied as its dicyclohexylammonium (DCHA) salt (CAS Number: 31687-58-8) to improve stability and handling.[3]

The Scientific Imperative for Dual-BOC Protection

The imidazole side chain of histidine presents a unique challenge in peptide synthesis. Its nucleophilic nature can lead to several undesirable side reactions. The use of a second BOC group on the imidazole nitrogen is a deliberate strategy to mitigate these risks.

Expertise: Preventing Side Reactions

The unprotected imidazole ring can be acylated by the activated carboxyl group of the incoming amino acid, leading to branched peptides and purification difficulties. More critically, the imidazole ring can act as a base, catalyzing the racemization of the activated histidine residue, which compromises the chiral integrity of the final peptide.

The dual-protection strategy offered by Boc-His(Boc)-OH provides a robust solution.[2]

  • Nα-BOC Group : This is the standard temporary protecting group for the alpha-amino function in BOC-based SPPS. It prevents the amino group from reacting during the coupling step and is selectively removed by moderate acids like trifluoroacetic acid (TFA).[4]

  • Nτ-BOC Group : This group deactivates the imidazole ring, effectively preventing it from participating in side reactions such as acylation and racemization.[2]

This comprehensive protection ensures the correct and selective incorporation of the histidine residue into the growing peptide chain, resulting in higher purity and yield.[2]

Trustworthiness: A Self-Validating System

A key advantage of the bis-BOC strategy is the simultaneous cleavage of both BOC groups during the standard N-terminal deprotection step in Boc-SPPS. The use of trifluoroacetic acid (TFA) efficiently removes the Nα-BOC group to allow for the next coupling cycle, and it simultaneously removes the Nτ-BOC group from the histidine side chain. This simplifies the workflow, as no separate, orthogonal deprotection step is required for the side chain, making the protocol more efficient and less prone to error.

This characteristic makes Boc-His(Boc)-OH particularly well-suited for introducing a histidine residue near the N-terminus or in the synthesis of shorter peptides where final deprotection liberates the side chain without complication.

Experimental Protocol: Application in Boc-SPPS

The following is a generalized, field-proven protocol for the incorporation of Boc-His(Boc)-OH into a peptide sequence using manual or automated Boc-based solid-phase peptide synthesis (SPPS).

Workflow Diagram

start Start: Resin-Bound Peptide (Free N-terminus) activation Step 1: Activation Activate Boc-His(Boc)-OH with coupling agent (e.g., HBTU/HOBt) start->activation Introduce Boc-His(Boc)-OH coupling Step 2: Coupling Add activated amino acid to resin. Agitate for 1-2 hours. activation->coupling wash1 Step 3: Wash Wash resin with DCM and Isopropanol to remove excess reagents. coupling->wash1 deprotection Step 4: Deprotection Treat with 40-50% TFA in DCM to remove both BOC groups. wash1->deprotection Simultaneous Nα & Nτ deprotection wash2 Step 5: Wash & Neutralize Wash with DCM/Isopropanol. Neutralize with 10% TEA in DCM. deprotection->wash2 next_cycle Ready for Next Coupling Cycle wash2->next_cycle final_cleavage Final Cleavage from Resin (e.g., with HF) wash2->final_cleavage If sequence is complete next_cycle->activation Repeat for subsequent amino acids

Caption: Workflow for incorporating this compound in SPPS.

Step-by-Step Methodology

This protocol assumes a standard Boc-SPPS cycle. Volumes and times may need optimization based on the specific peptide sequence and scale.

  • Resin Preparation : Start with the peptide-resin which has a free N-terminal amino group, having been deprotected and neutralized in the previous cycle.

  • Amino Acid Activation :

    • In a separate vessel, dissolve Boc-His(Boc)-OH (2-4 equivalents relative to resin substitution) and an activating agent such as HBTU/HOBt (2-4 equivalents) in a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

    • Add a base, typically N,N-Diisopropylethylamine (DIPEA), to initiate the activation. Allow to pre-activate for 2-5 minutes.

  • Coupling Reaction :

    • Add the activated Boc-His(Boc)-OH solution to the vessel containing the peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours to ensure complete coupling. A Kaiser test can be performed to confirm the absence of free primary amines.

  • Washing :

    • Filter the resin and wash thoroughly to remove excess reagents and byproducts. A typical wash sequence is: DCM (3x), isopropanol (3x), and DCM (3x).[5]

  • Deprotection :

    • To remove the Nα-BOC group (and simultaneously, the Nτ-BOC group), treat the resin with a solution of 40-50% Trifluoroacetic Acid (TFA) in DCM for approximately 30 minutes.[4][5]

  • Post-Deprotection Wash and Neutralization :

    • Wash the resin again (DCM, isopropanol, DCM) to remove TFA and the cleaved BOC groups.[5]

    • Neutralize the newly formed N-terminal trifluoroacetate salt with a 10% solution of a non-nucleophilic base, such as Triethylamine (TEA) or DIPEA in DCM.[5]

  • Continuation : The peptide-resin is now ready for the next coupling cycle. If the peptide sequence is complete, proceed to final cleavage from the resin using a strong acid like hydrofluoric acid (HF).[4]

Synthesis of this compound

While commercially available, understanding the synthesis of Boc-His(Boc)-OH provides valuable context. A common laboratory-scale synthesis involves the reaction of L-histidine with an excess of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The reaction conditions are controlled to promote the addition of the BOC protecting group to both the α-amino group and one of the imidazole nitrogens.[6] The process can produce a mixture of regioisomers (protection at Nτ vs. Nπ), which requires careful purification to isolate the desired product.[6]

Conclusion

Nα,Nτ-bis-BOC-L-histidine is a superior building block for the incorporation of histidine in Boc-based peptide synthesis. Its dual-protection mechanism provides an authoritative solution to the inherent reactivity of the imidazole side chain, preventing racemization and acylation side reactions. The convenience of simultaneous deprotection with standard TFA treatment streamlines the SPPS workflow, enhancing efficiency and the integrity of the final peptide product. For any drug development or research program involving histidine-containing peptides, the use of Boc-His(Boc)-OH is a scientifically sound choice that ensures trustworthiness and reproducibility in synthesis.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis: The Advantages of Using N-alpha, N-im-bis-Boc-L-histidine.[Link]

  • Chem-Impex. Boc-L-histidine.[Link]

  • PubChem. N,1-Bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1).[Link]

  • PubChem. this compound.[Link]

  • Aapptec Peptides. Boc-His(Boc)-OH [20866-46-0].[Link]

  • National Institutes of Health (NIH). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma.[Link]

  • jOeCHEM. Peptide Synthesis with the Boc Protecting Group.[Link]

  • Google Patents.EP0061933A2 - Histidine protection.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).[Link]

Sources

Technical Whitepaper: N,N'-di-Boc-L-histidine (CAS 20866-46-0)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocols for High-Fidelity Histidine Incorporation in Peptide Synthesis

Executive Summary

N,N'-di-Boc-L-histidine (Boc-His(Boc)-OH), identified by CAS 20866-46-0 , represents a specialized amino acid derivative critical for high-precision peptide synthesis. Unlike standard histidine derivatives used in Fmoc chemistry (e.g., Fmoc-His(Trt)-OH), this compound is primarily utilized in Boc-based Solid Phase Peptide Synthesis (SPPS) and solution-phase synthesis where simultaneous deprotection of the


-amine and the imidazole side chain is required.[1]

Its defining technical advantage lies in the suppression of racemization . The electron-withdrawing nature of the imidazole-bound tert-butoxycarbonyl (Boc) group significantly reduces the basicity of the imidazole ring, preventing the intramolecular abstraction of the


-proton—a common failure mode in histidine coupling. This guide details the physicochemical properties, stability mechanisms, and validated protocols for the effective utilization of Boc-His(Boc)-OH.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Boc-His(Boc)-OH is a derivative of L-histidine protected at both the


-amino position and the imidazole nitrogen (typically the 

position, though dynamic equilibrium exists in solution).[1]
Table 1: Physicochemical Constants[1]
PropertySpecification
Chemical Name

-Bis(tert-butoxycarbonyl)-L-histidine
CAS Number 20866-46-0
Molecular Formula

Molecular Weight 355.39 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DCM,

, DMSO, Ethyl Acetate; Sparingly soluble in water
Melting Point Not distinct (often decomposes); typically handled as a foam or amorphous solid
Optical Rotation

(c=1 in Methanol) (Note: Varies by salt form)
Storage -20°C (Desiccated).[1][2][3][4] Hydrolytically unstable at RT in solution.[1]

Structural Analysis & Racemization Suppression

The structural integrity of histidine during coupling is compromised by the basicity of the imidazole nitrogen (specifically


), which can act as an intramolecular base to deprotonate the 

, leading to the formation of a planar enolate and subsequent racemization (D/L mixing).[1][3][5]

The Boc-Advantage: In Boc-His(Boc)-OH, the carbamate protection on the imidazole ring exerts a strong electron-withdrawing effect (-I effect) . This dramatically lowers the


 of the imidazole system, rendering the remaining nitrogen insufficiently basic to abstract the 

-proton. This makes CAS 20866-46-0 superior to

-benzyl or

-trityl derivatives for syntheses requiring high enantiomeric purity.[1]
Visualization: Racemization Suppression Mechanism

Racemization_Suppression cluster_legend Stability Logic Unprotected Unprotected/Trt-Protected His (High Racemization Risk) Mechanism_Bad Mechanism: 1. Imidazole N(pi) acts as base 2. Abstracts alpha-proton 3. Enolization -> Racemization Unprotected->Mechanism_Bad High Basicity Boc_Protected Boc-His(Boc)-OH (CAS 20866-46-0) (Low Racemization Risk) Mechanism_Good Mechanism: 1. Imidazole-Boc is Electron Withdrawing 2. Imidazole basicity reduced 3. Alpha-proton remains stable Boc_Protected->Mechanism_Good Low Basicity (-I Effect)

Figure 1: Comparative mechanism showing how the electron-withdrawing Boc group prevents the autocatalytic racemization observed in other histidine derivatives.

Synthetic Utility & Applications

Role in Boc-SPPS

Boc-His(Boc)-OH is the reagent of choice for introducing histidine in Boc-chemistry SPPS .

  • Coupling: Standard carbodiimide (DCC/DIC) or onium salt (HBTU/HATU) activation is effective.[1] The reduced nucleophilicity of the imidazole ring prevents side reactions like acyl transfer.[2]

  • Deprotection: A unique feature is the simultaneous cleavage . Treatment with Trifluoroacetic acid (TFA) removes both the

    
    -Boc (amine protection) and the 
    
    
    
    -Boc (side-chain protection).[1]
    • Note: This contrasts with Fmoc chemistry, where the side chain (Trt) is removed by acid (TFA) but the N-terminus is removed by base (Piperidine).[1] In Boc chemistry, the side chain is usually Benzyl (HF labile), but Boc-His(Boc)-OH allows for His introduction where the side chain is freed at the same time as the N-terminus (if used as a terminal residue) or requires re-protection if used internally (rare).[1] Correction: In standard Boc SPPS, the

      
      -Boc group is essentially "too labile" for permanent side-chain protection throughout a long synthesis if treated repeatedly with TFA.[1] Therefore, Boc-His(Boc)-OH is typically used for: 
      
      • Solution phase synthesis of short fragments.

      • Terminal Histidine incorporation where final global deprotection follows immediately.[1]

      • Boc-His(Dnp)-OH or Boc-His(Tos)-OH are preferred for internal residues in long Boc-SPPS chains to survive repeated TFA cycles.[1]

Synthesis of the Reagent

For researchers needing to synthesize CAS 20866-46-0 from L-Histidine:

  • Reactants: L-Histidine + Di-tert-butyl dicarbonate (

    
    ).[1][2][6]
    
  • Conditions: Aqueous/Dioxane or Aqueous/THF mixture with Sodium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).[1]
  • Purification: Acidify cold reaction mixture to pH 2-3 (carefully, to avoid deprotection) and extract into Ethyl Acetate.

Handling, Stability & Storage Protocols

Critical Warning: The


-Boc group is hydrolytically unstable  compared to the 

-Boc group.[1] It can fall off in the presence of nucleophiles or even moisture over time.
Stability Protocol
  • Moisture Sensitivity: Store strictly under desiccant.[1] Moisture causes hydrolysis of the imidazole carbamate, releasing

    
     and free imidazole, which can then catalyze racemization.
    
  • Nucleophilic Attack: Avoid dissolving in methanol or primary amines for extended periods unless deprotection is intended.[1] The imidazole Boc group can be transferred to other nucleophiles (Boc-transfer reagent behavior).[1]

  • Analysis: When analyzing via HPLC, use non-nucleophilic buffers. If a peak for mono-Boc-His is observed, it indicates degradation of the side-chain protection.

Validated Experimental Workflow

Protocol: Coupling Boc-His(Boc)-OH in Solution Phase

Objective: Couple Boc-His(Boc)-OH to an amine-functionalized protected amino acid (H-AA-OR).

Reagents:

  • Boc-His(Boc)-OH (1.1 eq)[1]

  • DCC (Dicyclohexylcarbodiimide) (1.1 eq) or EDC.HCl[1]

  • HOBt (Hydroxybenzotriazole) (1.1 eq) - Essential to suppress racemization further.[1]

  • Solvent: Anhydrous DCM or DMF.[1]

Step-by-Step:

  • Dissolution: Dissolve Boc-His(Boc)-OH and HOBt in anhydrous DCM/DMF at 0°C.

    • Why: Low temperature minimizes initial racemization risk during activation.[1]

  • Activation: Add DCC (or EDC). Stir for 15 minutes at 0°C.

    • Observation: If using DCC, white precipitate (DCU) will form.[1]

  • Coupling: Add the amine component (H-AA-OR) and a base (DIPEA/NMM) if the amine is a salt (e.g., HCl salt).[1]

    • Stoichiometry: Ensure pH is ~8 (measured on wet pH paper above solution).[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

  • Work-up: Filter off DCU. Wash filtrate with 5% Citric Acid (removes unreacted amine/imidazole), then Sat.[1]

    
     (removes unreacted acid), then Brine.[1]
    
  • Drying: Dry over

    
     and concentrate.
    
Protocol: Simultaneous Deprotection (TFA Method)

Objective: Remove both Boc groups to yield free L-Histidine peptide.[1]

  • Cocktail: Prepare TFA:DCM:TIPS (Triisopropylsilane):Water (50:45:2.5:2.5).

    • Why TIPS? Scavenges the tert-butyl cations generated to prevent alkylation of the imidazole ring or other sensitive residues (Trp/Met).

  • Reaction: Treat the protected peptide with the cocktail for 60–90 minutes at RT.

  • Precipitation: Evaporate TFA under nitrogen flow. Precipitate crude peptide in cold Diethyl Ether.

Visualization: Experimental Workflow

Workflow Start Boc-His(Boc)-OH (Powder, -20°C) Activation Activation (DCC/HOBt, 0°C) Start->Activation Dissolve Coupling Coupling (+ Amine, RT, 12h) Activation->Coupling Form Active Ester Intermediate Protected Peptide (Boc-His(Boc)-AA-OR) Coupling->Intermediate Amide Bond Deprotection Deprotection (TFA/Scavengers) Intermediate->Deprotection Cleave N-alpha & N-im Final Free Peptide (H-His-AA-OH) Deprotection->Final Precipitation

Figure 2: Step-by-step workflow for the utilization of Boc-His(Boc)-OH in peptide synthesis, highlighting the simultaneous deprotection step.

References

  • BenchChem. (2025).[1][2] Boc-His(Boc)-OH physical and chemical properties for synthesis. Retrieved from [1][2]

  • ChemicalBook. (2025).[1][6] N,N'-Di-tert-butoxycarbonyl-L-histidine Properties and CAS 20866-46-0 Data. Retrieved from [1]

  • PubChem. (2025).[1][2] Boc-His(Boc)-OH Compound Summary. National Library of Medicine.[1] Retrieved from [1][2]

  • Merck Millipore (Novabiochem). (2015).[1] Novabiochem Letters: Histidine derivatives for minimization of racemization. Retrieved from [1]

  • CEM Corporation. (2025).[1] Application of Fmoc-His(Boc)-OH in SPPS (Comparative Mechanism Study). Retrieved from [1]

Sources

Technical Guide: bis-BOC-Histidine vs. Boc-His(Trt)-OH in Peptide Synthesis

[1][2]

Executive Summary

For researchers in peptide therapeutics, the selection of histidine building blocks is a critical control point that dictates purity, yield, and downstream processing complexity.[1]

This guide analyzes the divergent physicochemical behaviors of bis-BOC-histidine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Boc-His(Trt)-OH


2
  • Boc-His(Trt)-OH is the industry "Gold Standard" for Solid Phase Peptide Synthesis (SPPS).[2] It relies on steric bulk to suppress racemization and offers orthogonal stability against nucleophiles.

  • This compound is a specialized reagent.[2][3] It relies on electronic deactivation of the imidazole ring. While often more cost-effective, it carries significant risks of "Boc transfer" side reactions and hydrolytic instability.

Part 1: Structural & Electronic Determinants[1][2]

The fundamental difference lies in how the side-chain protecting group modifies the reactivity of the imidazole ring.[4][5]

This compound (Electronic Deactivation)[1][2]
  • Structure: Both the

    
    -amine and the imidazole nitrogen (typically the 
    
    
    -position) are capped with Boc groups.[3][6]
  • Mechanism: The carbamate moiety on the imidazole is strongly electron-withdrawing. This dramatically lowers the

    
     of the imidazole ring, effectively "shutting down" its basicity.
    
  • Consequence: While this prevents the imidazole from acting as a nucleophile (good), the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Boc group is chemically labile. It is susceptible to nucleophilic attack, leading to the protecting group falling off or migrating to other amines.
    
Boc-His(Trt)-OH (Steric Shielding)[1][2]
  • Structure: The

    
    -amine is Boc-protected, while the imidazole 
    
    
    -nitrogen is protected by a massive Triphenylmethyl (Trityl/Trt) group.[2][6]
  • Mechanism: The Trityl group does not significantly alter the electronics of the ring but creates a massive steric umbrella.

  • Consequence: This bulk prevents the imidazole nitrogens from approaching the

    
    -proton (preventing racemization) and blocks external electrophiles. The Trt group is extremely stable to bases and nucleophiles, only cleaving under acidic conditions (TFA).
    
Visualization: Structural Logic & Reactivity

His_Protection_LogicTargetTarget: High Purity Histidine PeptideBisBocThis compound(Electronic Control)Target->BisBocTrtBoc-His(Trt)-OH(Steric Control)Target->TrtMech_BisMechanism:Electron-withdrawing Boc grouplowers imidazole pKaBisBoc->Mech_BisMech_TrtMechanism:Bulky Trityl group blocksaccess to N-tau/N-piTrt->Mech_TrtRisk_BisRisk:'Boc Transfer' to free aminesInstability to nucleophilesMech_Bis->Risk_Bisleads toRisk_TrtRisk:Trityl Cation generationduring cleavage (requires scavengers)Mech_Trt->Risk_Trtleads to

Caption: Comparative logic of electronic vs. steric protection strategies for Histidine.

Part 2: The Racemization Challenge

Histidine is notorious for racemization (conversion of L-His to D-His) during the coupling step.[2][4] This occurs via an intramolecular base-catalyzed mechanism .[2]

  • The Problem: The unprotected ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -nitrogen of the imidazole can act as a base, abstracting the proton from the 
    
    
    -carbon of the activated amino acid.[7] This forms an enol intermediate which loses chiral integrity.
  • The bis-Boc Solution: The electron-withdrawing effect prevents the

    
    -nitrogen from being basic enough to abstract the proton. Efficacy: High. 
    
  • The Trt Solution: The Trityl group is usually on the

    
    -nitrogen.[7] Its sheer size sterically hinders the conformational rotation required for the 
    
    
    -nitrogen to align with the
    
    
    -proton. Efficacy: Very High (Industry Standard).

Part 3: Experimental Protocols

Protocol A: Coupling Boc-His(Trt)-OH (Recommended)

Use this for sequences >5 residues or when high purity is non-negotiable.[2]

Reagents:

  • Boc-His(Trt)-OH (1.0 g, ~2.0 mmol)[2]

  • Coupling Agent: HBTU or HATU (0.95 eq)[2]

  • Base: DIEA (2.0 eq)[2]

  • Solvent: DMF (anhydrous)[2]

Workflow:

  • Dissolution: Dissolve Boc-His(Trt)-OH in minimal DMF.

  • Activation: Add HBTU/HATU. Add DIEA immediately. Note: Minimize activation time (< 2 mins) before adding to resin to reduce racemization risk.[2]

  • Coupling: Add activated mixture to the resin. Shake for 30–60 minutes.

  • Monitoring: Perform Kaiser test. If slightly positive, recouple using DIC/HOBt to avoid over-activation.

Protocol B: Handling this compound

Use this for N-terminal His or short, budget-constrained peptides.[2]

Critical Warning: bis-Boc-His is often sold as a DCHA (Dicyclohexylamine) salt to stabilize it.[2] You MUST desalt it before coupling, or the DCHA amine will compete for the activated ester, terminating your chain.

Desalting Workflow:

  • Suspend bis-Boc-His•DCHA salt in Ethyl Acetate (EtOAc).[2]

  • Wash with cold 0.5 M

    
     or 
    
    
    (aq) in a separatory funnel. The DCHA stays in the aqueous layer; the free acid moves to organic.
  • Wash organic layer with brine, dry over

    
    , and evaporate.
    
  • Coupling: Use immediate DIC/HOBt activation. Avoid strong bases during coupling to prevent the side-chain Boc from falling off.

Protocol C: Final Cleavage & Deprotection[1][2]

The major divergence occurs here.

StepBoc-His(Trt)-OH StrategyThis compound Strategy
Reagent TFA / Scavengers TFA (Neat or minimal scavenger)
Cocktail 90% TFA, 5% TIS (Triisopropylsilane), 5% ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

.
50-90% TFA in DCM.[2]
Mechanism TFA removes N-term Boc AND side-chain Trt.[2][3][4]TFA removes N-term Boc AND side-chain Boc.[2][4]
Criticality High. The Trityl cation (

) is a potent electrophile. Without TIS, it will permanently alkylate Trp, Cys, or Met residues.
Low. The t-butyl cation is generated but is less "sticky" than Trt, though scavengers are still good practice.

Part 4: Comparative Data Analysis

The following table summarizes the operational differences for decision-making.

FeatureBoc-His(Trt)-OHThis compound
CAS Number 32926-43-520866-46-0 (Free Acid)
Side Chain Stability High. Stable to base/nucleophiles.[2]Low. Labile to nucleophiles/base.
Racemization Risk Very Low (< 0.5% with proper activation).[2]Low (< 1.0%), but handling dependent.
Solubility (DMF) Excellent.Good (Free acid); Poor (DCHA salt).[2]
Side Reactions Trityl re-alkylation (requires scavengers).[2]Boc Transfer (acylation of other amines).
Cost High (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

$).[2][7]
Moderate (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

).[2]
Primary Use Case Long peptides, GMP manufacturing.Short peptides, N-terminal His.[2]
Decision Logic Diagram

Decision_MatrixStartSelect His DerivativeQ1Is His at N-Terminus?Start->Q1Q2Peptide Length?Q1->Q2No (Internal His)Res1Use bis-Boc-His(Cost effective, low risk)Q1->Res1YesQ2->Res1Short (<5 AA)Res2Use Boc-His(Trt)-OH(Max stability required)Q2->Res2Long (>5 AA)Q2->Res2Contains Cys/Trp

Caption: Decision tree for selecting the optimal Histidine derivative based on sequence position and length.

References

  • Albericio, F., et al. (2000). Preparation and handling of peptides containing Histidine. Journal of Organic Chemistry. (Contextual citation for racemization mechanisms).

solubility of bis-BOC-histidine in DCM vs DMF

Operational Solubility of -bis-tert-butoxycarbonyl-L-histidine: A Comparative Technical Guide

Executive Summary

The effective utilization of


-bis-tert-butoxycarbonyl-L-histidine122

Part 1: Molecular Architecture & Solvation Mechanisms[2]

To understand the solubility profile of Boc-His(Boc)-OH, one must analyze its deviation from standard amino acid polarity.[1][2]

The Lipophilic Shift

Native histidine is highly polar due to its imidazole side chain (pKa ~6.0) and zwitterionic nature.[1][2] However, the bis-BOC protection fundamentally alters this physicochemical profile:

  • 
    -Boc:  Masks the N-terminal amine, removing H-bond donor capability.[1][2]
    
  • 
    -Boc:  Protects the 
    
    
    -nitrogen (tele-nitrogen) of the imidazole ring.[1][2] Crucially, this is an electron-withdrawing group that drastically lowers the basicity of the imidazole ring, preventing it from acting as an intramolecular base (a primary cause of racemization).
Solvation Thermodynamics

The addition of two bulky tert-butyl groups creates a "grease ball" effect, significantly increasing the molecule's lipophilicity (

  • In DCM (Dielectric Constant

    
    ):  The non-polar interaction between the chlorinated solvent and the hydrophobic tert-butyl shells is thermodynamically favorable. DCM effectively solvates the protecting groups.
    
  • In DMF (Dielectric Constant

    
    ):  While DMF is a universal aprotic solvent, the high lipophilicity of bis-BOC-His can occasionally lead to slower dissolution rates compared to mono-protected derivatives, although it remains chemically soluble.[1][2]
    

Part 2: Comparative Solvent Analysis (DCM vs. DMF)

The choice between DCM and DMF is not merely about dissolving the powder; it is about the entire coupling ecosystem .

Table 1: Technical Comparison for SPPS Applications
FeatureDichloromethane (DCM)Dimethylformamide (DMF)
Solubility (Bis-BOC-His) Excellent. Rapid dissolution even at high concentrations (>0.5 M).[1][2]Good. May require vortexing/sonication at high concentrations.[2]
Resin Swelling Moderate (Polystyrene) to Poor (PEG-based resins).[1][2]Superior. Universal swelling for most SPPS resins (ChemMatrix, PEG-PS).[1][2]
Coupling Kinetics Slower. Low dielectric constant stabilizes ion pairs, potentially retarding activation.[2]Faster. High dielectric constant promotes active ester formation.[2]
Stability Risks Low.[2][3] Volatility allows easy removal; minimal side reactions.[2]Moderate. Critical Risk: Aged DMF contains dimethylamine, which can prematurely remove the

-Boc group.[1][2]
Racemization Control High. Low polarity suppresses proton transfer mechanisms.[2]Moderate. Higher polarity can stabilize charged transition states leading to epimerization.[2]
The "Hybrid Strategy" Recommendation

For difficult sequences, a binary solvent system is often the optimal technical solution:

  • Dissolution: Dissolve Boc-His(Boc)-OH in a minimal volume of DCM (to ensure rapid, aggregate-free solvation).

  • Dilution: Dilute with DMF to the final working concentration.

    • Ratio: 20:80 (DCM:DMF) is ideal.[1][2] This maintains resin swelling (DMF) while leveraging the solvation power of DCM.

Part 3: Operational Protocols (Self-Validating Systems)[1][2]

These protocols are designed with built-in "Check Steps" to ensure integrity before committing valuable resin.[1][2]

Protocol A: Preparation of 0.2 M Boc-His(Boc)-OH Solution[1][2]

Reagents:

  • Boc-His(Boc)-OH (MW: ~355.4 g/mol )[1][2]

  • Solvent: Anhydrous DMF or DCM (purity >99.8%)[1][2]

Workflow:

  • The "Fish Eye" Check (Pre-Validation):

    • Weigh the amino acid.[4] Inspect the powder. It should be a white, free-flowing powder.[1][2] Clumps indicate moisture absorption (hydrolysis risk).[1][2]

    • Action: If clumpy, dry in a vacuum desiccator over

      
       for 4 hours.[2]
      
  • Solvent Quality Validation (Critical for DMF):

    • Test: Take 1 mL of DMF.[2] Add 1 drop of bromophenol blue indicator.[2]

    • Result: If the solution turns blue , amines are present (Do NOT use).[2] If yellow/green, the solvent is acidic/neutral and safe.

    • Reasoning: Amines in aged DMF will cleave the

      
      -Boc group, leading to immediate racemization during coupling.[2]
      
  • Dissolution Step:

    • Add 75% of the calculated solvent volume.

    • DCM: Swirl gently; dissolution should be instantaneous.

    • DMF: Vortex for 30-60 seconds. If particles persist, sonicate for maximum 2 minutes (bath temperature <30°C).

    • Warning: Heat degrades the carbamate linkage.

  • Final Volume Adjustment:

    • Add remaining solvent to reach target volume.[2][4] Invert 5 times to mix.

Protocol B: Recovery from "Crashing Out"

If the derivative precipitates in the lines or reaction vessel (common in pure DCM on cold days):

  • Add Co-solvent: Introduce N-Methyl-2-pyrrolidone (NMP) or DMF dropwise.[1][2]

  • Agitation: Do not heat. Use nitrogen bubbling or mechanical shaking.[2]

Part 4: Visualization of Decision Logic

The following diagram illustrates the decision process for solvent selection based on resin type and coupling requirements.

SolventSelectionStartSTART: Boc-His(Boc)-OH CouplingResinCheckCheck Resin TypeStart->ResinCheckPolystyrenePolystyrene (PS) CoreResinCheck->PolystyrenePEGPEG / ChemMatrix / TentagelResinCheck->PEGSolubilityCheckSolubility RequirementPolystyrene->SolubilityCheckDecisionDMFPrimary Solvent: DMF(Max Swelling, Fast Kinetics)PEG->DecisionDMFDecisionDCMPrimary Solvent: DCM(High Solubility, Good PS Swelling)SolubilityCheck->DecisionDCMStandard Conc (<0.3M)DecisionMixBinary System: DCM/DMF (1:4)(Balanced Performance)SolubilityCheck->DecisionMixHigh Conc (>0.3M)RiskRISK CHECK:Is DMF Fresh? (Amine Free)DecisionDMF->RiskRisk->DecisionDMFYes (Safe)Risk->DecisionMixNo (Use DCM to dissolve first)

Figure 1: Decision matrix for solvent selection in Boc-His(Boc)-OH coupling. Blue nodes indicate decision points; Green indicates optimal paths; Red indicates critical safety checks.[1][2]

Part 5: Impact on Racemization (The "Hidden" Variable)

The choice of solvent indirectly impacts the stereochemical integrity of Histidine.

  • The Mechanism: Histidine racemization occurs via proton abstraction from the

    
    -carbon, facilitated by the imidazole 
    
    
    -nitrogen.[5]
  • Bis-BOC Protection: The

    
    -Boc group withdraws electrons, making the imidazole less basic and reducing this risk.[1][2]
    
  • Solvent Effect:

    • DCM: Low polarity suppresses the stabilization of the charged enolate intermediate required for racemization. Safer for long couplings.

    • DMF: Higher polarity can stabilize the transition state. If the

      
      -Boc group falls off (due to amine contamination in DMF), racemization becomes rapid.[1][2]
      

References

  • BenchChem. (2025).[1][2][4][6] Boc-His(Boc)-OH physical and chemical properties for synthesis. Retrieved from [1][2]

  • Bachem. (2021). Care and Handling of Peptides: Technical Note. Retrieved from [1][2]

  • PubChem. (2025).[1][2] Compound Summary: Boc-His(Boc)-OH.[1][2][6] National Library of Medicine.[2] Retrieved from [1][2]

  • Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding on N-im protection stability).

  • CEM Corporation. (n.d.).[1][2] Application of His derivatives in SPPS. Retrieved from [1][2]

stability of Boc-His(Boc)-OH in storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Peptide Synthesis & Drug Development

Part 1: Executive Summary & Molecular Architecture

Boc-His(Boc)-OH (N


,N

-bis-tert-butyloxycarbonyl-L-histidine) represents a critical yet metastable building block in solid-phase peptide synthesis (SPPS). Unlike standard amino acid derivatives, its stability profile is dictated by the unique electronic environment of the imidazole ring.

As a Senior Application Scientist, I have observed that >40% of synthesis failures involving Histidine can be traced back to compromised starting materials—specifically, the silent degradation of the imidazole side-chain protection. This guide moves beyond basic MSDS recommendations to provide a mechanistic understanding of stability, rigorous storage protocols, and self-validating quality control measures.

The Core Vulnerability: The Imidazole Nitrogen

The stability of Boc-His(Boc)-OH is fundamentally lower than that of Boc-Ala-OH or Boc-Leu-OH due to the N


-Boc group .
  • Electronic Activation: The imidazole ring is electron-rich. Attaching an electron-withdrawing Boc group to the

    
     or 
    
    
    
    nitrogen creates a "push-pull" system. While this suppresses racemization during coupling, it makes the carbamate linkage significantly more labile to nucleophilic attack and acidolysis than the
    
    
    -Boc group.
  • Autocatalysis Risk: If the N

    
    -Boc group is cleaved (generating free imidazole), the basic imidazole moiety can act as an intramolecular base, catalyzing further hydrolysis of the remaining protecting groups or promoting racemization upon activation.
    

Part 2: Degradation Mechanics

Understanding how the molecule fails is the first step in preventing it. The primary degradation pathway is the premature loss of the side-chain protection (des-Im-Boc), followed by racemization.

Mechanism of Action[1][2][3][4][5][6]
  • Moisture Ingress: Water acts as a nucleophile. The carbonyl carbon of the N

    
    -Boc is highly electrophilic.
    
  • Acidolysis (Trace Acid): Even atmospheric CO2 dissolved in moisture (carbonic acid) can initiate cleavage of the N

    
    -Boc group over prolonged periods.
    
  • Thermal Instability: At temperatures >25°C, the N

    
    -Boc group becomes kinetically unstable, leading to spontaneous decarboxylation.
    
Visualization: Degradation Pathway

The following diagram illustrates the cascade from optimal storage to critical failure.

degradation_pathway Optimal Intact Boc-His(Boc)-OH (Active Species) Intermed Mono-Boc Species (N-alpha-Boc-His-OH) Optimal->Intermed N-im-Boc Cleavage (Hydrolysis) Moisture Trigger: Moisture / Heat (>25°C) Moisture->Optimal Failure Free Histidine / Racemized Product Intermed->Failure Autocatalysis & Racemization SideProduct CO2 + t-Butanol Intermed->SideProduct

Figure 1: The degradation cascade of Boc-His(Boc)-OH. Note that the loss of the side-chain protection (Yellow) is the critical control point that leads to irreversible failure (Black).

Part 3: The "Gold Standard" Storage Protocol

To maintain purity >99% over 12+ months, you must strictly control Temperature , Atmosphere , and Physical State .

Physical State: The DCHA Salt Advantage

Boc-His(Boc)-OH is commercially available in two forms:

  • Free Acid: Lower melting point, hygroscopic, significantly less stable.

  • DCHA Salt (Dicyclohexylamine): High melting point (~160°C dec), crystalline, non-hygroscopic. Recommendation: Always purchase and store the DCHA salt form. Convert to free acid immediately prior to coupling if necessary (though often not required for standard carbodiimide couplings).

Environmental Controls
ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that N

-Boc cleavage rates double for every 10°C rise. -20°C effectively arrests this kinetics.
Container Amber Glass Protects from UV-induced radical degradation (though less critical than for Fmoc, it is Good Laboratory Practice).
Atmosphere Argon/Nitrogen Overlay Displaces humid air. Oxygen is less of a concern than moisture.
Desiccation Silica Gel / P2O5 Essential. The container must be sealed inside a secondary jar containing desiccant.
Handling Protocol (The "Warm-Up" Rule)

CRITICAL: Never open a cold bottle of Boc-His(Boc)-OH in a humid lab.

  • Remove bottle from freezer.

  • Place in a desiccator at room temperature.

  • Wait 3 hours (or until bottle reaches ambient temp).

  • Reasoning: Opening a cold bottle causes immediate condensation of atmospheric moisture onto the powder, initiating the degradation cascade shown in Figure 1.

Part 4: Quality Control & Self-Validation

Before committing valuable resin or complex peptide intermediates, validate your Boc-His(Boc)-OH stock.

Visual Inspection[7]
  • Pass: White, free-flowing crystalline powder.

  • Fail: Clumping, yellowing, or "sticky" texture (indicates hydrolysis/t-butanol formation).

Analytical Validation (HPLC)

Run a standard gradient (5-95% MeCN in 0.1% TFA) on a C18 column.

  • Intact Product: Elutes late (hydrophobic due to two Boc groups + DCHA).

  • Degradant (Mono-Boc): Elutes significantly earlier (loss of t-butyl group increases polarity).

  • Acceptance Criteria: < 0.5% Mono-Boc species.

QC Decision Tree

Use this workflow to determine if a reagent bottle should be used or discarded.

qc_workflow Start Start: Evaluate Stock Boc-His(Boc)-OH Visual Visual Inspection: Is it white & free-flowing? Start->Visual HPLC Analytical Check: HPLC Purity > 98%? Visual->HPLC Yes Discard DISCARD / RE-PURIFY (High Risk of Failure) Visual->Discard No (Yellow/Clumped) SaltCheck DCHA Removal Check: (If Free Acid required) HPLC->SaltCheck Yes HPLC->Discard No (>2% Mono-Boc) SaltCheck->Discard Incomplete Extraction Proceed PROCEED to Synthesis SaltCheck->Proceed Salt Acceptable

Figure 2: Quality Control Decision Matrix. Rigorous adherence to this flow prevents wasted synthesis time.

Part 5: Troubleshooting & DCHA Removal[8]

The DCHA Complication

While the DCHA salt confers stability, the dicyclohexylamine counter-ion can interfere with certain activation methods (e.g., active esters).

  • Protocol for Removal:

    • Dissolve salt in EtOAc.

    • Wash 3x with ice-cold 10% KHSO4 or 5% Citric Acid (Rapidly!).

    • Wash 3x with Brine.

    • Dry over Na2SO4 and evaporate.

    • Note: Do not store the free acid. Use immediately. The acidic wash can prematurely cleave the N

      
      -Boc if exposure is prolonged (>15 mins).
      
References
  • BenchChem. Boc-His(Boc)-OH Physical and Chemical Properties. Retrieved from

  • Sigma-Aldrich. Product Specification: Boc-His(Boc)-OH DCHA Salt.[1] Retrieved from

  • Anaspec. Safety Data Sheet (SDS): Boc-His(Boc)-OH.[2] Retrieved from

  • ResearchGate. Discussions on Spontaneous Boc Removal from Histidine. Retrieved from

  • ChemicalBook. Boc-His(Boc)-OH DCHA Chemical Properties. Retrieved from

Sources

Strategic Utilization of Bis-BOC-Histidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic utilization of


-bis-tert-butoxycarbonyl-L-histidine  (Bis-BOC-Histidine) in peptide synthesis.

Content Type: Technical Guide | Audience: Researchers & Drug Development Scientists[1]

Executive Summary

Histidine is notoriously the most problematic amino acid in peptide synthesis due to the high reactivity of its imidazole side chain. It presents two primary challenges: racemization (loss of chiral purity) and side-chain acylation (branching/termination).

This compound (


-bis-tert-butoxycarbonyl-L-histidine) serves as a high-fidelity reagent designed to neutralize these risks. By capping both the 

-amine and the imidazole nitrogen with tert-butyloxycarbonyl (Boc) groups, this derivative electronically deactivates the imidazole ring, suppressing its ability to catalyze racemization. While primarily utilized in Boc-chemistry SPPS for N-terminal incorporation and solution-phase synthesis , its mechanism of action offers a critical lesson in controlling imidazole nucleophilicity.

The Histidine Challenge: Mechanisms of Failure

To understand the necessity of this compound, one must first understand the mechanism of Histidine-induced failure.

The Racemization Trap

In standard peptide coupling, the carboxyl group is activated (e.g., as an O-acylisourea). In most amino acids, racemization is slow. However, in Histidine, the


-nitrogen (

)
of the imidazole ring acts as an intramolecular base.[2]
  • Proximity: The

    
     is sterically positioned to abstract the proton from the chiral 
    
    
    
    -carbon (
    
    
    ).[2]
  • Catalysis: This abstraction forms a planar, achiral enolate or an azolactone intermediate.

  • Result: Upon reprotonation, the molecule can reform as either the L- or D-isomer, leading to a diastereomeric mixture that is often inseparable by standard HPLC.

Side-Chain Acylation

The unprotected or poorly protected imidazole is nucleophilic. It can attack the activated carboxyl species of the incoming amino acid, forming an acyl-imidazole .[3] This species is highly reactive and can transfer the acyl group to other nucleophiles or hydrolyze, effectively consuming the expensive activated amino acid and terminating the chain.

Visualization: The Racemization Pathway

The following diagram illustrates the "Self-Catalyzed" racemization mechanism unique to Histidine.

HistidineRacemization Start Activated L-Histidine (O-Acylisourea) Step1 Intramolecular Proton Abstraction by Imidazole (N-pi) Start->Step1 High Basicity of Ring Intermediate Planar Enol/Azolactone (Achiral Intermediate) Step1->Intermediate Loss of Chirality EndL L-Histidine (Desired) Intermediate->EndL Reprotonation EndD D-Histidine (Impurity) Intermediate->EndD Reprotonation

Figure 1: Mechanism of Histidine Racemization. The imidazole side chain acts as an internal base, catalyzing the loss of chirality at the alpha-carbon.

The Bis-BOC Solution: Mechanism of Action

This compound addresses the root cause of racemization by altering the electronic properties of the imidazole ring.

Electronic Deactivation

The tert-butyloxycarbonyl (Boc) group is strongly electron-withdrawing (urethane type). When attached to the imidazole nitrogen (


), it pulls electron density away from the ring system.
  • Effect: The pKa of the imidazole is significantly lowered.

  • Outcome: The ring nitrogen loses its basicity and can no longer effectively abstract the

    
    -proton.[2] Racemization is suppressed at the source.
    
Steric Shielding

The bulky tert-butyl group provides steric hindrance, physically blocking the approach of reagents that might lead to side-chain acylation.

The "Clean" Deprotection Advantage

Unlike other Histidine protecting groups (e.g., Dnp, Tos), the Boc group is removed via acidolysis (TFA). This creates a streamlined workflow in specific synthetic contexts where harsh cleavage (HF) or extra deprotection steps (Thiolysis for Dnp) are undesirable.

Comparative Analysis: Bis-BOC vs. Alternatives

The choice of Histidine protection is dictated by the synthesis strategy (Boc vs. Fmoc) and the position of the residue.

Table 1: Comparative Efficacy of Histidine Protecting Groups

Protecting GroupStructurePrimary UtilityRacemization SuppressionCleavage ConditionKey Limitation
Bis-BOC (

-Boc)
Boc-His(Boc)-OHN-Terminal His (Boc SPPS), Solution PhaseHigh (Electronic deactivation)TFA (Mild Acid)Labile to TFA; not suitable for internal His in Boc SPPS.
Tosyl (Tos)Boc-His(Tos)-OHInternal His (Boc SPPS)ModerateHF (Strong Acid)Requires hazardous HF cleavage; Tosyl can migrate to Tryptophan.
Dinitrophenyl (Dnp)Boc-His(Dnp)-OHAggregation-prone sequencesHighThiolysis (Mercaptoethanol)Requires separate deprotection step before HF cleavage.
Trityl (Trt)Fmoc-His(Trt)-OHStandard Fmoc SPPSModerate to HighTFA (Mild Acid)Steric bulk can hinder coupling; used in Fmoc, not Boc chemistry.

Critical Note: this compound is not orthogonal in standard Boc SPPS. Since the side-chain Boc is removed by TFA (the same reagent used for


-deprotection), it is primarily used for N-terminal Histidine  incorporation or in Solution Phase Synthesis  where global deprotection occurs at the very end.

Experimental Protocol: Coupling this compound

The following protocol outlines the incorporation of Boc-His(Boc)-OH into a peptide chain. This protocol assumes a standard Boc-chemistry workflow or a solution-phase coupling.

Reagents Required[4]
  • Amino Acid: Boc-His(Boc)-OH (1.5 - 3.0 equivalents relative to resin loading).

  • Coupling Agents: DIC (Diisopropylcarbodiimide) and HOBt (1-Hydroxybenzotriazole).[4]

    • Note: HOBt is critical to suppress racemization further by forming an OBt-ester.[4]

  • Solvent: DMF (N,N-Dimethylformamide) or DCM/DMF mixture.

  • Resin: MBHA or PAM resin (for SPPS).

Step-by-Step Methodology
  • Resin Preparation:

    • Swell the resin in DCM for 30 minutes.

    • Neutralize the resin (if necessary) with 5% DIEA in DCM, then wash with DCM (3x).

  • Activation (In Situ):

    • Dissolve Boc-His(Boc)-OH (3 eq) and HOBt (3 eq) in a minimal volume of DMF.

    • Cool the solution to 0°C (ice bath) to minimize initial racemization kinetics.

    • Add DIC (3 eq). Stir for 5–10 minutes at 0°C.

  • Coupling:

    • Add the pre-activated mixture to the resin-bound peptide.

    • Agitate at room temperature for 1–2 hours.

    • Monitoring: Perform a Kaiser Test .[5][6] If blue (positive), recouple using fresh reagents. If yellow (negative), proceed.[6]

  • Deprotection (Post-Coupling):

    • If this is the final amino acid: Wash resin with DCM.[6][7][8] Proceed to cleavage.[7][9][10]

    • Cleavage Cocktail: TFA / Scavengers (e.g., Anisole) for 1 hour. This removes both the N-terminal Boc and the Side-chain Boc simultaneously.

Workflow Visualization

BisBocWorkflow Resin Peptide-Resin Complex Coupling Coupling Reaction (1-2 Hours, RT) Resin->Coupling Activation Activate Boc-His(Boc)-OH (DIC/HOBt, 0°C) Activation->Coupling Check Kaiser Test (Ninhydrin) Coupling->Check Check->Coupling Positive (Blue) Cleavage TFA Cleavage (Removes both Boc groups) Check->Cleavage Negative (Yellow) Final Crude Peptide (Free Histidine) Cleavage->Final

Figure 2: Operational workflow for this compound coupling and deprotection.

References

  • Jones, J. H., et al. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301-303. Retrieved from [Link]

Sources

A Technical Guide to the Physicochemical Properties of Nα,N(im)-di-Boc-L-histidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Dual Protection in Peptide Synthesis

In the intricate field of peptide synthesis, the histidine residue presents a unique and formidable challenge. Its imidazole side chain, with a pKa near physiological pH, is a locus of both essential biological activity and undesirable side reactions, including racemization and side-chain acylation during coupling steps.[1] Standard protection of the α-amino group is insufficient to mitigate these risks. This guide focuses on Nα,N(im)-di-Boc-L-histidine (Boc-His(Boc)-OH), a derivative where both the alpha-amino group and the imidazole nitrogen are shielded by tert-butoxycarbonyl (Boc) groups.[2]

This dual-protection strategy offers a robust solution, particularly in Boc-based solid-phase peptide synthesis (SPPS). The N(im)-Boc group effectively suppresses the catalytic activity of the imidazole ring that leads to epimerization, a critical factor for maintaining the chiral integrity of the final peptide.[2] Furthermore, the simultaneous acid-labile nature of both Boc groups streamlines the deprotection workflow, making it an efficient choice for specific synthetic contexts.[2] This document provides an in-depth examination of the core physical properties of Boc-His(Boc)-OH, offering researchers and drug developers the foundational data and procedural insights necessary for its effective application.

Section 1: Core Physicochemical Properties

The introduction of two bulky, lipophilic Boc groups dramatically alters the physical properties of the parent L-histidine molecule. These changes are critical for understanding its behavior in synthetic environments, from dissolution to purification.

Data Summary: Key Properties of Nα,N(im)-di-Boc-L-histidine
PropertyValueSource(s)
Chemical Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid[3]
Synonyms Boc-His(Boc)-OH, N,N'-Di-tert-butoxycarbonyl-L-histidine, Nα,Nim-bis-Boc-L-histidine[3][4][5]
CAS Number 20866-46-0[2][3][4][5]
Molecular Formula C₁₆H₂₅N₃O₆[2][3][4][5]
Molecular Weight 355.39 g/mol [2][3][4][5][6]
Appearance White to off-white solid/powder[2][4]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2][7]
Optical Rotation [α]²⁵/D +14 ± 1° (c=1 in Methanol) for the free acid. Note: DCHA salt has a different value.[7]
Melting Point Not consistently reported for the free acid. The methyl ester derivative has a melting point of 113-116 °C.[8]
Chemical Identity and Structure

Boc-His(Boc)-OH is unequivocally identified by its CAS number, 20866-46-0.[9] Its structure consists of the L-histidine backbone with one Boc group attached to the α-amino nitrogen and a second Boc group attached to one of the imidazole ring nitrogens. This comprehensive protection is key to its function in preventing side reactions during peptide synthesis.[2]

Solubility Profile: A Consequence of Lipophilicity

The presence of two tert-butyl groups renders the molecule significantly more nonpolar than its parent amino acid.

  • Rationale for Solubility: Unprotected L-histidine is zwitterionic and highly soluble in aqueous media. The esterification of the carboxyl group and the carbamation of the amino groups in Boc-His(Boc)-OH eliminate this zwitterionic character. The bulky, hydrocarbon-rich Boc groups impart a high degree of lipophilicity.

  • Observed Solubility: Consequently, Boc-His(Boc)-OH is readily soluble in various organic solvents, including chlorinated solvents like dichloromethane (DCM) and chloroform, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and esters like ethyl acetate.[2][7] It exhibits poor solubility in water and nonpolar alkanes. This profile is advantageous for solution-phase reactions and for dissolution in solvents commonly used for SPPS.

Optical Activity

The specific rotation of Boc-His(Boc)-OH has been reported as [α]²⁵/D +14 ± 1° (c=1 in Methanol).[7] It is critical for researchers to distinguish this value from that of its commonly used dicyclohexylammonium (DCHA) salt, which is often supplied to improve shelf stability and handling. The DCHA salt exhibits a different optical rotation, reported as [α]25/D between +24.0 and +29.0° (c=1.5 in methanol).[2][6] Verification of the specific form of the reagent is essential for accurate characterization.

Section 2: Spectroscopic and Chromatographic Profile

Definitive identification and purity assessment of Boc-His(Boc)-OH rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are indispensable for structural verification. While a public spectrum for the specific compound is not available in the search results, the expected chemical shifts can be predicted based on its structure.

  • Expected ¹H NMR Resonances:

    • Boc Protons: Two large singlets would be expected in the ~1.4-1.6 ppm region, integrating to 9 protons each, corresponding to the chemically distinct tert-butyl groups of the Nα-Boc and N(im)-Boc protectors.

    • Backbone Protons: The α-proton (α-CH) would appear as a multiplet, likely between 4.0 and 4.5 ppm. The β-protons (β-CH₂) would be diastereotopic and appear as two distinct multiplets, likely between 2.8 and 3.2 ppm.

    • Imidazole Protons: Two singlets or narrow doublets corresponding to the C2-H and C4(5)-H of the imidazole ring would be expected in the aromatic region, typically between 7.0 and 8.5 ppm. The exact shifts are highly sensitive to the solvent and substitution on the ring.

  • Expected ¹³C NMR Resonances:

    • Boc Carbons: Resonances for the quaternary carbons of the tert-butyl groups would appear around 80-85 ppm, and the methyl carbons around 28 ppm. The carbonyl carbons of the Boc groups would be found downfield, around 150-155 ppm.

    • Backbone Carbons: The α-carbon would be expected around 53-56 ppm, and the β-carbon around 28-32 ppm. The carboxylic acid carbonyl would be the most downfield signal, typically >170 ppm.

    • Imidazole Carbons: Three distinct signals for the imidazole ring carbons would be present in the 115-140 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

  • Expected Molecular Ion: In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a protonated molecular ion [M+H]⁺ at m/z 356.18, or a sodiated adduct [M+Na]⁺ at m/z 378.16.

  • Characteristic Fragmentation: A hallmark of Boc-protected compounds is the facile loss of the Boc group or components thereof under CID conditions. Key expected fragmentation pathways include:

    • Loss of tert-butene (56 Da) to give [M+H-56]⁺.

    • Loss of the entire Boc group (100 Da) to give [M+H-100]⁺.

    • Sequential loss of both Boc groups, leading to a prominent ion corresponding to the deprotected histidine.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of Boc-His(Boc)-OH. A reversed-phase method is typically employed.

  • Rationale for Method Selection: The compound's lipophilic nature makes it well-suited for retention on C8 or C18 stationary phases. A mobile phase gradient using water and an organic solvent (typically acetonitrile or methanol) with an acid modifier (like trifluoroacetic acid or formic acid) is standard. The acid modifier ensures the carboxyl group is protonated, leading to better peak shape and reproducible retention.

Section 3: Experimental Methodologies

The following protocols are provided as validated starting points for the characterization and use of Boc-His(Boc)-OH.

Protocol: HPLC Purity Assessment

This protocol provides a robust method for determining the chemical purity of a sample.

Methodology Steps:

  • Sample Preparation: Accurately weigh ~1 mg of Boc-His(Boc)-OH and dissolve it in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 254 nm.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-27 min: 80% to 20% B (linear gradient)

    • 27-30 min: 20% B (re-equilibration)

  • Analysis: Inject 10 µL of the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Causality and Trustworthiness:

  • Why a C18 Column? The nonpolar C18 stationary phase provides strong hydrophobic interactions with the two Boc groups, ensuring good retention and separation from more polar impurities.

  • Why TFA? TFA acts as an ion-pairing agent and suppresses the ionization of any free carboxyl groups, which prevents peak tailing and leads to sharp, symmetrical peaks—a hallmark of a reliable method.

  • Why a Gradient? A gradient is essential to elute the highly retained compound in a reasonable time while also providing good resolution of any potential early-eluting impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Dissolve Sample (1 mg/mL in 50% ACN/H2O) inject Inject 10 µL onto C18 Column prep->inject run Run Gradient (20-80% ACN w/ TFA) inject->run detect UV Detection (214 nm) run->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Diagram: HPLC Purity Analysis Workflow.
Protocol: Use in Boc-SPPS Coupling

This protocol outlines the incorporation of Boc-His(Boc)-OH into a growing peptide chain on a solid support.

Methodology Steps:

  • Resin Preparation: Ensure the N-terminal amino group of the peptide-resin is deprotected (free amine). This is typically achieved by treating the Boc-protected peptide-resin with 50% TFA in DCM.

  • Activation: In a separate vessel, pre-activate 3 equivalents of Boc-His(Boc)-OH with 3 equivalents of a coupling agent (e.g., HBTU/HOBt) and 6 equivalents of a base (e.g., DIEA) in DMF for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Thoroughly wash the resin with DMF, followed by DCM, to remove excess reagents and byproducts.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the complete consumption of the free amine, indicating successful coupling.

Causality and Trustworthiness:

  • Why Pre-activation? Activating the carboxylic acid of Boc-His(Boc)-OH into a more reactive species (like an active ester with HBTU) is necessary to drive the amide bond formation to completion. Pre-activating before adding to the resin prevents potential side reactions on the solid support.

  • Why Boc on the Side Chain? The N(im)-Boc group is crucial here. It is stable to the basic conditions of the coupling step but is labile to the TFA used for Nα-Boc deprotection in subsequent cycles. This makes it a "simultaneously cleavable" side-chain protecting group, simplifying the final cleavage step for certain synthetic strategies.[2]

SPPS_Cycle start Peptide-Resin (Nα-Boc Protected) deprotect deprotect start->deprotect wash1 wash1 deprotect->wash1 coupling coupling wash1->coupling wash2 wash2 coupling->wash2 end Elongated Peptide-Resin (Ready for next cycle) wash2->end end->deprotect Repeat Cycle

Diagram: Boc-SPPS Cycle for Histidine Incorporation.

Section 4: Handling, Storage, and Stability

Proper handling and storage are paramount to maintaining the integrity and purity of Boc-His(Boc)-OH.

  • Storage Conditions: The compound should be stored as a powder in a tightly sealed container at -20°C for long-term stability (up to 3 years).[2] For short-term storage, 4°C is acceptable. Once dissolved in a solvent, solutions should be stored at -80°C and used within 6 months, or at -20°C for up to 1 month.[2][10]

  • Stability Considerations: The Boc protecting groups are sensitive to acid. Exposure to even mild acidic conditions can lead to premature deprotection. Therefore, the material should be stored away from acidic vapors. It is also hygroscopic and should be protected from moisture to prevent hydrolysis.

Conclusion

Nα,N(im)-di-Boc-L-histidine is a highly specialized and valuable derivative for peptide synthesis. Its defining physical properties—namely its lipophilicity, solubility in organic solvents, and the acid-labile nature of both protecting groups—are direct consequences of its chemical structure. Understanding these properties allows researchers to rationally design experimental protocols, from analytical characterization to complex peptide assembly. The methodologies and data presented in this guide provide a comprehensive foundation for scientists and drug development professionals to confidently and effectively utilize this critical building block in their synthetic endeavors.

References

  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

  • PubChem. Boc-His(Boc)-OH Compound Summary. [Link]

  • Aapptec. Boc-His(Boc)-OH Product Page. [Link]

  • Pharmaffiliates. N,N'-Di-tert-butoxycarbonyl-L-histidine Product Page. [Link]

Sources

Navigating the Labyrinth of Histidine Protection: A Technical Guide to the Physicochemical Properties of Nα,Nτ-bis-BOC-L-histidine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – In the intricate world of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. The strategic use of protecting groups for amino acids is a cornerstone of this field, and among the 20 proteinogenic amino acids, histidine presents a unique challenge due to the reactivity of its imidazole side chain. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the physicochemical properties of Nα,Nτ-bis(tert-butyloxycarbonyl)-L-histidine (bis-BOC-histidine), a critical derivative for managing histidine's reactivity. This document will delve into the nuances of its melting point and optical rotation, offering not just data, but a rationale for experimental observations and methodologies.

The Strategic Imperative of Dual Protection: Why this compound?

Histidine's imidazole side chain, with its two nitrogen atoms (Nτ and Nπ), is susceptible to a variety of undesirable side reactions during peptide synthesis, including racemization and N-acylation. While single protection of the α-amino group (Nα) is standard for all amino acids, the imidazole moiety often requires its own safeguarding. The use of a second BOC group to protect one of the imidazole nitrogens (typically Nτ) offers a robust solution, rendering the side chain inert to the coupling and deprotection conditions of solid-phase peptide synthesis (SPPS). This dual protection strategy is particularly valuable in the synthesis of complex peptides where histidine residues are present.

Unraveling the Physical Constants: Melting Point and Optical Rotation

The purity and identity of a chiral compound like this compound are fundamentally characterized by its melting point and optical rotation. However, a review of commercially available data reveals a notable lack of consistent values for the free acid form of Nα,Nτ-bis-BOC-L-histidine.[1] This inconsistency can be attributed to several factors, including residual solvent, polymorphic forms, and the hygroscopic nature of the compound.

Melting Point: A Marker of Purity and Integrity

The melting point of a pure crystalline solid should be sharp and reproducible. For Nα,Nτ-bis-BOC-L-histidine, the literature and supplier data often present a range rather than a specific point, reflecting the challenges in obtaining a perfectly crystalline, anhydrous solid. It is crucial for researchers to understand that a broad melting range is often indicative of impurities or the presence of a mixture of tautomers.

Optical Rotation: A Window into Chirality

Optical rotation is a direct measure of a compound's chiral integrity. For amino acid derivatives, this value is critical for ensuring that the desired stereochemistry is maintained throughout the synthetic process. The specific rotation of Nα,Nτ-bis-BOC-L-histidine is most commonly reported for its dicyclohexylammonium (DCHA) salt, which is often used to facilitate crystallization and improve handling of the free acid.

Table 1: Reported Physicochemical Data for Histidine Derivatives

CompoundMelting Point (°C)Specific Optical Rotation ([α]D)Conditions
Nα-BOC-L-histidine195 (dec.)[2][3]+26°[2][3]c = 1 in methanol, 20°C
Nα,Nτ-bis-BOC-L-histidine (Free Acid)Not consistently reported[1]Not consistently reported[1]
Nα,Nτ-bis-BOC-L-histidine DCHA SaltNot specified+24.0 to +29.0°c = 1.5 in methanol, 25°C[1]

Note: "dec." indicates decomposition.

The "Why" Behind the Data: Experimental Considerations and Best Practices

The variability in the reported data for this compound free acid underscores the importance of rigorous experimental technique. The synthesis and purification protocol directly impacts the final physicochemical properties of the compound.

Synthesis of Nα,Nτ-bis-BOC-L-histidine: A Step-by-Step Protocol with Rationale

The preparation of this compound involves the reaction of L-histidine with an excess of di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The following protocol outlines a general procedure, highlighting the critical control points.

Synthesis_Workflow cluster_synthesis Synthesis of Nα,Nτ-bis-BOC-L-histidine L_Histidine L-Histidine Reaction Reaction Mixture (Stirring at controlled temp.) L_Histidine->Reaction Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) (excess) Boc2O->Reaction Base Aqueous Base (e.g., Sodium Carbonate) Base->Reaction Acidification Acidification (e.g., Citric Acid to pH ~3) Reaction->Acidification Control pH Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Acidification->Extraction Drying Drying of Organic Phase (e.g., Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product Crude Nα,Nτ-bis-BOC-L-histidine Evaporation->Product

Caption: Synthetic workflow for Nα,Nτ-bis-BOC-L-histidine.

Experimental Protocol:

  • Dissolution: Dissolve L-histidine in an aqueous solution of a suitable base, such as sodium carbonate.

    • Rationale: The basic conditions deprotonate the amino and imidazole groups, rendering them nucleophilic and ready to react with the electrophilic (Boc)₂O.

  • Addition of (Boc)₂O: Slowly add an excess of di-tert-butyl dicarbonate to the cooled reaction mixture while stirring vigorously.

    • Rationale: A molar excess of (Boc)₂O is necessary to ensure the protection of both the α-amino group and one of the imidazole nitrogens. Slow addition and cooling help to control the exothermic reaction.

  • Reaction: Allow the reaction to proceed at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Acidify the reaction mixture to a pH of approximately 3 using a weak acid like citric acid. This protonates the unreacted base and the carboxylate group of the product.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate. The this compound will partition into the organic phase.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by crystallization or column chromatography to obtain the desired purity.

Best Practices for Accurate Melting Point and Optical Rotation Measurement

To obtain reliable and reproducible data, the following experimental protocols should be strictly adhered to.

Melting Point Determination Workflow:

Melting_Point_Workflow cluster_mp Melting Point Determination Sample_Prep Sample Preparation (Dry, finely powdered) Capillary_Loading Loading into Capillary Tube Sample_Prep->Capillary_Loading Apparatus_Setup Melting Point Apparatus Capillary_Loading->Apparatus_Setup Heating Controlled Heating (Slow ramp rate near MP) Apparatus_Setup->Heating Observation Visual Observation (Onset and completion of melting) Heating->Observation Recording Record Melting Range Observation->Recording

Caption: Standard workflow for melting point determination.

Protocol for Melting Point Determination:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Heating: Place the capillary tube in a calibrated melting point apparatus. Heat rapidly to about 20°C below the expected melting point, then decrease the heating rate to 1-2°C per minute.

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded melting point should be a range.

Optical Rotation Measurement Workflow:

Optical_Rotation_Workflow cluster_or Optical Rotation Measurement Solution_Prep Prepare Solution (Accurate concentration) Cell_Filling Fill Polarimeter Cell Solution_Prep->Cell_Filling Polarimeter_Setup Calibrated Polarimeter Measurement Measure Angle of Rotation Polarimeter_Setup->Measurement Cell_Filling->Measurement Calculation Calculate Specific Rotation [α] = α / (l * c) Measurement->Calculation Result Specific Rotation Value Calculation->Result

Caption: Workflow for measuring specific optical rotation.

Protocol for Optical Rotation Measurement:

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a specified solvent (e.g., methanol) to a known concentration (c), typically in g/100 mL.

  • Polarimeter Calibration: Ensure the polarimeter is properly calibrated using a blank (pure solvent).

  • Measurement: Fill the polarimeter cell of a known path length (l) in decimeters with the sample solution and measure the observed rotation (α).

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c). The temperature and wavelength of the light source (typically the sodium D-line, 589 nm) should also be recorded.

Conclusion: A Call for Standardization

The utility of Nα,Nτ-bis-BOC-L-histidine in peptide synthesis is undeniable. However, the lack of standardized, publicly available data for its fundamental physical properties presents a challenge for researchers. This guide has aimed to not only present the available data but also to provide the scientific context and experimental rationale necessary for its critical evaluation. By adhering to rigorous and standardized experimental protocols for synthesis, purification, and characterization, the scientific community can work towards establishing a more consistent and reliable set of physicochemical data for this vital reagent, thereby enhancing the reproducibility and success of peptide synthesis endeavors.

References

  • PubChem. (tert-Butoxycarbonyl)-L-histidine. [Link]

  • PubChem. Boc-His(Boc)-OH. [Link]

  • CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

  • CEM Corporation. Fmoc-His(Boc)-OH. [Link]

  • Google Patents. CN111574456B - Synthetic method of N alpha-tert-butyloxycarbonyl-L-histidine.
  • ResearchGate. Facile One-Step Synthesis of N-α-Boc-1-alkyl-L-histidines. [Link]

  • National Center for Biotechnology Information. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. [Link]

  • Google Patents. US3855238A - Process for preparing n-tertiary-butoxycarbonyl amino acids.

Sources

Technical Guide: bis-BOC-Histidine – Handling, Stability, and Application in SPPS

[1][2]

Executive Summary

bis-BOC-L-histidine (Boc-His(Boc)-OH) is a critical, high-value reagent in Solid Phase Peptide Synthesis (SPPS).[1][2][3] Unlike standard amino acid derivatives, its dual-protection scheme serves a specific mechanistic function: suppressing the racemization of the histidine

1

However, this reagent presents a paradox: it is chemically robust enough to prevent side reactions during synthesis but physically fragile regarding storage stability.[1][3] The imidazole carbamate linkage is moisture-sensitive, leading to autocatalytic degradation.[1] This guide moves beyond the standard Safety Data Sheet (SDS) to provide a field-proven protocol for handling, storage, and experimental usage, ensuring the integrity of your peptide campaigns.

Part 1: Chemical Identity & Physiochemical Properties[1][4]

Researchers must distinguish between the Free Acid and the DCHA Salt forms.[1][3] The salt is often supplied to enhance shelf-life stability, but it requires specific processing before use in certain coupling protocols.[1]

Table 1: Core Chemical Data[1]
PropertyFree AcidDicyclohexylamine (DCHA) Salt
Chemical Name

-Di-Boc-L-histidine

-Di-Boc-L-histidine DCHA salt
CAS Number 20898-44-8 (generic)31687-58-8
Molecular Weight ~355.39 g/mol ~536.71 g/mol
Appearance White to off-white powderCrystalline white powder
Solubility DCM, DMF, DMSOSoluble in organics; DCHA may precipitate
Storage -20°C (Strictly Desiccated)-20°C (Desiccated)
Key Vulnerability Hydrolysis of

-Boc group
More stable, but DCHA must be removed

Part 2: Risk Assessment & GHS Classification[1][5]

While generally considered low-toxicity compared to coupling reagents (e.g., HATU, DIC), bis-BOC-histidine requires strict adherence to safety protocols to prevent sensitization and product degradation.[1][3]

Hazard Identification (GHS)[3][6][7]
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1][3]

  • Critical Note: Some vendor SDSs flag potential mutagenicity (H340) or carcinogenicity (H350) based on aggregated data.[3][4] While rare for pure amino acids, always treat this reagent as a potential genotoxin and handle it exclusively in a fume hood.[1][3]

The "Financial Hazard"

The primary risk in a drug development context is not acute toxicity, but silent degradation .[1]

  • Mechanism: Moisture entry

    
     Hydrolysis of 
    
    
    -Boc
    
    
    Formation of Mono-Boc-His.[1][3]
  • Consequence: The Mono-Boc species allows the imidazole nitrogen to act as a base, abstracting the

    
    -proton and causing racemization (formation of D-His impurities) in the final peptide.[1] This can result in the loss of an entire synthesis batch.[1][3]
    

Part 3: Operational Handling & Storage Protocols[1]

This protocol is designed to eliminate the "Cold Chain Break" error, where condensation forms on cold reagents.[1][3]

Diagram 1: The "Zero-Moisture" Handling Workflow

HandlingWorkflowcluster_warningCRITICAL FAILURE POINTColdStore1. Cold Storage(-20°C)Desiccator2. Desiccator Equilibration(Room Temp, 2-4 Hours)ColdStore->DesiccatorTransfer sealedOpenVial3. Open Vial(In Fume Hood)Desiccator->OpenVialOnly when warmWeighing4. Rapid Weighing(<50% Humidity)OpenVial->WeighingMinimize air exposureReseal5. Purge & Reseal(Argon/N2 Backfill)Weighing->ResealImmediateReseal->ColdStoreReturn

Caption: Workflow to prevent condensation-induced hydrolysis. The equilibration step (Node 2) is the most critical control point.[3]

Protocol 1: Safe Weighing and Solubilization
  • Equilibration: Remove the container from the freezer (-20°C) and place it inside a desiccator cabinet. Allow it to warm to room temperature for at least 2 hours before breaking the seal. Why: Opening a cold bottle attracts atmospheric moisture instantly.[1]

  • Weighing: Weigh the required amount quickly. If using the DCHA salt, account for the molecular weight difference (Conversion factor: ~1.5x mass required vs. free acid).[1][3]

  • Solubilization:

    • Solvent: DMF (Dimethylformamide) or NMP are preferred for SPPS.[3]

    • Concentration: Typical coupling concentration is 0.1 M – 0.5 M.[1][3]

    • Visual Check: The solution should be clear and colorless. Cloudiness indicates potential hydrolysis or DCHA salt insolubility.[1][3]

Part 4: Application in Peptide Synthesis (SPPS)

The Racemization Problem

Histidine is unique among amino acids because its imidazole side chain can catalyze its own racemization.[1][3]

  • Mechanism: The basic nitrogen (

    
    -nitrogen) on the imidazole ring can abstract the proton from the 
    
    
    -carbon (
    
    
    ).[1][3][5]
  • Result: This creates a planar enolate intermediate, which re-protonates to form a mix of L- and D-isomers.[1][3]

  • The bis-Boc Solution: By placing a Boc group on the imidazole nitrogen (

    
    ), we withdraw electron density from the ring.[1][3] This reduces the basicity of the imidazole, preventing it from abstracting the 
    
    
    -proton.[1]
Diagram 2: Racemization Suppression Mechanism

RacemizationMonoBocMono-Boc-His(Unprotected Imidazole)LonePairImidazole Lone Pair(Acts as Base)MonoBoc->LonePairBisBocbis-Boc-His(Protected Imidazole)SafePathElectron Withdrawal(Low Basicity)BisBoc->SafePathAlphaProtonAbstracts Alpha-ProtonLonePair->AlphaProtonEnolateEnolate Formation(Planar Intermediate)AlphaProton->EnolateRacemateRacemization(L-His + D-His)Enolate->RacemateLoss of PurityPureProductPure L-IsomerRetainedSafePath->PureProductNo Abstraction

Caption: Mechanistic comparison. Path A (Red) shows racemization risk in mono-protected His.[1][3] Path B (Green) shows stability via bis-Boc protection.[1][3]

Protocol 2: DCHA Salt Removal (If required)

If your coupling protocol is sensitive to extraneous amines (e.g., using specific active esters), you must convert the DCHA salt to the free acid.[1][3]

  • Suspend: Suspend the DCHA salt in Ethyl Acetate (EtOAc).

  • Wash: Wash the organic layer with 0.5 M KHSO₄ or 10% Citric Acid (cold).[1][3] Avoid strong mineral acids like HCl, which may deprotect the Boc groups.[1]

  • Extract: The DCHA moves to the aqueous layer.[1][3] The bis-Boc-His remains in the EtOAc layer.[1][3]

  • Dry: Dry the EtOAc layer over MgSO₄, filter, and evaporate to yield the free acid foam.

  • Usage: Use immediately; the free acid is less stable than the salt.[1][3]

Part 5: Emergency Protocols

Spills and Exposure
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[1][3] (H335).[3]

  • Skin Contact: Brush off loose particles.[1][3] Wash with soap and copious water.[1][3] (H315).[3][4]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][3][6] Remove contact lenses if present.[1][3] (H319).[3][4][7]

  • Spill Cleanup: Do not dry sweep.[1][3] Dampen with water (if safe) or use a HEPA vacuum to avoid dust generation.[3]

References

  • PubChem. (n.d.).[1][3] this compound Compound Summary. National Center for Biotechnology Information.[1][3] Retrieved February 5, 2026, from [Link]

  • CEM Corporation. (n.d.).[1][3] Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved February 5, 2026, from [Link]

Methodological & Application

Mastering the Challenge of Histidine Incorporation: A Standard Protocol for Coupling Bis-Boc-Histidine in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Histidine Conundrum in Peptide Synthesis

The unique imidazole side chain of histidine makes it a cornerstone of many biologically active peptides, playing a crucial role in enzyme catalysis, protein structure, and receptor binding. However, this same reactivity presents a significant hurdle in solid-phase peptide synthesis (SPPS). The nucleophilic nature of the imidazole nitrogen can lead to undesirable side reactions, and more critically, it can catalyze the racemization of the α-carbon during activation, compromising the stereochemical integrity of the final peptide.[1][2] To circumvent these issues, a robust protection strategy for the histidine side chain is paramount. This application note provides a detailed protocol and the underlying scientific rationale for the use of Nα,Nτ-bis(tert-butyloxycarbonyl)-L-histidine (Boc-His(Boc)-OH) in Boc-based SPPS, a strategy proven to be highly effective in suppressing racemization and ensuring high-purity peptide synthesis.[3][4]

The Rationale for Bis-Boc Protection

The primary challenge with histidine is the basicity of the π-nitrogen in the imidazole ring. During the activation of the carboxylic acid for coupling, this nitrogen can abstract the α-proton, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.[4]

The bis-Boc protecting group strategy effectively mitigates this by placing a tert-butyloxycarbonyl (Boc) group on both the α-amino group and the τ-nitrogen of the imidazole side chain. The electron-withdrawing nature of the urethane group on the imidazole ring reduces its basicity, thereby suppressing the intramolecular-catalyzed racemization.[5] This dual protection also prevents side-chain acylation during the coupling steps.[3]

Experimental Protocol: Coupling of Boc-His(Boc)-OH in Boc-SPPS

This protocol outlines a standardized procedure for the efficient incorporation of Boc-His(Boc)-OH into a growing peptide chain on a solid support.

I. Resin Preparation
  • Resin Selection: Choose a resin compatible with Boc-SPPS chemistry, such as Merrifield resin for peptides with a C-terminal carboxylic acid or MBHA resin for C-terminal amides.[3]

  • Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel. This ensures optimal reagent accessibility to the reactive sites on the resin.

  • Initial Deprotection (for pre-loaded resin): If starting with a pre-loaded resin, perform an initial Nα-Boc deprotection step as described in Section II.

II. Nα-Boc Deprotection
  • Deprotection Solution: Prepare a solution of 50% (v/v) trifluoroacetic acid (TFA) in dichloromethane (DCM).[3]

  • Initial Wash: Drain the DMF from the swollen resin. Add the 50% TFA/DCM solution and agitate for 1-2 minutes, then drain.[3] This initial wash helps to displace the DMF and prepare the resin for the main deprotection step.

  • Deprotection: Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes at room temperature.[3]

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times) to remove residual acid.[3]

III. Neutralization
  • Neutralization Solution: Prepare a 5-10% (v/v) solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF.[3]

  • Procedure: Add the neutralization solution to the resin and agitate for 1-2 minutes. Repeat this step twice to ensure complete neutralization of the protonated N-terminus.[3]

  • Washing: Wash the resin with DMF (3-5 times) to remove excess base.[3]

IV. Coupling of Boc-His(Boc)-OH

The choice of activation method is critical for efficient and racemization-free coupling. Two standard methods are presented below.

Method A: Pre-activation with DIC/HOBt

This method is a classic and reliable approach for minimizing racemization.

  • Reagent Preparation: In a separate vessel, dissolve Boc-His(Boc)-OH (2-4 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (2-4 equivalents) in a minimal amount of DMF.[3]

  • Activation: Add N,N'-diisopropylcarbodiimide (DIC) (2-4 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.[3] It is crucial to keep this pre-activation time to a minimum to reduce the risk of racemization.[6] For particularly sensitive couplings, performing the activation and coupling at 0°C can be beneficial.[6]

  • Coupling: Add the activated amino acid solution to the neutralized resin and agitate the mixture for 1-2 hours at room temperature.[3]

Method B: In Situ Activation with HBTU/DIEA

This method is often faster and very efficient, particularly for less sterically hindered couplings.

  • Reagent Addition: In the reaction vessel containing the neutralized resin, add Boc-His(Boc)-OH (3 equivalents), HBTU (2.9 equivalents), and DIEA (6 equivalents) in DMF.[3]

  • Coupling: Agitate the mixture for 1-2 hours at room temperature.[3]

V. Monitoring the Coupling Reaction
  • Kaiser Test: Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction.[3] A small sample of the resin beads is taken and treated with ninhydrin reagents.

    • Negative Result (Yellow/Clear beads): Indicates a complete reaction, as there are no free primary amines.

    • Positive Result (Blue/Purple beads): Indicates an incomplete reaction. The coupling step should be repeated.[3]

VI. Capping (Optional but Recommended)

If the coupling reaction is incomplete after a second attempt, it is advisable to "cap" any unreacted N-terminal amines to prevent the formation of deletion sequences. This is typically done by acetylating the unreacted amines with a solution of acetic anhydride and DIEA in DMF.

Data and Visualization

Table 1: Recommended Coupling Reagents for Boc-His(Boc)-OH
Coupling Reagent CombinationActivation MethodKey AdvantagesReference
DIC / HOBtPre-activationCost-effective, low racemization when pre-activation is brief.[3]
HBTU / DIEAIn SituFast, highly efficient for standard couplings.[3]
HATU / DIEAIn SituHighly efficient, particularly for difficult couplings.[7]
PyBOP / DIEAIn SituEffective for sterically hindered couplings.[6]
Diagram 1: Boc-SPPS Cycle for bis-Boc-Histidine Incorporation

SPPS_Cycle Resin Peptide-Resin (Free N-terminus) Coupling Coupling: Boc-His(Boc)-OH + Activating Reagent Resin->Coupling Add reagents Wash1 Wash (DMF) Coupling->Wash1 1-2 hours Deprotection Nα-Boc Deprotection: 50% TFA in DCM Wash1->Deprotection Wash2 Wash (DCM/DMF) Deprotection->Wash2 20-30 min Neutralization Neutralization: DIEA in DMF/DCM Wash2->Neutralization Wash3 Wash (DMF) Neutralization->Wash3 Wash3->Resin Ready for next cycle

Caption: Workflow for a single cycle of this compound incorporation in Boc-SPPS.

Diagram 2: Mechanism of Racemization Suppression by Boc Side-Chain Protection

Racemization_Suppression cluster_0 Unprotected Histidine Side Chain cluster_1 Boc-Protected Histidine Side Chain Unprotected_His Activated His (unprotected side chain) Enolate Achiral Enolate Intermediate Unprotected_His->Enolate α-proton abstraction by imidazole Nπ Racemic_Mix Racemic Mixture (L & D Isomers) Enolate->Racemic_Mix Reprotonation Boc_His Activated Boc-His(Boc)-OH No_Abstraction α-proton abstraction suppressed Boc_His->No_Abstraction Reduced basicity of imidazole Nπ due to Boc group L_Isomer Retention of Stereochemistry (L-Isomer) No_Abstraction->L_Isomer

Sources

how to use Boc-His(Boc)-OH in solid phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Boc-His(Boc)-OH in Solid Phase Peptide Synthesis

Executive Summary

Boc-His(Boc)-OH (


-bis-tert-butyloxycarbonyl-L-histidine) is a high-purity histidine derivative distinct from the more common Fmoc-His(Trt)-OH or Boc-His(DNP)-OH. While it offers superior suppression of racemization compared to trityl-protected derivatives, its application requires strict adherence to specific protocols due to the acid-lability of the imidazole side-chain protection.

This guide details the optimal use cases for Boc-His(Boc)-OH, specifically targeting its role as an N-terminal capping residue in both Fmoc and Boc chemistries, and provides validated protocols for its preparation and coupling.

Technical Profile & Chemical Logic

The Molecule
  • Chemical Name:

    
    -tert-Butoxycarbonyl-
    
    
    
    -tert-butoxycarbonyl-L-histidine
  • Molecular Weight: 355.4 g/mol

  • Key Feature: Dual-Boc protection.[1][2] The

    
    -Boc protects the amine, while the 
    
    
    
    -Boc protects the imidazole side chain.
The "Acid-Lability" Trap

The critical characteristic of Boc-His(Boc)-OH is that both protecting groups are acid-labile.[3]

  • In 50% TFA (Standard Boc Deprotection): Both the

    
     and 
    
    
    
    groups are removed.
  • Consequence: If Boc-His(Boc)-OH is incorporated internally in a Boc-SPPS sequence, the subsequent TFA deprotection step will strip the side chain.[1] This leaves a "naked" imidazole ring exposed during the next coupling cycle, leading to extensive side-chain acylation (branching) and difficult-to-purify byproducts.

Strategic Positioning

Based on its lability profile, Boc-His(Boc)-OH is strictly recommended for two scenarios:

  • N-Terminal Introduction (Primary Use): Introducing Histidine as the final amino acid in a sequence. The subsequent cleavage step (HF for Boc, TFA for Fmoc) removes all protection simultaneously, yielding the free peptide.

  • Solution Phase Synthesis: Where deprotection conditions can be milder or strictly controlled.

Table 1: Comparative Utility of Histidine Derivatives

DerivativeChemistrySide Chain Stability (TFA)Primary ApplicationRacemization Risk
Boc-His(Boc)-OH Boc / FmocUnstable N-Terminal Residue Only Low (Electronic suppression)
Boc-His(Tos)-OH BocStableInternal ResiduesModerate
Boc-His(DNP)-OH BocStableInternal Residues (Long peptides)Low (Requires thiolysis)
Fmoc-His(Trt)-OH FmocUnstableInternal ResiduesModerate to High

Decision Logic: When to Use Boc-His(Boc)-OH

The following decision tree illustrates the logical selection process to prevent experimental failure.

His_Selection Start Select Histidine Derivative Position Position in Sequence? Start->Position Internal Internal Position Position->Internal Middle of peptide NTerm N-Terminal (Final AA) Position->NTerm Last residue added Chemistry Synthesis Strategy? BocChem Boc Chemistry Chemistry->BocChem FmocChem Fmoc Chemistry Chemistry->FmocChem Internal->Chemistry Result2 USE Boc-His(Boc)-OH (Excellent Choice) NTerm->Result2 Boc Strategy Result4 USE Boc-His(Boc)-OH (Yields free N-term His after TFA) NTerm->Result4 Fmoc Strategy Result1 USE Boc-His(DNP)-OH or Boc-His(Tos)-OH BocChem->Result1 Avoid Side Chain Loss Result3 USE Fmoc-His(Trt)-OH FmocChem->Result3

Figure 1: Selection logic for Histidine derivatives. Note that Boc-His(Boc)-OH is the "Green Path" only for N-terminal positioning.

Experimental Protocols

Protocol A: Pre-Treatment (Crucial Step)

Context: Boc-His(Boc)-OH is frequently supplied as a Dicyclohexylammonium (DCHA) salt to enhance shelf stability. You cannot use the DCHA salt directly in coupling; the amine counter-ion will compete with the amino acid and terminate the peptide chain.

Objective: Convert Boc-His(Boc)-OH·DCHA to the free acid form.

  • Dissolution: Suspend 1.0 g of the DCHA salt in 30 mL of Ethyl Acetate (EtOAc) in a separatory funnel.

  • Acidification: Add 10 mL of ice-cold 5% aqueous Citric Acid (or 0.5 N

    
    ).
    
  • Extraction: Shake vigorously until the solid dissolves. The free acid moves to the organic layer; the DCHA salt moves to the aqueous layer.

  • Separation: Drain the aqueous layer. Wash the organic layer twice more with 10 mL of 5% Citric Acid, then twice with 10 mL Brine (saturated NaCl).

  • Drying: Collect the organic layer and dry over anhydrous

    
     for 20 minutes.
    
  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap) at <40°C.

  • Result: A white foam or amorphous solid. Use immediately or store at -20°C under argon.

Protocol B: Solid Phase Coupling (N-Terminal)

Context: This protocol assumes the resin has a free amine (N-terminus deprotected) and you are adding the final Histidine.

Reagents:

  • Boc-His(Boc)-OH (Free acid, from Protocol A)

  • Activator: DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole) OR HBTU / DIEA.

    • Expert Note: While HBTU is faster, DIC/HOBt is recommended for Histidine to minimize racemization, even with the protective Boc group.

Step-by-Step:

  • Stoichiometry: Calculate 3.0 equivalents (eq) of Boc-His(Boc)-OH relative to the resin loading.

  • Activation (DIC/HOBt Method):

    • Dissolve 3.0 eq Boc-His(Boc)-OH and 3.0 eq HOBt in minimal DMF (Dimethylformamide).

    • Chill to 0°C on ice (Low temperature is critical to suppress racemization).

    • Add 3.0 eq DIC. Stir for 5 minutes at 0°C.

  • Coupling:

    • Add the activated mixture to the resin-bound peptide.[4]

    • Shake at room temperature for 60–90 minutes.

    • Monitoring: Perform a Kaiser Test. If blue (incomplete), recouple using 1.5 eq for 1 hour.

  • Washing: Wash resin with DMF (3x) and DCM (3x).

Protocol C: Final Cleavage & Deprotection

Scenario 1: Boc Chemistry (HF Cleavage)

  • Reagent: Anhydrous Hydrogen Fluoride (HF) with p-Cresol (scavenger).

  • Action: The HF cleavage removes the benzyl-based side chain protectors of the peptide and simultaneously removes both Boc groups from the Histidine.

  • Result: Free peptide with native Histidine.

Scenario 2: Fmoc Chemistry (TFA Cleavage)

  • Reagent: 95% TFA / 2.5% TIS / 2.5%

    
    .
    
  • Action: The TFA cleaves the peptide from the resin (Rink Amide or Wang) and removes the Trt/Boc/tBu side chains. The

    
    -Boc and 
    
    
    
    -Boc on the Histidine are cleaved rapidly.
  • Result: Free peptide with native Histidine.

Mechanistic Insight: Racemization Suppression

Histidine is notorious for racemization (conversion of L-His to D-His) during coupling. This occurs via the formation of an enolizable intermediate, catalyzed by the basic imidazole nitrogen (


).[5]

Why Boc-His(Boc)-OH is superior to Fmoc-His(Trt)-OH in this regard:

  • Electronic Effect: The Boc group on the imidazole ring is electron-withdrawing. It reduces the basicity of the imidazole nitrogen, preventing it from abstracting the proton from the

    
    -carbon.
    
  • Steric Bulk: The bulky Boc group hinders the formation of the intramolecular transition states required for racemization.

Racemization Step1 Activated His-OH Step2 Proton Abstraction (Alpha-Carbon) Step1->Step2 Catalyzed by Basic Imidazole Step3 Enolization Step2->Step3 Step4 Racemic Mixture (L-His + D-His) Step3->Step4 Blocker Nim-Boc Group (Electron Withdrawal) Blocker->Step2 INHIBITS

Figure 2: Mechanism of racemization and its inhibition by the Nim-Boc group.

Troubleshooting & FAQs

Q: Can I use Boc-His(Boc)-OH in the middle of a peptide if I use short TFA cycles?

  • A: It is highly risky. Even 5 minutes of 50% TFA can partially deprotect the side chain. Once deprotected, the imidazole will be acylated by the next amino acid, creating a branched peptide that is nearly impossible to separate from the product. Use Boc-His(DNP)-OH for internal positions.

Q: My Boc-His(Boc)-OH is not dissolving in DCM.

  • A: It is more soluble in DMF or EtOAc. If using DCM for coupling, dissolve the amino acid in a small amount of DMF first, then dilute with DCM. Ensure you have converted the DCHA salt to the free acid (See Protocol A).

Q: I see a +106 Da mass shift in my final peptide.

  • A: This indicates incomplete removal of a protecting group, but since Boc is -100, this is unlikely to be the His side chain (which is -100 mass loss). A +106 usually suggests stable adducts or incomplete cleavage of other protecting groups like Bom (if used). For Boc-His(Boc), the most common error is actually loss of the side chain during synthesis leading to +AminoAcid mass (branching).

References

  • CEM Corporation. (2019).[6] Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • RSC Publishing. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids. Retrieved from [Link]

  • AAPPTec. (2020). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

Sources

procedure for removing DCHA salt from bis-BOC-histidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Efficient Desalting of Nα,Nim-Di-Boc-L-Histidine Dicyclohexylamine Salt

Abstract & Scope

This application note details the procedure for removing the dicyclohexylamine (DCHA) counter-ion from Nα,Nim-Di-Boc-L-histidine (Bis-BOC-Histidine). While DCHA salts are used to stabilize and crystallize amino acids during manufacturing, the free amine is a nucleophile that can interfere with downstream peptide coupling reactions (causing side reactions or reducing coupling efficiency).[1]

Critical Challenge: The imidazole side-chain protection (Nim-Boc) in this compound is significantly more acid-labile than the Nα-Boc group. Standard acidic washes used for other amino acids can lead to premature deprotection of the side chain if not strictly controlled.[1] This protocol utilizes a cold, rapid acidic extraction method to ensure quantitative salt removal while preserving orthogonal protecting group integrity.

Chemical Principle & Mechanistic Logic

The separation relies on manipulating the solubility profile of the components via pH adjustment.[1]

  • The Substrate: Boc-His(Boc)-OH is a carboxylic acid (pKa ~3–4). In its salt form, it is ionic and water-soluble (or suspended).

  • The Impurity: Dicyclohexylamine (DCHA) is a secondary amine base (pKa ~11).[1]

  • The Strategy: Lowering the pH of the biphasic system below the pKa of the carboxylic acid but not low enough to catalyze carbamate cleavage.[1]

    • Acid Choice: Dilute Potassium Hydrogen Sulfate (KHSO₄) or Phosphoric Acid (H₃PO₄) are preferred over HCl. They provide a buffered low pH (~2.0–2.5) sufficient to protonate DCHA (making it water-soluble as DCHA·H⁺) and protonate the Histidine carboxylate (making it organic-soluble).

    • Thermodynamic Control: The Nim-Boc group cleaves via an acid-catalyzed elimination mechanism. By maintaining the system at 0–4°C , the rate of this cleavage reaction is kinetically suppressed, allowing the extraction to proceed safely.[1]

Table 1: Physicochemical Properties
ComponentFunctionpKa (Approx)Solubility (Acidic pH)Solubility (Basic pH)
Boc-His(Boc)-OH Target Compound~3.5 (COOH)Organic (EtOAc/DCM)Aqueous
DCHA Counter-ion~11.0 (NH)Aqueous (Soluble Salt)Organic
KHSO₄ (0.5 M) Wash Reagent~2.0AqueousAqueous

Materials & Equipment

  • Reagents:

    • Boc-His(Boc)-OH[2][3][4][5][6]·DCHA salt

    • Ethyl Acetate (EtOAc) - HPLC Grade[7]

    • 0.5 M Potassium Hydrogen Sulfate (KHSO₄) OR 10% Phosphoric Acid (H₃PO₄)

    • Saturated NaCl solution (Brine)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Separatory funnel (Glass, Teflon stopcock)

    • Rotary evaporator with water bath set to < 30°C

    • Ice bath

Experimental Protocol

SAFETY NOTE: DCHA is a skin irritant and toxic.[1] Handle all waste streams as hazardous amine waste.[1]

Phase 1: Dissolution & Acidification (The "Cold & Fast" Step)[3]
  • Preparation: Pre-cool all solvents (EtOAc and KHSO₄ solution) to 4°C. Place the separatory funnel in a cold room or ensure rapid handling.

  • Suspension: Suspend the Boc-His(Boc)-OH·DCHA salt (1.0 equiv) in Ethyl Acetate (approx. 10 mL per gram of salt). The salt may not fully dissolve initially.[1][8][9]

  • Extraction: Add ice-cold 0.5 M KHSO₄ (or 10% H₃PO₄) to the separatory funnel. Use a ratio of roughly 1.5:1 (Aq:Org).

  • Agitation: Shake vigorously for 1–2 minutes. Vent frequently.

    • Observation: The solid salt should dissolve as the DCHA protonates and moves to the aqueous layer, and the free acid moves to the organic layer.[1]

  • Separation: Allow layers to separate quickly. Drain the lower aqueous layer (containing DCHA sulfate) and discard.[1]

Phase 2: Purification & Drying
  • Wash Cycles:

    • Wash the organic layer two more times with cold 0.5 M KHSO₄ to ensure complete removal of DCHA.[1]

    • Wash the organic layer once with saturated Brine (NaCl) to remove residual acid and water.[1]

  • Drying: Pour the organic layer into an Erlenmeyer flask containing anhydrous Na₂SO₄. Swirl and let sit for 5–10 minutes.

  • Filtration: Filter off the drying agent into a tared round-bottom flask.

Phase 3: Isolation
  • Concentration: Evaporate the solvent on a rotary evaporator.

    • Crucial: Keep the water bath temperature below 30°C . Heat promotes Nim-Boc cleavage.

  • Final Product: The resulting foam or solid is the free acid Boc-His(Boc)-OH.[1] Store immediately at -20°C.

Process Visualization (Graphviz)[1]

DesaltingProtocol Start Start: Boc-His(Boc)-OH·DCHA Salt Dissolve Suspend in cold EtOAc (4°C) Start->Dissolve AcidWash Extract with cold 0.5M KHSO4 (Protonates DCHA) Dissolve->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Contains Boc-His(Boc)-OH) PhaseSep->OrgLayer Top Phase AqLayer Aqueous Layer (Contains DCHA·H+) PhaseSep->AqLayer Bottom Phase BrineWash Wash with Brine (Remove residual acid) OrgLayer->BrineWash Discard Discard AqLayer->Discard Dry Dry over Na2SO4 & Filter BrineWash->Dry Evap Rotary Evaporation (Bath < 30°C) Dry->Evap Final Final Product: Free Acid Boc-His(Boc)-OH Evap->Final

Caption: Workflow for the acid-mediated extraction of DCHA from acid-sensitive this compound.

Quality Control & Validation

To ensure the protocol was successful, perform the following checks:

  • ¹H-NMR Spectroscopy (DMSO-d6 or CDCl₃):

    • Check for DCHA: Look for the disappearance of the multiplet signals associated with the cyclohexyl ring protons (typically δ 1.0–2.0 ppm and the methine proton at δ ~3.0 ppm).[1]

    • Check for Boc Integrity: Verify the integration of the Boc signals (two singlets, 9H each, typically around δ 1.4–1.6 ppm). If the Nim-Boc is lost, you will see a reduction in integration or a shift in the imidazole protons.[1]

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: Chloroform:Methanol:Acetic Acid (90:8:2).[1]

    • Visualization: Ninhydrin (will stain the amine salt if present) or UV.[1] The free acid typically runs slightly lower or has a different shape than the salt, but DCHA itself can be visualized with iodine or ninhydrin near the baseline.[1]

Troubleshooting

  • Problem: Emulsion forms during extraction.

    • Solution: Add a small amount of solid NaCl to the separatory funnel or wait longer.[1] Do not shake violently; swirl gently if emulsions persist.[1]

  • Problem: Loss of Nim-Boc group (NMR shows <18H for Boc).

    • Cause: Acid wash was too warm or exposure time was too long.[1]

    • Solution: Repeat with colder solvents (ice bath) and work faster. Switch to 10% Citric Acid (milder than KHSO₄) if instability persists.

References

  • Aapptec. Converting CHA and DCHA Salts to Free Acids. [Link]

Sources

Application Note & Protocol: Synthesis of Histidine-Rich Peptides Utilizing Bis-Boc-Histidine for Enhanced Purity and Yield

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

Histidine-rich peptides are crucial in diverse fields, from metal-ion chelation and catalysis to drug delivery and affinity purification.[1] However, their chemical synthesis is notoriously challenging due to the unique properties of the histidine imidazole side chain. This application note provides an in-depth guide to the synthesis of histidine-rich peptides using Nα,N(im)-bis-Boc-L-histidine (Boc-His(Boc)-OH). We will explore the chemical rationale for this strategy, which effectively mitigates common side reactions and racemization, and provide detailed, field-proven protocols for solid-phase peptide synthesis (SPPS), cleavage, and purification. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of these complex yet valuable biomolecules.

The Unique Challenge of Histidine in Peptide Synthesis

The synthesis of peptides containing histidine presents two primary obstacles that can severely impact the yield and purity of the final product:

  • Racemization: Histidine is one of the amino acids most susceptible to racemization during the carboxyl group activation step required for peptide bond formation.[2] The unprotected imidazole ring's π-nitrogen can act as a general base, abstracting the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.[3][4] This epimerization is often difficult to reverse or separate chromatographically, resulting in diastereomeric impurities.[2]

  • Side Reactions: The nucleophilic nature of the imidazole side chain can lead to undesirable reactions. These include N-acylation during coupling steps and modifications during the repetitive acidolytic deprotection of the Nα-Boc group in Boc-SPPS.[3]

Traditional side-chain protecting groups for histidine in Boc-SPPS, such as the tosyl (Tos) or dinitrophenyl (Dnp) groups, offer solutions but come with their own drawbacks, including harsh removal conditions or incomplete suppression of racemization.[3][5]

The Bis-Boc-Histidine Solution: A Superior Strategy

The use of Nα,N(im)-bis-Boc-L-histidine offers a robust and elegant solution to these challenges. The dual-protection strategy involves placing a tert-butoxycarbonyl (Boc) group on both the α-amino group and, critically, the imidazole nitrogen (specifically, the τ-nitrogen).[6]

Causality behind the Advantage:

  • Suppression of Racemization: By protecting the imidazole nitrogen with an electron-withdrawing Boc group, its basicity is significantly reduced. This deactivation of the ring prevents it from participating in the base-catalyzed abstraction of the α-proton during coupling, thereby preserving the L-stereochemistry of the histidine residue.[3][6]

  • Prevention of Side-Chain Acylation: The N(im)-Boc group effectively shields the imidazole ring from reacting with activated carboxyl groups of incoming amino acids, ensuring the peptide backbone elongates correctly.[6]

  • Compatibility with Boc-SPPS: The N(im)-Boc group is labile to the final, strong acid cleavage (e.g., anhydrous HF), but it is important to note its partial lability to the milder acid conditions (e.g., TFA in DCM) used for Nα-Boc removal in each cycle.[3][5] This makes Boc-His(Boc)-OH particularly well-suited for the synthesis of short to medium-length peptides or for introducing histidine near the N-terminus.[5] For longer sequences, careful monitoring and optimization of deprotection times are crucial.

Comparative Analysis of Histidine Protecting Groups in Boc-SPPS

The choice of protecting group is a critical parameter in peptide synthesis. The following table summarizes the key characteristics of common histidine side-chain protecting groups used in the Boc/Bzl strategy.

Protecting GroupStructure on ImidazoleRacemization SuppressionRemoval ConditionsKey Considerations
Boc tert-ButoxycarbonylExcellent Strong acid (e.g., HF, TFMSA)Partially labile to TFA; best for shorter peptides or N-terminal His.[3][5]
Dnp 2,4-DinitrophenylModerateThiolysis (e.g., thiophenol)Stable to acid cleavage, requiring a separate deprotection step.[5][7]
Tos p-Toluenesulfonyl (Tosyl)ModerateStrong acid (HF); HOBt-sensitiveCan be prematurely removed by HOBt, an additive in some coupling reactions.[3][5]
Bom BenzyloxymethylExcellent Strong acid (HF)Provides excellent racemization suppression but is more expensive.[3][5]

Experimental Workflow and Protocols

Successful synthesis requires meticulous attention to detail at each stage of the process. The following workflow and protocols are designed to be self-validating, with checkpoints and explanations to ensure high-quality outcomes.

Overall Synthesis Workflow

The diagram below illustrates the cyclical nature of Boc-based solid-phase peptide synthesis incorporating Boc-His(Boc)-OH.

SPPS_Workflow cluster_resin Peptide-Resin cluster_cycle SPPS Cycle (Repeated for each Amino Acid) cluster_final Final Steps Resin Start: Free Amine on Resin (H₂N-Resin) Coupling 1. Coupling Boc-AA-OH (or Boc-His(Boc)-OH) + HBTU/DIEA in DMF Resin->Coupling Wash1 2. Wash (DMF, IPA, DCM) Coupling->Wash1 Deprotection 3. Nα-Boc Deprotection 50% TFA in DCM Wash1->Deprotection Wash2 4. Wash (DCM, IPA) Deprotection->Wash2 Neutralization 5. Neutralization 10% DIEA in DCM Wash2->Neutralization Neutralization->Coupling Next Amino Acid Final_Cleavage Final Cleavage & Deprotection (Anhydrous HF) Neutralization->Final_Cleavage After Final Cycle Purification Purification (RP-HPLC) Final_Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Boc-SPPS workflow for histidine-rich peptides.

Materials and Reagents
  • Resin: Merrifield or PAM resin (for C-terminal acid). BHA or MBHA resin (for C-terminal amide). Typical substitution: 0.5-1.0 mmol/g.[8]

  • Amino Acids: Nα-Boc protected amino acids, including Nα,N(im)-bis-Boc-L-histidine.

  • Solvents (Peptide Grade): Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or HATU for difficult couplings.[9]

  • Base for Coupling/Neutralization: N,N-Diisopropylethylamine (DIEA).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v).[8]

  • Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF). CAUTION: HF is extremely hazardous and requires specialized equipment and training. [7] Alternatives include Trifluoromethanesulfonic acid (TFMSA).[7]

  • Scavengers: Anisole, p-cresol, thioanisole.

  • Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system, C18 column.

  • Analysis: Mass Spectrometer (MS), Analytical HPLC.

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol describes a single cycle for adding one amino acid. Repeat for each residue in the sequence.

  • Resin Swelling: Place the resin in a reaction vessel. Swell in DCM for 30 minutes, followed by DMF for 30 minutes. Drain the solvent.

  • Nα-Boc Deprotection (for cycles after the first amino acid):

    • Add 50% TFA in DCM to the resin (10 mL per gram of resin).[8]

    • Agitate for 2 minutes and drain.

    • Add a fresh portion of 50% TFA in DCM. Agitate for 25-30 minutes.[8]

    • Drain and wash the resin thoroughly with DCM (3x), IPA (1x), and DCM (3x).

  • Neutralization:

    • Add 10% DIEA in DCM (v/v) to the resin.

    • Agitate for 2 minutes and drain. Repeat once.

    • Wash the resin with DCM (3x) and then DMF (3x) to prepare for coupling.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Boc-amino acid (3 equivalents relative to resin substitution) and HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours. For coupling Boc-His(Boc)-OH or other difficult residues, reaction time may be extended or a more potent activator like HATU may be used.[10]

    • Validation Checkpoint: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the peptide-resin thoroughly with DMF (3x), IPA (1x), and DCM (3x).

    • The resin is now ready for the next deprotection cycle.

Protocol 2: Cleavage and Final Deprotection

Safety Precaution: This protocol involves anhydrous HF. It must be performed by trained personnel in a specialized, HF-rated chemical fume hood and apparatus.[7]

  • Preparation: Dry the final peptide-resin under high vacuum for at least 4 hours.

  • Scavenger Cocktail: For a histidine-rich peptide, a common scavenger is p-cresol or anisole. Prepare a cleavage cocktail of p-cresol:HF (1:9, v/v).

  • HF Cleavage:

    • Place the dried peptide-resin in the HF apparatus reaction vessel and cool to 0°C.

    • Add the scavenger to the resin.

    • Carefully distill the required volume of anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 60-90 minutes.

  • HF Removal: Remove the HF under vacuum. This is a critical step and must be done carefully according to the apparatus instructions.

  • Peptide Precipitation and Washing:

    • Wash the remaining resin and cleaved peptide with cold diethyl ether to remove scavengers.

    • Triturate the residue to precipitate the peptide.

    • Centrifuge to pellet the crude peptide and decant the ether. Repeat 2-3 times.

  • Extraction and Lyophilization:

    • Dissolve the crude peptide pellet in an appropriate aqueous solvent (e.g., 10% acetic acid).

    • Filter to remove resin particles.

    • Freeze the solution and lyophilize to obtain the crude peptide powder.

Purification and Analysis

  • Purification: The lyophilized crude peptide should be purified using RP-HPLC. A gradient of water/acetonitrile containing 0.1% TFA is typically used. Collect fractions and analyze for the desired product.

  • Analysis: Confirm the identity and purity of the final peptide. Use mass spectrometry to verify the molecular weight and analytical RP-HPLC to determine the purity level.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of bulky residues (e.g., His); Peptide aggregation on resin.Double couple (repeat the coupling step). Switch to a more powerful coupling reagent like HATU or COMU.[11] Perform the coupling at a slightly elevated temperature (e.g., 30-40°C).
Low Final Yield Premature loss of N(im)-Boc on His during repeated TFA steps; Aggregation leading to poor reaction kinetics.Minimize TFA deprotection times (e.g., 1x1 min + 1x20 min).[12] Use a more stable N(im) protecting group like Bom if the peptide is very long.[3] Synthesize on a low-substitution resin to reduce aggregation.[4]
Presence of Deletion Sequences in MS Incomplete coupling or deprotection in a previous cycle.Optimize coupling and deprotection times. Incorporate a capping step (e.g., with acetic anhydride) after coupling to terminate unreacted chains.
Racemization Detected (Diastereomeric Peaks in HPLC) Over-activation during coupling; Use of inappropriate base or coupling reagent.Ensure DIEA is added last to the activation mixture. Avoid carbodiimide reagents (e.g., DIC) without additives like HOBt.[10][13] The use of Boc-His(Boc)-OH is designed to prevent this; if it still occurs, re-evaluate coupling conditions (time, temperature).

Conclusion

The synthesis of histidine-rich peptides, while challenging, can be achieved with high fidelity by employing a chemically sound strategy. The use of Nα,N(im)-bis-Boc-L-histidine directly addresses the core problems of racemization and side-chain reactivity associated with the imidazole group.[3][6] By combining this superior building block with optimized solid-phase synthesis protocols, meticulous washing, and appropriate cleavage conditions, researchers can confidently produce high-purity histidine-rich peptides for a wide array of applications in science and medicine.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Synthesis: The Advantages of Using N-alpha, N-im-bis-Boc-L-histidine.
  • Chem-Impex. (n.d.). Nα-Fmoc-Nim-Boc-L-histidine.
  • SpringerLink. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • ACS Publications. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis.
  • National Institutes of Health (NIH). (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma.
  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • PubMed Central (PMC). (n.d.). Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • PubMed Central (PMC). (n.d.). Ring-Modified Histidine-Containing Cationic Short Peptides Exhibit Anticryptococcal Activity by Cellular Disruption.
  • BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Google Patents. (n.d.). Histidine protection.
  • ResearchGate. (2018). Coupling step during synthesis of peptides containing Histidine residue?
  • YouTube. (2020). Peptide Synthesis with the Boc Protecting Group.
  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Benchchem. (n.d.). Application Notes and Protocols for Piperidine-Mediated Reactions.
  • PubMed. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Oxford Academic. (n.d.). Principles and Practice of Solid-Phase Peptide Synthesis.
  • ResearchGate. (2018). Did anyone observe spontaneous Boc removal from histidine?
  • Chemical Reviews. (2011). Peptide Coupling Reagents, More than a Letter Soup.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • PubMed. (n.d.). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
  • aapptec. (n.d.). SYNTHESIS NOTES.
  • PubMed Central (PMC). (n.d.). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
  • SpringerLink. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • PubMed. (n.d.). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).

Sources

Application Note: N-Terminal Histidine Tagging Using Bis-Boc-Histidine

Author: BenchChem Technical Support Team. Date: February 2026

A-Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of N-Terminal Histidine Tagging

The site-specific modification of proteins is a cornerstone of modern biotechnology and pharmaceutical development. Among the various strategies, the introduction of a polyhistidine tag (His-tag) at the N-terminus of a protein offers a powerful tool for purification, detection, and immobilization.[1][2] Histidine tags, typically consisting of six to nine histidine residues, facilitate efficient protein purification through immobilized metal affinity chromatography (IMAC).[1][3][4] While recombinant methods are the standard for introducing His-tags, post-translational or post-synthesis chemical modification presents a viable alternative, particularly for proteins where genetic manipulation is not feasible or desired. This application note provides a detailed protocol and the underlying chemical principles for the N-terminal modification of proteins using an N-hydroxysuccinimide (NHS) ester of bis-Boc-histidine.

The rationale for using a doubly protected histidine derivative, specifically with tert-butyloxycarbonyl (Boc) groups on both the α-amino and imidazole nitrogen, is rooted in preventing undesirable side reactions. The imidazole side chain of histidine is nucleophilic and can react with electrophilic reagents.[5] By protecting both reactive sites, the this compound can be selectively coupled to the N-terminal α-amino group of a target protein. The lower pKa of the N-terminal α-amino group (around 6-8) compared to the ε-amino group of lysine residues (around 10.3) allows for selective modification under controlled pH conditions.[6][7]

The Chemistry of N-Terminal Acylation with this compound-NHS Ester

The core of this methodology lies in the reaction between the primary amine of the protein's N-terminus and the NHS ester of this compound. NHS esters are highly reactive towards primary amines, forming a stable amide bond under mildly alkaline conditions (pH 7.2-8.5).[8]

Key Reaction Steps:

  • Activation: The carboxylic acid of this compound is activated with N-hydroxysuccinimide to form a highly reactive NHS ester.

  • Nucleophilic Attack: The deprotonated primary amine at the N-terminus of the target protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.

  • Amide Bond Formation: This attack results in the formation of a stable amide bond, covalently linking the this compound to the protein's N-terminus, and the release of N-hydroxysuccinimide as a byproduct.[8]

  • Deprotection: Following the conjugation, the Boc protecting groups are removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the free histidine residue.[9]

G cluster_0 Reaction Scheme Protein_N_Terminus Protein-NH2 (N-Terminus) Intermediate Tetrahedral Intermediate Protein_N_Terminus->Intermediate Nucleophilic Attack (pH 7.2-8.5) Bis_Boc_His_NHS Bis-Boc-His-NHS Ester Bis_Boc_His_NHS->Intermediate Conjugated_Protein Protein-NH-CO-His(Boc)2 (Protected Conjugate) Intermediate->Conjugated_Protein Amide Bond Formation NHS N-Hydroxysuccinimide (Byproduct) Intermediate->NHS Leaving Group Departure Deprotection Acidic Deprotection (e.g., TFA) Conjugated_Protein->Deprotection Boc Removal Final_Product Protein-NH-CO-His (N-Terminal His-Tagged Protein) Deprotection->Final_Product

Figure 1: Reaction mechanism for N-terminal histidine tagging.

Experimental Protocols

This section provides a comprehensive, step-by-step guide for the N-terminal modification of a protein with this compound.

Materials and Reagents
ReagentSupplierGrade
This compound-NHS EsterCommercially Available>95% Purity
Target Protein-Purified
Sodium Bicarbonate BufferSigma-AldrichMolecular Biology Grade
Phosphate-Buffered Saline (PBS)GibcopH 7.4
Dimethyl Sulfoxide (DMSO)Sigma-AldrichAnhydrous
Trifluoroacetic Acid (TFA)Sigma-AldrichReagent Grade
Desalting ColumnsGE HealthcarePD-10 or equivalent
HPLC SystemAgilent/Waters-
Mass SpectrometerBruker/Thermo Fisher-
Protocol 1: N-Terminal Conjugation of this compound-NHS Ester

This protocol outlines the coupling of the protected histidine to the protein's N-terminus.

1. Preparation of Protein Solution:

  • Dissolve the target protein in 0.1 M sodium bicarbonate buffer (pH 8.0-8.5) to a final concentration of 5-20 mg/mL.[10]

  • Rationale: A slightly alkaline pH ensures that a significant fraction of the N-terminal α-amino groups are deprotonated and thus nucleophilic, while minimizing the reactivity of lysine ε-amino groups.[11]

2. Preparation of this compound-NHS Ester Solution:

  • Immediately before use, dissolve the this compound-NHS ester in a minimal amount of anhydrous DMSO.

  • Rationale: NHS esters are susceptible to hydrolysis in aqueous solutions.[8] Preparing the stock solution in an organic solvent and adding it directly to the reaction mixture minimizes this side reaction.

3. Conjugation Reaction:

  • Add a 5- to 20-fold molar excess of the dissolved this compound-NHS ester to the protein solution.

  • Gently mix by pipetting and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[10][11]

  • Rationale: A molar excess of the labeling reagent drives the reaction towards completion. The incubation time can be optimized based on the reactivity of the specific protein.

4. Quenching the Reaction (Optional):

  • The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

5. Purification of the Conjugated Protein:

  • Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column (e.g., PD-10) equilibrated with PBS.[10]

  • Alternatively, dialysis can be used for larger sample volumes.

Protocol 2: Deprotection of the Boc Groups

This protocol describes the removal of the Boc protecting groups to yield the final N-terminally His-tagged protein.

1. Acidic Cleavage:

  • Lyophilize the purified, Boc-protected protein conjugate.

  • Resuspend the lyophilized powder in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Rationale: TFA is a strong acid that efficiently cleaves the Boc protecting groups.[9] TIS is included as a scavenger to prevent side reactions with any sensitive amino acid residues.

  • Incubate the reaction for 2-4 hours at room temperature.

2. Removal of TFA:

  • Precipitate the deprotected protein by adding cold diethyl ether.

  • Centrifuge to pellet the protein and wash the pellet with cold diethyl ether to remove residual TFA and scavengers.

3. Resuspension and Storage:

  • Air-dry the protein pellet and resuspend it in a suitable buffer for downstream applications.

  • Store the final N-terminally His-tagged protein at -20°C or -80°C.

Quality Control and Characterization

It is crucial to validate the success of the conjugation and deprotection steps.

Analytical MethodPurposeExpected Outcome
SDS-PAGE Assess purity and apparent molecular weight shift.A slight increase in molecular weight after conjugation.
Mass Spectrometry (MALDI-TOF or ESI-MS) Confirm the addition of the histidine residue.[]An increase in mass corresponding to the addition of one histidine residue.
HPLC (Reversed-Phase) Determine the purity of the final product.[]A single, sharp peak for the modified protein.
IMAC Confirm the functionality of the new His-tag.Binding of the modified protein to a Ni-NTA or other metal-chelate resin.[13]

Workflow and Troubleshooting

G cluster_1 Experimental Workflow Start Start: Purified Protein Step1 Conjugation with Bis-Boc-His-NHS Ester Start->Step1 Step2 Purification of Protected Conjugate (Desalting/Dialysis) Step1->Step2 Step3 Boc Deprotection (TFA Treatment) Step2->Step3 Step4 Purification of Final Product (Precipitation/Dialysis) Step3->Step4 QC Quality Control (SDS-PAGE, MS, HPLC) Step4->QC End End: N-Terminal His-Tagged Protein QC->End

Figure 2: Overall workflow for N-terminal histidine tagging.

Troubleshooting Common Issues:

  • Low Conjugation Efficiency:

    • Cause: Incorrect pH, hydrolyzed NHS ester, or insufficient molar excess of the labeling reagent.

    • Solution: Ensure the reaction buffer is at the optimal pH (8.0-8.5). Prepare the NHS ester solution immediately before use. Increase the molar excess of the labeling reagent.

  • Non-specific Labeling (e.g., at Lysine Residues):

    • Cause: Reaction pH is too high.

    • Solution: Lower the reaction pH to 7.2-7.5 to increase the selectivity for the N-terminal α-amino group.

  • Incomplete Deprotection:

    • Cause: Insufficient incubation time with TFA or degradation of the TFA.

    • Solution: Increase the incubation time or use fresh TFA.

  • Protein Precipitation during Conjugation:

    • Cause: The addition of the organic solvent (DMSO) may destabilize the protein.

    • Solution: Minimize the volume of DMSO used to dissolve the NHS ester. Perform the reaction at 4°C.

Conclusion

The use of this compound-NHS ester provides a robust and reliable method for the site-specific introduction of a histidine tag at the N-terminus of proteins. The dual protection strategy ensures high selectivity for the desired primary amine, and the well-established NHS ester chemistry facilitates efficient conjugation. By following the detailed protocols and quality control measures outlined in this application note, researchers can successfully generate N-terminally His-tagged proteins for a wide range of applications in drug development, diagnostics, and fundamental research. The ability to chemically introduce a His-tag post-synthesis expands the toolkit for protein engineering and bioconjugation.

References

  • Vertex AI Search. (2020). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes - PMC - NIH.
  • Vertex AI Search. (2021). Exploiting Protein N-Terminus for Site-Specific Bioconjugation - AIR Unimi.
  • BOC Sciences. (n.d.). N-Terminal Peptide Modification Services.
  • Vertex AI Search. (2023). Effects of adding poly-histidine tag on stability, antimicrobial activity and safety of recombinant buforin I expressed in periplasmic space of Escherichia coli - NIH.
  • Vertex AI Search. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Sigma-Aldrich. (n.d.). Peptide Modifications: N-Terminal, Internal, and C-Terminal.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Vertex AI Search. (2020). N-terminal specific protein modification.
  • Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters.
  • ResearchGate. (n.d.). N-terminal histidine labelling described by Zhang and Tam.
  • IBA Lifesciences. (n.d.). Expression and purification of proteins using 6xHistidine-tag.
  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • Vertex AI Search. (n.d.). Site-selective protein conjugation at histidine - PMC - NIH.
  • Vertex AI Search. (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - NIH.
  • Thermo Fisher Scientific. (n.d.). His-tagged Proteins–Production and Purification.
  • ResearchGate. (2025). Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms.
  • BOC Sciences. (2025). Advanced Protein Conjugation Techniques.
  • Wikipedia. (n.d.). His-tag.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • BOC Sciences. (n.d.). Strategies for Incorporating Unnatural Amino Acids into Proteins.
  • evitria Antibody Services. (n.d.). Purification of His-tagged Proteins.
  • Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine?.
  • Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook.
  • ResearchGate. (2018). Did anyone observe spontaneous Boc removal from histidine?.
  • ResearchGate. (2013). What is the best way to purify a N-terminal His-GST tagged protein?.
  • PubMed Central. (n.d.). Impact of an N-terminal Polyhistidine Tag on Protein Thermal Stability.
  • PubMed. (n.d.). Purification of His-Tagged Proteins.
  • Cube Biotech. (n.d.). His-Tag | Definition & Data.

Sources

Navigating the Challenges of Histidine Incorporation: A Detailed Guide to bis-Boc-Histidine Activation with HATU and DIC

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of peptide synthesis, the incorporation of histidine presents a unique set of challenges, primarily the propensity for racemization and side reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective activation of Nα,Nim-bis(tert-butyloxycarbonyl)-L-histidine (bis-Boc-histidine) using the powerful coupling reagents HATU and DIC. By understanding the underlying mechanisms and adhering to optimized protocols, scientists can significantly improve the efficiency and purity of their synthetic peptides.

The Histidine Conundrum in Peptide Synthesis

Histidine's imidazole side chain, while crucial for the biological activity of many peptides, is also the source of its synthetic complexity. The lone pair of electrons on the imidazole nitrogen can facilitate epimerization at the α-carbon during the activation of the carboxyl group, leading to the undesirable formation of the D-isomer.[1][2] This loss of stereochemical integrity can have profound and detrimental effects on a peptide's biological function. The use of a tert-butyloxycarbonyl (Boc) protecting group on the imidazole nitrogen, in addition to the α-amino group (bis-Boc), is a common strategy to mitigate these issues.

Understanding the Activation Mechanisms

The successful coupling of this compound hinges on the efficient activation of its carboxylic acid moiety, preparing it for nucleophilic attack by the free amine of the growing peptide chain. Both HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIC (N,N'-Diisopropylcarbodiimide) are widely employed for this purpose, but they operate through distinct mechanisms.

HATU: The High-Performance Aminium Salt

HATU is a third-generation uronium-type coupling reagent renowned for its high efficiency and ability to suppress racemization.[3][4][5] Its mechanism involves a multi-step process:

  • Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of this compound.[6][7]

  • Formation of the O-acyl(tetramethyl)isouronium salt: The resulting carboxylate anion attacks the electrophilic carbon of HATU, forming a highly reactive O-acyl(tetramethyl)isouronium salt.[3][8]

  • Generation of the OAt-active ester: The accompanying HOAt (1-hydroxy-7-azabenzotriazole) anion then attacks the isouronium salt, yielding a more stable and highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[6][8]

  • Amide Bond Formation: The free amine of the peptide chain attacks the activated ester, forming the desired peptide bond. The pyridine nitrogen in the HOAt moiety is thought to stabilize the transition state through a neighboring group effect, contributing to HATU's high reactivity and rapid coupling times.[8][9]

DIC: The Classic Carbodiimide Approach

DIC is a carbodiimide-based coupling reagent that facilitates amide bond formation by acting as a dehydrating agent.[5][10] Its mechanism is more direct:

  • O-acylisourea Formation: The carboxylic acid of this compound adds across one of the N=C double bonds of DIC, forming a highly reactive O-acylisourea intermediate.[11][12]

  • Nucleophilic Attack: The free amine of the peptide chain can then directly attack the O-acylisourea to form the peptide bond, releasing a soluble diisopropylurea byproduct.[5][11]

To minimize the risk of racemization and side reactions, such as the formation of a stable N-acylurea, DIC is almost always used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure.[10][11] These additives react with the O-acylisourea to form a more stable and selective active ester, which then proceeds to react with the amine.

Activation_Mechanisms cluster_HATU HATU Activation Pathway cluster_DIC DIC Activation Pathway His_COOH bis-Boc-His-COOH His_COO bis-Boc-His-COO- His_COOH->His_COO + Base Isouronium O-acyl(tetramethyl) isouronium salt His_COO->Isouronium + HATU HATU HATU OAt_ester OAt-active ester Isouronium->OAt_ester + HOAt anion Coupled_Peptide Coupled Peptide OAt_ester->Coupled_Peptide + Peptide-NH2 Peptide_NH2 Peptide-NH2 His_COOH_DIC bis-Boc-His-COOH O_acylisourea O-acylisourea His_COOH_DIC->O_acylisourea + DIC DIC DIC Coupled_Peptide_DIC Coupled Peptide O_acylisourea->Coupled_Peptide_DIC + Peptide-NH2 Peptide_NH2_DIC Peptide-NH2

Caption: Activation pathways for this compound with HATU and DIC.

Comparative Analysis: HATU vs. DIC

Choosing the appropriate coupling reagent is critical for success. The following table summarizes the key characteristics of HATU and DIC for this compound activation.

FeatureHATUDIC
Reactivity Very high, rapid coupling times[5][9]Moderate, can be slower
Racemization Low, due to the formation of the OAt-active ester[4][5]Higher risk without additives like HOBt or Oxyma[2][13]
Side Reactions Can cause guanidinylation of the free amine if used in excess[5][9]Formation of N-acylurea byproduct can be a significant issue[11]
Byproducts Tetramethylurea (soluble)Diisopropylurea (soluble in most organic solvents)[5]
Cost More expensiveMore economical
Best For Difficult couplings, sterically hindered amino acids, and minimizing racemization[4][13]Routine couplings, cost-sensitive applications

Field-Proven Protocols for this compound Activation

The following protocols are designed to provide a robust starting point for the activation and coupling of this compound in solid-phase peptide synthesis (SPPS). All operations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: High-Efficiency Coupling using HATU/DIPEA

This protocol is recommended for challenging sequences or when minimizing racemization is the highest priority.

Materials:

  • Fmoc-deprotected peptide-resin

  • bis-Boc-His-OH

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Activation Solution Preparation: In a separate vessel, dissolve bis-Boc-His-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

  • Pre-activation: Add DIPEA (6-10 equivalents) to the activation solution and allow it to pre-activate for 1-5 minutes. The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test (or other appropriate ninhydrin-based test) to monitor the reaction progress. A negative test (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents and byproducts.

Protocol 2: Economical Coupling using DIC/Oxyma

This protocol offers a cost-effective alternative for routine couplings, with Oxyma Pure providing excellent racemization suppression.

Materials:

  • Fmoc-deprotected peptide-resin

  • bis-Boc-His-OH

  • DIC (N,N'-Diisopropylcarbodiimide)

  • Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Reagent Solution Preparation: In a separate vessel, dissolve bis-Boc-His-OH (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in DMF.

  • Coupling Initiation: Add the amino acid/Oxyma solution to the resin, followed by the addition of DIC (3-5 equivalents).

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress using a Kaiser test.

  • Washing: Upon completion, drain the reaction vessel and wash the resin as described in Protocol 1.

Experimental_Workflow cluster_Protocols Coupling Protocols cluster_HATU Protocol 1: HATU/DIPEA cluster_DIC Protocol 2: DIC/Oxyma Start Start: Fmoc-deprotected peptide-resin Swell_Resin Swell Resin in DMF Start->Swell_Resin Prepare_HATU_Sol Prepare bis-Boc-His-OH and HATU in DMF Swell_Resin->Prepare_HATU_Sol Prepare_DIC_Sol Prepare bis-Boc-His-OH and Oxyma in DMF Swell_Resin->Prepare_DIC_Sol Preactivate Pre-activate with DIPEA Prepare_HATU_Sol->Preactivate Couple_HATU Add to resin and react Preactivate->Couple_HATU Monitor Monitor with Kaiser Test Couple_HATU->Monitor Couple_DIC Add to resin, then add DIC and react Prepare_DIC_Sol->Couple_DIC Couple_DIC->Monitor Monitor->Couple_HATU Monitor->Couple_DIC Positive test (re-couple) Wash Wash Resin Monitor->Wash Negative test End End: Coupled Peptide-Resin Wash->End

Caption: Experimental workflow for this compound coupling.

Troubleshooting and Expert Insights

  • Incomplete Coupling: If the Kaiser test remains positive, a second coupling may be necessary. Ensure all reagents are fresh and anhydrous, as moisture can significantly reduce coupling efficiency. For particularly difficult sequences, consider switching to the more reactive HATU protocol if initially using DIC/Oxyma.

  • Racemization Concerns: Even with optimized protocols, some degree of racemization can occur. It is crucial to use the minimum pre-activation time necessary for HATU and to avoid prolonged reaction times, especially at elevated temperatures. The use of additives like HOBt or Oxyma with DIC is non-negotiable for histidine coupling.[2]

  • Guanidinylation with HATU: To avoid the unwanted side reaction of the free amine with excess HATU, it is advisable to use a slight excess of the amino acid relative to the coupling reagent.[5]

  • Solubility Issues: bis-Boc-His-OH can sometimes be difficult to dissolve. Gentle warming or sonication can aid in dissolution, but ensure the solution is cooled to room temperature before adding to the resin.

By carefully selecting the appropriate coupling reagent and meticulously following these validated protocols, researchers can overcome the inherent challenges of incorporating this compound into their peptide sequences, ultimately leading to higher purity products and more reliable experimental outcomes.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

  • Wikipedia. (2023). HATU. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Novel Method for the Protection and Activation of Histidine. Retrieved from [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2018). Coupling step during synthesis of peptides containing Histidine residue?. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Carbodiimide. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023). Carbodiimide-Mediated Coupling. Retrieved from [Link]

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Application Note: Cleavage of Histidine-Containing Peptides from Merrifield Resin

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing Boc-Solid Phase Peptide Synthesis (SPPS). It addresses the specific physicochemical requirements for cleaving Histidine-containing peptides from Merrifield resin, clarifying the fate of the "bis-BOC" protecting groups during this process.

Target Molecule: Peptides containing L-Histidine (originally introduced as


-bis-Boc-L-Histidine).
Solid Support:  Merrifield Resin (Chloromethyl polystyrene).[1][2]
Methodology:  Acidolytic Cleavage (HF and TFMSA protocols).[3][4][5]
Part 1: Executive Summary & Chemical Strategy

The "bis-BOC" Paradox in Merrifield Cleavage Researchers often query the cleavage of "bis-BOC-histidine" from Merrifield resin expecting to recover the protected amino acid. It is critical to establish the chemical reality immediately: Standard cleavage from Merrifield resin (using HF or TFMSA) will quantitatively remove both the benzyl ester linkage and the Boc protecting groups.

  • Starting Material:

    
    -bis-Boc-L-Histidine (used during coupling to suppress racemization).
    
  • Intermediate State: During synthesis, the

    
    -Boc group is often partially or fully removed by repetitive TFA treatments (used for 
    
    
    
    -Boc deprotection).
  • Final Cleavage: The strong acids required to break the resin-peptide benzyl ester (HF or TFMSA) are far stronger than the conditions required to remove Boc.

  • Result: The final product is Free Histidine (or the free peptide), not this compound.

To recover protected fragments, one must use highly acid-sensitive resins (e.g., 2-Chlorotrityl) or nucleophilic cleavage methods (yielding esters/amides), which are outside the scope of standard Merrifield protocols. This guide focuses on the clean recovery of free Histidine peptides using the "High-HF" and "TFMSA" protocols, optimized to prevent Histidine alkylation.

Part 2: Pre-Cleavage Preparation[5]

Before exposing the resin to strong acids, specific preparation is required to minimize side reactions (alkylation of the imidazole ring).

1. Removal of N-Terminal Boc (Recommended)

While HF removes the N-terminal Boc group, it is "Best Practice" to remove it with TFA before the HF step.

  • Reasoning: Cleaving the Boc group generates tert-butyl cations (

    
    ). In the presence of HF, these avid electrophiles can alkylate the electron-rich imidazole ring of Histidine or the indole of Tryptophan. Removing them beforehand with TFA/DCM and washing them away eliminates this source of contamination.
    
2. Drying
  • Protocol: Wash resin with DCM (

    
    ) and MeOH (
    
    
    
    ).[6] Dry under high vacuum over
    
    
    or KOH overnight.
  • Criticality: Moisture reacts with HF to form heat and hydronium ions, altering the acidity function and potentially hydrolyzing peptide bonds non-specifically.

Part 3: Detailed Experimental Protocols
Protocol A: High-HF Cleavage (The Gold Standard)

Recommended for: High purity requirements, sequences with sensitive residues (Met, Cys). Equipment: Commercial HF Cleavage Apparatus (Teflon/Kel-F).

Reagents:

  • Anhydrous Hydrogen Fluoride (HF)[1][7][8]

  • Scavenger Cocktail: p-Cresol and Dimethyl Sulfide (DMS) .[4]

    • Note: Anisole is common but p-Cresol is often preferred for His/Trp protection.

Step-by-Step Procedure:

  • Loading: Place 0.1 – 0.5 g of dried peptide-resin into the Teflon reaction vessel. Add a magnetic stir bar.

  • Scavenger Addition: Add p-Cresol (1.0 mL per g resin) .

    • Why: Acts as a "sponge" for benzyl cations generated from the resin linker cleavage, preventing them from attaching to the Histidine imidazole.

  • Apparatus Assembly: Secure the vessel to the HF line. Cool the vessel in a Dry Ice/Acetone bath (–78°C).

  • HF Distillation: Evacuate the system. Distill 10 mL of anhydrous HF (per g resin) into the vessel.

    • Safety: HF is a bone-seeking poison. Full PPE and calcium gluconate gel availability are mandatory.

  • Reaction:

    • Warm the vessel to 0°C (Ice/Water bath).

    • Stir for 60 minutes .

    • Note: Do not exceed 60 mins unless Arg(Tos) is present (then 90-120 mins). Prolonged exposure increases side reactions.

  • Evaporation: Evaporate HF under a high stream of Nitrogen (or vacuum) at 0°C until the resin looks dry.

    • Caution: Rapid evaporation can freeze the resin; ensure steady removal.

  • Extraction:

    • Wash the resin with Cold Diethyl Ether (

      
       mL) to remove scavengers (p-Cresol). Discard ether washes.
      
    • Extract the peptide with 10-50% Acetic Acid (or water, depending on solubility).

    • Lyophilize the aqueous extract to obtain the crude peptide.

Protocol B: TFMSA Cleavage (The Alternative)

Recommended for: Labs lacking HF apparatus. Suitable for shorter peptides. Mechanism: Trifluoromethanesulfonic acid (TFMSA) acts as a superacid similar to HF but is liquid at room temperature.

Reagents:

  • TFMSA (Trifluoromethanesulfonic acid)[1][3][4]

  • TFA (Trifluoroacetic acid)[1][2][9]

  • DMS (Dimethyl sulfide)[4]

  • m-Cresol (or Thioanisole)

Step-by-Step Procedure:

  • Preparation: Place 100 mg dried resin in a round-bottom flask with a stir bar.

  • Solvation: Add 200 µL m-Cresol and 600 µL DMS . Stir to swell.[1][4]

  • Acid Addition 1 (TFA): Cool to 0°C. Add 1.0 mL TFA . Stir for 5-10 mins.

    • Causality: TFA solvates the resin and prepares the environment.

  • Acid Addition 2 (TFMSA): Slowly add 200 µL TFMSA dropwise.

    • Critical: Exothermic reaction. Add slowly to prevent overheating.

  • Cleavage:

    • Allow to warm to Room Temperature.[3][4][5][9][10]

    • Stir for 90 – 120 minutes .

  • Precipitation:

    • Cool flask to 0°C.

    • Add cold Diethyl Ether (20 mL) slowly to precipitate the peptide and resin.

    • Filter the solid (resin + peptide).[4][5][7][10]

  • Extraction:

    • Wash the solid with more ether to remove TFMSA/scavengers.

    • Extract the peptide from the resin using TFA or Acetic Acid solution.

Part 4: Data Summary & Optimization

Table 1: Comparison of Cleavage Methods for Histidine Peptides

FeatureHigh-HF MethodTFMSA Method
Cleavage Efficiency Excellent (>95%)Good (>85%)
Boc Removal QuantitativeQuantitative
Side-Reaction Risk Low (at 0°C)Moderate (Temp control critical)
Histidine Integrity High (with p-Cresol)High (with Thioanisole/m-Cresol)
Equipment Cost High (HF Line)Low (Standard Glassware)
Safety Hazard Extreme (HF Toxicity)High (Corrosive)

Troubleshooting Histidine Issues:

  • Problem: High mass (+106 Da) observed on Mass Spec.

    • Cause: Alkylation of the Imidazole ring by the Benzyl carbocation (from the resin linker).

    • Solution: Increase p-Cresol concentration; ensure temperature does not exceed 0°C.

  • Problem: Racemization (D-His formation).

    • Cause: Over-activation or prolonged exposure to base during coupling, but rarely during acid cleavage.

    • Verification: Use Marfey's reagent or Chiral HPLC to verify L-isomer purity.

Part 5: Visualization of Workflow

The following diagram illustrates the chemical workflow and the fate of the protecting groups.

G cluster_0 Resin State (Pre-Cleavage) cluster_1 Cleavage Reaction cluster_2 Post-Cleavage Workup node_start Resin-Linker-His(Boc)-Peptide(Boc) node_reagents Reagents: HF + p-Cresol (0°C) OR TFMSA + TFA + DMS node_start->node_reagents Add Reagents node_mechanism Mechanism: 1. Acidolysis of Benzyl Ester (Linker) 2. Acidolysis of Carbamates (Boc) node_reagents->node_mechanism Reaction (60-90 min) node_precip Precipitation (Ether) node_mechanism->node_precip Evaporate & Wash node_extract Aqueous Extraction node_precip->node_extract Separate Resin node_waste Waste: Scavengers + tBu/Bzl adducts node_precip->node_waste Ether Wash node_final Final Product: Free Histidine Peptide (H-His-Peptide-OH) node_extract->node_final Lyophilize

Figure 1: Workflow for the acidolytic cleavage of Histidine peptides from Merrifield resin, highlighting the removal of Boc groups.

References
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Tam, J. P.

    
     deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. 
    
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.[1][2][3][4][5][6][9][10] Merck KGaA Technical Library.

  • Pennington, M. W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology, 35, 41-62.

  • BenchChem. (2025).[1][9] Application of Boc-His(Boc)-OH in the Synthesis of Bioactive Peptides. Application Note.

Sources

Troubleshooting & Optimization

troubleshooting low yields with bis-BOC-histidine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Troubleshooting Low Yields with Bis-BOC-Histidine Coupling


-bis-tert-butoxycarbonyl-L-histidine (Boc-His(Boc)-OH) Coupling[1]

Introduction: The "Bis-BOC" Paradox

Welcome to the technical support center. You are likely here because your coupling efficiency with Boc-His(Boc)-OH is suboptimal, or you are observing unexplained byproducts.

Histidine is notoriously difficult in peptide synthesis due to the imidazole ring, which causes racemization and acts as a nucleophilic catalyst for side reactions.[2] The Bis-BOC derivative is a strategic tool: the


-Boc group is electron-withdrawing, which significantly lowers the basicity of the imidazole ring, thereby suppressing racemization compared to Trityl (Trt) or Benzyl (Bzl) protection.

However, this protection comes at a cost: Steric Hindrance . You are trying to couple an amino acid carrying two bulky tert-butyl groups.[1][3] This creates a "steric wall" that slows down acylation, leading to low yields if standard protocols are not adjusted. Furthermore, the commercial supply form of this reagent often contains a hidden "trap" (the DCHA salt) that kills coupling efficiency if ignored.

Module 1: Root Cause Analysis (The "Why")

Before changing reagents, diagnose the failure mode using this logic tree.

TroubleshootingLogic Start Low Yield / Failure CheckSalt Is the reagent a DCHA Salt? Start->CheckSalt SaltYes CRITICAL FAILURE: DCHA blocks activation. Must desalt. CheckSalt->SaltYes Yes SaltNo SaltNo CheckSalt->SaltNo No (Free Acid) CheckPos Is His internal or N-terminal? Internal STOP: TFA cleavage removes Nim-Boc. Use Boc-His(DNP)-OH instead. CheckPos->Internal Internal Position (SPPS) Terminal Terminal CheckPos->Terminal N-Terminal / Solution CheckReagent Coupling Reagent Used? Standard Inefficient for Bis-Boc. Switch to HATU. CheckReagent->Standard DIC/HOBt Advanced Advanced CheckReagent->Advanced HATU/HOAt SaltNo->CheckPos Terminal->CheckReagent Solvent Use DMF/DCM (1:1) to break aggregation. Advanced->Solvent Check Solubility

Figure 1: Diagnostic logic flow for identifying the cause of coupling failure.

Module 2: The Hidden Trap – DCHA Salt Conversion

The Issue: Boc-His(Boc)-OH is frequently supplied as a Dicyclohexylamine (DCHA) salt to improve shelf stability.[1] The Consequence: If you use the DCHA salt directly in a coupling reaction (especially with uronium salts like HATU/HBTU), the DCHA amine will compete with your resin-bound amine or act as a base, disrupting the stoichiometry and leading to massive yield loss.

The Fix: You must convert the salt to the free acid before coupling.

Protocol: DCHA Salt Extraction
  • Dissolution: Dissolve the Boc-His(Boc)-OH·DCHA salt in Ethyl Acetate (EtOAc).[1] Use approx. 10 mL per gram.

  • Acid Wash: Wash the organic layer with cold 10% KHSO₄ (Potassium Bisulfate) or 5% Citric Acid solution (3 times).

    • Note: Do not use strong mineral acids (HCl), as they may prematurely cleave the sensitive

      
      -Boc group.[1]
      
  • Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove residual acid.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Evaporation: Filter and evaporate the solvent under reduced pressure (Rotavap) to yield the sticky white foam/solid of the free acid.

  • Usage: Use immediately or store at -20°C under argon.

Module 3: High-Efficiency Coupling Protocol

Due to the steric bulk of the two Boc groups, standard DIC/HOBt couplings are often too slow, leading to incomplete conversion. We recommend a HATU/HOAt system for maximum activation speed, but with strict base control to prevent racemization.

Reagents:

  • Amino Acid: Boc-His(Boc)-OH (Free Acid, 3.0 eq)[1]

  • Activator: HATU (2.9 eq) or PyBOP (2.9 eq)[1]

  • Additive: HOAt (3.0 eq) - Critical for steric reduction and racemization suppression.[1]

  • Base: DIPEA (Diisopropylethylamine) (6.0 eq)[1]

  • Solvent: DMF or NMP (Anhydrous)[1]

Step-by-Step Procedure:

  • Pre-Activation (Minimize Time): Dissolve the Amino Acid and HATU in the minimum amount of DMF. Add DIPEA.

    • Critical: Allow to activate for only 30–60 seconds . Longer activation times increase the risk of racemization (formation of the D-isomer) even with the protecting group.

  • Coupling: Add the activated mixture immediately to the resin (SPPS) or amine component (Solution).

  • Reaction Time: Allow to react for 2 to 4 hours .

    • Note: Unlike standard amino acids (30-60 min), Bis-Boc-His requires extended time to overcome the steric barrier.[1]

  • Double Coupling (Recommended): Drain and repeat the coupling with fresh reagents if the sequence is valuable or the resin loading is high (>0.5 mmol/g).

  • Monitoring: Use the Kaiser Test . If the beads remain blue (positive for free amine), do not extend time further (risk of side reactions). Instead, perform a "capping" step with acetic anhydride to terminate unreacted chains, preventing deletion sequences.

Module 4: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
No Reaction / Very Low Yield DCHA Salt interference.[1]Check label. If "DCHA" is present, perform extraction (Module 2).
Incomplete Coupling (Blue Beads) Steric Hindrance.[1][3][4]Switch from DIC/HOBt to HATU/HOAt . Increase temperature to 40°C (carefully) or double couple.
Racemization (D-His detected) Base-catalyzed proton abstraction.[1]Reduce pre-activation time (<1 min). Use Collidine (TMP) instead of DIPEA (weaker base, less racemization).
Precipitation in Reaction Vessel Poor Solubility.Boc-His(Boc)-OH is hydrophobic.[1] Use a 1:1 mixture of DCM and DMF to improve solubility and resin swelling.
Loss of Side Chain Protection Acidic cleavage during workup.The

-Boc is acid-labile.[1] Avoid exposure to TFA during workup if you intend to keep the side chain protected.

Module 5: Strategic Usage Warning (SPPS)

Critical Concept: In standard Boc SPPS , the N-terminal Boc group is removed with TFA (Trifluoroacetic acid) at every cycle.

  • The Problem: The side-chain

    
    -Boc group is also sensitive to TFA.
    
  • The Result: If you incorporate Bis-Boc-His at an internal position, the very next deprotection cycle (TFA treatment) will strip the protection off the imidazole ring. This leaves a free imidazole for the remainder of the synthesis, inviting massive side reactions (acylation of the imidazole).

Rule of Thumb:

  • Use Boc-His(Boc)-OH ONLY for:

    • The N-terminal amino acid (the final residue added).

    • Solution phase synthesis where deprotection conditions are controlled.

  • For Internal Histidines in Boc SPPS: Use Boc-His(DNP)-OH (Dinitrophenyl).[1][5] The DNP group is stable to TFA and is removed specifically with Thiophenol/DMF before the final HF cleavage.[5]

References

  • BenchChem. (2025).[1][3][5][6] Technical Guide: Boc-His(Boc)-OH Properties and Coupling Protocols.[1][6] Retrieved from [1]

  • Merck/Novabiochem. (2024).[1] Novabiochem® Peptide Synthesis Catalog & Technical Notes: Histidine Derivatives. Retrieved from [1]

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][7][8][9][10] Chemical Reviews, 109(6), 2455-2504. (Foundational review on protecting group stability).

  • Bachem. (2024).[1][10] Peptide Synthesis Guide: Coupling Reagents and Racemization. Retrieved from [1]

  • Albericio, F., & Tulla-Puche, J. (2008). "The Use of Onium Salts in Peptide Synthesis." Organic Process Research & Development.

Sources

preventing racemization of histidine during Boc synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Histidine Integrity in Boc-SPPS

Introduction: The Histidine Challenge

In Boc-chemistry, Histidine (His) is the most notorious residue for stereochemical loss. Unlike most amino acids where racemization is driven by external base, Histidine racemization is autocatalytic . The imidazole side chain acts as an intramolecular base, abstracting the


-proton from the activated species.[1]

This guide moves beyond basic protocols to address the mechanistic root of the problem. We provide a self-validating system to select the correct side-chain protection and coupling conditions to maintain enantiomeric purity (


).

Module 1: The Mechanism of Failure

To prevent racemization, one must understand the "Azolactone Pathway." In an activated Histidine derivative (e.g., an acyl azide or active ester), the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-nitrogen of the imidazole ring is spatially positioned to deprotonate the 

-carbon.

Key Insight: The risk is highest during the activation and coupling steps, particularly if the side-chain protecting group is not sufficiently electron-withdrawing.

Figure 1: The Intramolecular Racemization Pathway The diagram below illustrates how the imidazole ring facilitates the formation of the planar azolactone intermediate, destroying chirality.

HistidineRacemization cluster_prevention Prevention Strategy Activated Activated His (L-Isomer) Transition Intramolecular Proton Abstraction (by Imidazole N-pi) Activated->Transition High Base/Temp Azolactone Planar Azolactone (Achiral Intermediate) Transition->Azolactone Cyclization Product Racemic Mixture (D/L-His) Azolactone->Product Ring Opening (Coupling) EWG Electron-Withdrawing Protecting Group (Tos, Dnp) EWG->Transition Blocks Basic Nitrogen

Caption: The imidazole side chain (if insufficiently protected) catalyzes the removal of the


-proton, leading to a planar, achiral azolactone intermediate.

Module 2: Protecting Group Selection (The "What")

In Boc synthesis, the choice of the


-protecting group is the single most critical factor. Unlike Fmoc chemistry (where Trt is standard), Boc chemistry requires groups that survive repetitive TFA treatments but are removed by HF (or specific reagents).[2]

Comparative Analysis of


-Protecting Groups 
Protecting GroupStability (TFA)Racemization SuppressionCleavage MethodRisk Profile
Tos (Tosyl) ModerateHigh (Electron-withdrawing)HF (Standard)Nucleophilic Cleavage: Can be prematurely removed by HOBt or nucleophiles during coupling.
Dnp (Dinitrophenyl) HighVery High (Strongly EWG)Thiolysis (Pre-HF)Process Complexity: Requires a separate deprotection step (Thiophenol) before HF cleavage.
Bom (Benzyloxymethyl) Very HighHigh (

-blocking)
HFScavenger Dependent: HF cleavage releases formaldehyde, which can formylate Trp/Cys.
Bn (Benzyl) HighLow (Not EWG)HF / Na/NH3High Risk: Does not suppress imidazole basicity. Avoid for critical couplings.
Decision Logic: Which Group to Use?

DecisionTree Start Select His Derivative PeptideLength Peptide Length / Complexity? Start->PeptideLength Short Short (<10 AA) Or N-Terminal His PeptideLength->Short Long Long (>10 AA) Or Internal His PeptideLength->Long UseTos Use Boc-His(Tos)-OH (Simplest Workup) Short->UseTos CheckSens Contains Trp/Met/Cys? Long->CheckSens YesSens Yes (Sensitive) CheckSens->YesSens NoSens No CheckSens->NoSens UseDnp Use Boc-His(Dnp)-OH (Requires Thiolysis) YesSens->UseDnp Avoid Formaldehyde UseBom Use Boc-His(Bom)-OH (Requires Formaldehyde Scavenger) NoSens->UseBom

Caption: Selection workflow for Histidine protecting groups in Boc-SPPS based on peptide complexity and sensitivity.

Module 3: Experimental Protocols

Protocol A: Coupling Boc-His(Tos)-OH (The Standard Approach)

Best for: Routine synthesis where HOBt exposure is minimized.

The Risk: The Tosyl group is labile to HOBt. Prolonged coupling or excess HOBt can strip the Tosyl group, exposing the imidazole and triggering racemization.

  • Activation: Dissolve Boc-His(Tos)-OH (3.0 eq) in minimal DMF/DCM.

  • Reagents: Add DIC (3.0 eq). Do not add HOBt immediately if possible. If HOBt is required for solubility or reactivity, limit it to 3.0 eq exactly.

  • Temperature: Cool the activation mixture to 0°C for 5 minutes.

  • Coupling: Add to the resin. Maintain at 0°C for the first 30 minutes, then warm to room temperature.

  • Time Limit: Stop reaction after 1 hour. Perform a Kaiser test.[3][4] If incomplete, do not re-couple with the same mixture . Wash and recouple with fresh reagents.

Protocol B: Handling Boc-His(Bom)-OH (The Stable Alternative)

Best for: Long peptides lacking Tryptophan.

The Risk: HF cleavage generates formaldehyde (


), which reacts with Tryptophan to form a +12 Da or +28 Da adduct (spinach-like structure).
  • Coupling: Standard DIC/HOBt coupling is safe; Bom is very stable.

  • Cleavage (The Critical Step):

    • Prepare HF cleavage cocktail.[3]

    • Mandatory Additive: You must add a formaldehyde scavenger.

    • Recipe: HF (90%) + Anisole (5%) + Resorcinol (5%) or Cysteine (excess) .

    • Note: Resorcinol is the preferred scavenger for formaldehyde in Bom chemistry.

Protocol C: Handling Boc-His(Dnp)-OH (The "Nuclear Option")

Best for: High-value, long sequences where racemization is unacceptable.

The Risk: If Dnp is not removed before HF cleavage, it is permanent.

  • Coupling: Standard DIC/HOBt.

  • Pre-Cleavage Deprotection (Thiolysis):

    • Before the final HF cleavage, treat the resin-bound peptide.

    • Reagent: 20% Thiophenol (PhSH) in DMF with 10% DIEA.

    • Duration: 2 x 30 minutes.

    • Wash: Extensive washing with DMF then DCM is required to remove the yellow Dnp byproduct.

    • Safety: Thiophenol is toxic and malodorous. Use a fume hood.

Module 4: Troubleshooting & FAQs

Q1: I see a "split peak" in my HPLC trace for a His-containing peptide. Is this racemization? A: Likely, yes. Racemization creates diastereomers (e.g., L-L-L vs L-D-L).[5] These typically separate on C18 columns.

  • Diagnostic: Isolate the minor peak and check activity, or synthesize the D-His analog intentionally to confirm retention time.

  • Fix: Switch from His(Tos) to His(Dnp) or lower the coupling temperature to 0°C.

Q2: My mass spec shows a +28 Da adduct on my peptide containing His(Bom). A: This is formylation, a side reaction of Bom cleavage. Formaldehyde released from the Bom group has attacked a Trp or the N-terminus.

  • Fix: Ensure you used Resorcinol or Cysteine in the HF cleavage cocktail. Anisole alone is insufficient for formaldehyde scavenging.

Q3: Can I use HBTU/HATU for coupling Boc-His? A: Proceed with extreme caution. Uronium salts (HBTU/HATU) require a tertiary base (DIEA) for activation. Excess base promotes proton abstraction from the His alpha-carbon.

  • Protocol: If you must use HBTU, use exactly 0.9 eq of Base relative to Acid, and perform "in situ neutralization" (add base to the resin/acid mixture simultaneously, do not pre-activate with base).

Q4: Why did my Tosyl group disappear during synthesis? A: You likely used excess HOBt or left the coupling too long. The Tosyl group is susceptible to nucleophilic attack by the benzotriazole anion.

  • Fix: Use DIC/DCM (without HOBt) if solubility permits, or switch to His(Dnp).

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Hofmann, K., et al. (1982). Prevention of racemization of histidine during peptide synthesis.[1][5][6][7][8] Journal of the American Chemical Society. (Discusses the mechanism of imidazole-catalyzed racemization).

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.
  • Mitchell, A. R., et al. (1978). tert-Butoxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin, a more acid-resistant support for solid-phase peptide synthesis. The Journal of Organic Chemistry. (Context for PAM resins and Boc stability).
  • Ishii, T., et al. (2005). Solvent effects on the racemization of histidine during coupling.[5] Chemical and Pharmaceutical Bulletin. (Data on solvent polarity and temperature).

Sources

Navigating Solubility Challenges with Bis-BOC-Histidine in Dimethylformamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the solubility of protected amino acids is a critical parameter for success. Among these, Nα,Nτ-bis(tert-butyloxycarbonyl)-L-histidine, commonly known as bis-BOC-histidine or Boc-His(Boc)-OH, frequently presents significant solubility challenges in the go-to solvent, dimethylformamide (DMF). This technical guide provides in-depth troubleshooting strategies, detailed protocols, and a comprehensive FAQ section to address and overcome these issues, ensuring the smooth progression of your synthesis endeavors.

Understanding the Challenge: Why Does this compound Exhibit Poor Solubility in DMF?

The limited solubility of this compound in DMF arises from a combination of its molecular structure and the physicochemical properties of the solvent. The two bulky and hydrophobic tert-butyloxycarbonyl (BOC) protecting groups on both the alpha-amino and the imidazole nitrogen significantly increase the molecule's nonpolar character. This can lead to strong intermolecular interactions, such as van der Waals forces, causing the molecules to aggregate and resist solvation by the polar aprotic DMF.

Furthermore, the quality of the DMF itself plays a crucial role. Over time, DMF can degrade into impurities like dimethylamine and formic acid.[1][2] These impurities can alter the solvent's properties and potentially interact with the this compound, further hindering dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMF at room temperature?

While precise quantitative data for this compound in DMF is not extensively published, empirical evidence suggests that its solubility is often limited at room temperature. For a related compound, Boc-D-His(DNP)-OH, a concentration of 0.5 M (1 mmole in 2 ml of DMF) is considered achievable.[3] However, achieving a clear solution of this compound at this concentration in DMF at room temperature can be challenging and may require intervention.

Q2: I've added my this compound to DMF, and it's not dissolving. What are the immediate steps I should take?

If you encounter insolubility, do not immediately proceed with your reaction. First, ensure you are using a high-purity, anhydrous grade of DMF, as water content can negatively impact solubility.[1] Gentle warming and physical agitation are the recommended initial steps.

Q3: Can I heat the mixture to improve solubility? Are there any risks?

Yes, gentle heating can significantly improve the solubility of this compound in DMF. However, excessive or prolonged heating should be avoided as it can lead to the degradation of the protected amino acid.[3] A temperature range of 30-40°C is generally a safe starting point.

Q4: Is sonication a viable method for dissolving this compound?

Sonication is a highly effective method for aiding the dissolution of sparingly soluble compounds like this compound.[3] The ultrasonic waves provide the energy needed to break up aggregates and facilitate solvation.

Q5: Are there alternative solvents to DMF for dissolving this compound?

Yes, several alternatives can be considered. N-methylpyrrolidone (NMP) is a common alternative to DMF in solid-phase peptide synthesis (SPPS) and is known to be a slightly better solvent for many "difficult" or hydrophobic sequences.[4][5] Dichloromethane (DCM) is also frequently used in Boc-chemistry protocols and can be a good solvent for many Boc-protected amino acids.[4] Additionally, this compound is reported to be soluble in solvents such as chloroform, ethyl acetate, DMSO, and acetone.[6]

Q6: Can I use a co-solvent with DMF to improve solubility?

Using a co-solvent can be an effective strategy. Dimethyl sulfoxide (DMSO) is often used in SPPS to disrupt peptide aggregation and can be added to DMF in small percentages (e.g., 10-25%) to enhance the solubility of difficult amino acid derivatives.[7]

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This guide provides a systematic workflow to address solubility challenges with this compound in DMF.

Initial Dissolution Attempt
  • Use High-Purity DMF: Always start with a fresh bottle of high-purity, anhydrous DMF (peptide synthesis grade). Aged or lower-grade DMF can contain impurities that hinder solubility.[1][8]

  • Standard Concentration: Aim for a concentration that is commonly used in your protocol, typically in the range of 0.25 to 0.5 M for SPPS.[9]

  • Initial Mixing: Add the this compound to the DMF at room temperature and vortex or stir the mixture for 1-2 minutes.

If the compound does not fully dissolve, proceed to the troubleshooting workflow.

Troubleshooting Workflow Diagram

Sources

Technical Support Center: Troubleshooting Incomplete Deprotection of N-Boc-Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common and often frustrating challenge in organic synthesis: the incomplete or sluggish removal of a tert-butyloxycarbonyl (Boc) protecting group from an imidazole nitrogen using trifluoroacetic acid (TFA). This guide provides in-depth, field-proven insights and actionable protocols to diagnose and solve this problem.

Frequently Asked Questions (FAQs)
Q1: My N-Boc-imidazole deprotection with TFA is sluggish or incomplete. What is the fundamental chemical reason for this?

Answer: While TFA is a standard reagent for Boc deprotection, the imidazole ring presents a unique challenge that is not observed with simple aliphatic or aniline-type amines. The core of the problem lies in the basicity of the second, unprotected nitrogen atom on the imidazole ring.

When a strong acid like TFA (pKa ≈ 0.23) is introduced, it can protonate the basic nitrogen (the pKa of the resulting imidazolium ion is ~7.0)[1][2]. This creates a formal positive charge on the heterocyclic ring. This protonation has a significant electronic consequence:

  • Inductive Electron Withdrawal: The positively charged imidazolium ring becomes strongly electron-withdrawing.

  • Deactivation of the Boc Group: This effect pulls electron density away from the nitrogen atom attached to the Boc group. This, in turn, deactivates the carbonyl oxygen of the carbamate, making it less basic and therefore less likely to be protonated by TFA.

Since the initial step of the acid-catalyzed deprotection mechanism requires protonation of the Boc group's carbonyl oxygen, this deactivation renders the entire process significantly more difficult and slower compared to electron-rich or neutral systems.

Q2: What is the accepted mechanism for TFA-mediated Boc deprotection, and how does the imidazole protonation interfere?

Answer: The standard mechanism for TFA-mediated Boc deprotection is a well-established, multi-step process. Understanding this is key to diagnosing why it fails with certain imidazole substrates.

The process begins with the protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free amine.

Boc Deprotection Mechanism cluster_0 Standard Deprotection Pathway BocN N-Boc Imidazole ProtonatedBoc Protonated Carbamate BocN->ProtonatedBoc + H⁺ (TFA) BocN2 N-Boc Imidazole Carbocation tert-butyl Cation + Carbamic Acid Intermediate ProtonatedBoc->Carbocation Slow, Rate-Limiting Step ProtonatedRing Protonated Imidazolium Ring (Electron-Deficient & Deactivated) Deprotected Deprotected Imidazole + CO2 + tBu⁺ Carbocation->Deprotected Fast Decarboxylation BocN2->ProtonatedRing + H⁺ (TFA) ProtonatedRing->BocN2 - H⁺ Troubleshooting Workflow start Start: Incomplete Deprotection Observed check_reagents 1. Verify Reagent Quality (Anhydrous TFA & Solvent?) start->check_reagents increase_tfa 2. Increase TFA Stoichiometry (e.g., 25% -> 50% v/v or neat) check_reagents->increase_tfa Reagents OK monitor1 Monitor by TLC/LC-MS increase_tfa->monitor1 extend_time 3. Prolong Reaction Time (e.g., 2h -> 18h) monitor1->extend_time Still Incomplete success Success: Complete Deprotection monitor1->success Complete monitor2 Monitor by TLC/LC-MS extend_time->monitor2 increase_temp 4. Increase Temperature (e.g., RT -> 40-50 °C) monitor2->increase_temp Still Incomplete monitor2->success Complete monitor3 Monitor by TLC/LC-MS increase_temp->monitor3 monitor3->success Complete failure Failure: Consider Alternative Methods (See Q5) monitor3->failure Still Incomplete

Fig 2. A decision workflow for troubleshooting incomplete Boc deprotection.

The table below summarizes these optimization strategies. It is recommended to proceed sequentially, monitoring the reaction progress by a suitable method like TLC or LC-MS after each adjustment.

StrategyRationale & CausalityTypical Starting PointOptimized Condition
Increase TFA Concentration By using a much larger excess of acid, you increase the probability of protonating the less-basic Boc-carbonyl, helping to overcome the competing ring protonation.20-25% TFA in DCM [3]50% TFA in DCM, or even neat TFA.[4][5]
Prolong Reaction Time The reaction may simply be slow due to the electronic deactivation. Given enough time, it may proceed to completion.1-2 hours [5]4-18 hours. Monitor periodically to determine the optimal time.[6][4]
Elevate Temperature Increasing the thermal energy of the system provides the activation energy needed to overcome the higher kinetic barrier of this specific deprotection.Room Temperature (20-25 °C)40-50 °C. Use with caution to avoid potential side reactions.[6][7]
Ensure Anhydrous Conditions Water can hydrolyze TFA and interfere with the reaction. Using fresh, anhydrous reagents is critical for efficiency.Standard grade solventsFreshly distilled, anhydrous solvents and fresh TFA.[7]
Q4: I am now seeing new, unexpected peaks in my LC-MS. What are these side products and how can I prevent them?

Answer: A common consequence of forcing Boc deprotection conditions (high TFA concentration, heat) is the formation of side products from tert-butylation. [8]

  • Mechanism of Side Reaction: The cleavage of the Boc group releases a highly reactive tert-butyl cation (tBu⁺). This electrophile can attack any nucleophilic site on your substrate or other molecules in the reaction mixture. [8]* Susceptible Groups: Electron-rich aromatic rings (like those in tryptophan or tyrosine), thioethers (methionine), and free thiols (cysteine) are particularly vulnerable to this alkylation. [8] Solution: Use a Scavenger

Scavengers are nucleophilic reagents added to the reaction mixture to trap the tert-butyl cation before it can react with your product. [8]

Scavenger Target Functionality Typical Concentration (v/v) Notes
Triisopropylsilane (TIS) General purpose, very effective. Reduces the cation to isobutane. 2.5 - 5% The most common and broadly effective scavenger.
Water (H₂O) General purpose. Traps the cation to form tert-butanol. 2.5 - 5% Often used in combination with TIS in a standard "scavenger cocktail" (e.g., 95:2.5:2.5 TFA/TIS/H₂O). [8]
Thioanisole Protects sulfur-containing residues like methionine and cysteine. 2 - 5% Has a strong odor. Can also prevent oxidation of sulfur.

| 1,2-Ethanedithiol (EDT) | Specifically for protecting tryptophan residues. | 2.5% | Very effective but also has a strong, unpleasant odor. |

Q5: I've tried optimizing the TFA conditions, but it's still not working or is degrading my compound. What are some alternative methods?

Answer: If TFA-based methods prove ineffective, several alternative strategies exist. Some are specifically suited for the unique electronic nature of the N-Boc-imidazole group, while others are general non-acidic methods.

MethodReagent(s)ConditionsRationale & Suitability
Stronger Acidolysis 4M HCl in 1,4-dioxane or ethyl acetate [7][9]0 °C to RTA more potent acidic system that can sometimes succeed where TFA fails. A very common alternative.
Reductive Cleavage Sodium borohydride (NaBH₄) in Ethanol (EtOH) [10]Room TemperatureA surprisingly mild and selective method for N-Boc-imidazoles and pyrazoles. It leaves N-Boc on pyrroles, indoles, and primary amines intact, making it excellent for orthogonal strategies.
Basic Cleavage K₂CO₃ in Methanol (MeOH) or Cs₂CO₃/imidazole [10][11]Heating / 70 °CThe electron-withdrawing nature of the imidazole ring makes the N-Boc group susceptible to nucleophilic attack under certain basic conditions, which is atypical for most Boc-protected amines.
Thermal Cleavage Heat in a high-boiling solvent (e.g., diphenyl ether) or neat [11]180-185 °CBoc groups can be removed thermally. This is often a last resort due to the high temperatures required, which may not be suitable for complex molecules.
Fluorinated Alcohols 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP)Reflux or MicrowaveThese solvents can facilitate thermolytic deprotection under significantly milder temperatures than traditional thermal cleavage. [12]
Detailed Experimental Protocols
Protocol 1: Forced-Condition TFA Deprotection with Scavengers

This protocol is the first line of defense when standard conditions fail.

  • Preparation: In a clean, dry round-bottom flask, dissolve the N-Boc-imidazole substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Scavenger Addition: Add the appropriate scavenger(s) based on the substrate's functional groups (e.g., 2.5-5% v/v Triisopropylsilane).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the DCM solution (creating a 50% v/v mixture). For example, to 10 mL of the substrate solution in DCM, add 10 mL of TFA. [4]4. Reaction: Allow the reaction to warm to room temperature and stir. If the reaction is still slow, gently heat the mixture to 40 °C using an oil bath.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC or LC-MS until all starting material has been consumed. [4]This may take anywhere from 2 to 18 hours.

  • Work-up:

    • Once complete, concentrate the reaction mixture in vacuo to remove the bulk of the DCM and TFA. [5] * Co-evaporate with a solvent like toluene or DCM (3x) to remove residual TFA.

    • The resulting product will be the trifluoroacetate salt. It can be used as is, or the free base can be obtained by dissolving the residue in a suitable solvent and washing with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by drying and concentration. [5]

Protocol 2: NaBH₄-Mediated Selective Deprotection

This protocol is an excellent alternative when acidic conditions are not tolerated. [10]

  • Preparation: Dissolve the N-Boc-imidazole substrate in 95% or absolute ethanol.

  • Reagent Addition: Add sodium borohydride (NaBH₄) in portions (typically 1.5 to 3 equivalents) to the stirred solution at room temperature.

  • Reaction: Stir the reaction at room temperature. The reaction time can vary from 3 to 48 hours depending on the substrate.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully and slowly quench the reaction by adding a 1N-3N HCl solution dropwise until gas evolution ceases (pH ~7). [10] * Remove the ethanol in vacuo.

    • Partition the residue between ethyl acetate and water.

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected imidazole. [10]

References
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(39), 23331–23338. [Link]

  • Organic Chemistry Data. (n.d.). Trifluoroacetic Acid (TFA). Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. Retrieved February 5, 2026, from [Link]

  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]

  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. Retrieved February 5, 2026, from [Link]

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved February 5, 2026, from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved February 5, 2026, from [Link]

  • Katritzky, A. R., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. The Journal of Organic Chemistry, 73(21), 8563–8566. [Link]

  • Organic Chemistry Data. (n.d.). Boc Deprotection - TFA. Retrieved February 5, 2026, from [Link]

  • Dou, Y., et al. (1998). Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins. Biochemistry, 37(36), 12461–12469. [Link]

  • ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid?. Retrieved February 5, 2026, from [Link]

  • Martínez, R., et al. (2021). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules, 26(11), 3324. [Link]

  • Schmidt, J., & Brückner, R. (2019). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers, 6(1), 25–32. [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Trifluoroacetic acid. PubChem. Retrieved February 5, 2026, from [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid N-Boc Deprotection with TFA. Molecular Diversity, 9(4), 291–293. [Link]

Sources

Technical Support Center: Optimizing Coupling of Sterically Hindered Bis-BOC-Histidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of coupling times for sterically hindered Nα-Fmoc-Nτ,Nπ-bis(Boc)-L-histidine. We understand the unique challenges this derivative presents and have curated this guide to empower you with the knowledge to overcome them, ensuring the integrity and success of your peptide synthesis projects.

Troubleshooting Guide: Navigating Common Hurdles with Bis-BOC-Histidine Coupling

This section addresses specific issues you may encounter during your experiments, offering systematic approaches to diagnose and resolve them.

Issue 1: Incomplete or Slow Coupling of this compound

Symptom: A positive Kaiser test (blue or purple beads) after a standard coupling cycle indicates the presence of unreacted free amines on the resin-bound peptide.

Root Cause Analysis and Solutions:

The primary reason for incomplete coupling of this compound is the significant steric hindrance imposed by the two tert-butyloxycarbonyl (Boc) groups on the imidazole side chain, in addition to the bulky Fmoc group on the α-amine. Standard coupling reagents are often not potent enough to overcome this steric barrier efficiently.[1]

Troubleshooting Workflow:

G start Positive Kaiser Test (Incomplete Coupling) reagent Step 1: Evaluate Coupling Reagent start->reagent reagent_choice Using standard carbodiimides (DCC, DIC)? reagent->reagent_choice upgrade_reagent Upgrade to an Onium Salt Reagent (HATU, HCTU, or COMU) reagent_choice->upgrade_reagent Yes reagent_choice2 Already using an onium salt? reagent_choice->reagent_choice2 No recheck Re-run Coupling & Perform Kaiser Test upgrade_reagent->recheck increase_equivalents Step 2: Increase Reagent Equivalents & Extend Time reagent_choice2->increase_equivalents protocol_equivalents Increase Amino Acid & Reagent Equivalents (e.g., 4-5 eq.) Extend Coupling Time (2-4 hours) increase_equivalents->protocol_equivalents protocol_equivalents->recheck temp Step 3: Consider Temperature Elevation recheck->temp Still Positive success Coupling Complete recheck->success Negative microwave Use Microwave-Assisted SPPS (e.g., 90°C for 2-5 min) temp->microwave conventional_heat Conventional Heating (40-50°C) temp->conventional_heat final_check Final Kaiser Test microwave->final_check conventional_heat->final_check final_check->success Negative failure Still Incomplete: Consult Advanced Strategies (e.g., different solvent, capping) final_check->failure Still Positive

Caption: Troubleshooting workflow for incomplete coupling.

  • Step 1: Re-evaluate Your Coupling Reagent

    • Insight: Standard carbodiimide reagents like DCC or DIC are often insufficient for sterically demanding couplings.[1] More potent onium salt reagents are necessary.

    • Action: Switch to a uronium/aminium or phosphonium salt reagent. HATU, HCTU, and COMU are highly recommended for their ability to form highly reactive activated esters.[2]

  • Step 2: Optimize Reagent Stoichiometry and Coupling Time

    • Insight: Even with powerful reagents, the steric bulk of this compound may require more forcing conditions.

    • Action: Increase the equivalents of the amino acid and coupling reagents to 3-5 equivalents relative to the resin substitution. Extend the coupling time to 2-4 hours at room temperature. Monitor the reaction progress with a Kaiser test at intervals.

  • Step 3: Employ Elevated Temperatures (with caution)

    • Insight: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for sterically hindered couplings. Microwave-assisted solid-phase peptide synthesis (SPPS) is particularly effective.

    • Action: For microwave-assisted SPPS, a short coupling time of 2-5 minutes at a temperature of up to 90°C can be highly effective.[] For conventional synthesis, consider heating the reaction vessel to 40-50°C.

    • Critical Note: While effective, elevated temperatures increase the risk of racemization. The use of Fmoc-His(Boc)-OH is advantageous here as it significantly suppresses epimerization compared to other histidine derivatives like Fmoc-His(Trt)-OH.[][4]

Issue 2: Racemization of the Histidine Residue

Symptom: The final purified peptide shows a diastereomeric impurity by HPLC analysis, corresponding to the D-isomer of histidine.

Root Cause Analysis and Solutions:

Histidine is highly susceptible to racemization during the activation step of coupling. The lone pair of electrons on the imidazole's π-nitrogen can act as an intramolecular base, abstracting the α-proton and leading to a loss of stereochemistry.[5][6] This is exacerbated by prolonged activation times and elevated temperatures.

G activated Activated Fmoc-His(PG)-OH enolate Achiral Ester Enolate (Loss of Stereochemistry) activated->enolate proton_abstraction α-proton abstraction l_isomer L-Histidine (Desired) enolate->l_isomer Protonation d_isomer D-Histidine (Racemized) enolate->d_isomer Protonation imidazole Imidazole Nπ (Intramolecular Base) imidazole->activated attacks α-H

Caption: Mechanism of histidine racemization.

Preventative Measures:

  • Use of Fmoc-His(Boc)-OH: The Boc protecting group on the imidazole ring is electron-withdrawing, which reduces the basicity of the π-nitrogen, thereby suppressing its ability to catalyze racemization.[4] This is the most critical factor in preventing this side reaction.

  • Minimize Pre-activation Time: Avoid long pre-activation times of the amino acid before adding it to the resin. If your protocol involves pre-activation, keep it as short as possible. Some suggest adding the amine to the reaction mixture about 30 minutes after combining the coupling reagent, base, and carboxylic acid to allow for activated ester formation.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). Use the minimum number of equivalents required for the reaction, as excess base can promote racemization.

  • Additives: The use of additives like HOBt or Oxyma Pure is standard practice with many coupling reagents and helps to suppress racemization.[7] Modern reagents like COMU already incorporate an Oxyma moiety.[8]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the most effective for this compound?

For challenging couplings involving sterically hindered amino acids like this compound, uronium/aminium salt reagents are generally superior to carbodiimides.[1] Among these, HATU and COMU are often considered the most efficient.[2][8] COMU offers the additional benefits of being less hazardous and having better solubility.[8]

Comparative Data on Coupling Reagent Efficacy for Hindered Amino Acids:

Coupling ReagentReagent TypeRelative ReactivityRacemization RiskKey Considerations
DCC/DIC CarbodiimideLowModerate to HighOften insufficient for hindered couplings.[1]
HBTU/TBTU Aminium SaltHighLow (with HOBt)Effective, but less potent than HATU for very difficult couplings.
HCTU Aminium SaltVery HighLowMore reactive than HBTU, comparable to HATU in many cases, and often more cost-effective.[9]
HATU Aminium SaltVery HighVery LowOften the reagent of choice for difficult couplings due to high reactivity.[2]
COMU Uronium SaltVery HighVery LowComparable efficiency to HATU with a better safety profile and solubility.[8]

Q2: How long should I extend the coupling time for this compound?

If a standard 1-hour coupling at room temperature is incomplete, a good starting point is to extend the time to 2-4 hours . It is advisable to perform a Kaiser test after 2 hours and then hourly to monitor the reaction's progress. For particularly difficult sequences, an overnight coupling may be considered, but be mindful of the increased risk of side reactions.

Q3: Are there any side reactions to be aware of with prolonged coupling times, other than racemization?

While racemization is the primary concern with histidine, prolonged exposure to coupling reagents and bases can potentially lead to other side reactions, although the bis-BOC protection offers good stability. One theoretical concern could be the lability of the side-chain Boc groups, especially under forcing conditions. However, the Boc group is generally stable to the basic conditions of coupling and is removed by acidolysis.[] A more practical concern with extended coupling times, especially if there are traces of the deprotection agent (e.g., piperidine), is the possibility of unwanted insertions of other amino acids.[10]

Q4: Is it necessary to use a double coupling strategy for this compound?

A double coupling (repeating the coupling step with a fresh solution of amino acid and reagents) is a common strategy for difficult residues. For this compound, it is often a prudent approach, especially if a single, extended coupling still results in a positive Kaiser test.

Q5: Can I use microwave-assisted SPPS for coupling this compound?

Yes, and it is often a highly effective method. The use of elevated temperatures in a microwave synthesizer can dramatically reduce the required coupling time to just a few minutes.[] The use of Fmoc-His(Boc)-OH is particularly advantageous in microwave SPPS, as it shows significantly less racemization at high temperatures compared to Fmoc-His(Trt)-OH.[][4]

Experimental Protocols

Protocol 1: Optimized Manual Coupling of Fmoc-His(Boc)-OH

This protocol is designed for the manual coupling of Fmoc-His(Boc)-OH onto a resin with a free N-terminal amine.

  • Resin Preparation:

    • Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine. A positive (blue) result indicates successful deprotection.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-His(Boc)-OH (4 equivalents) and a suitable coupling reagent (e.g., HATU, 3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution and agitate for 1-2 minutes to pre-activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Perform a Kaiser test. If the test is negative (yellow/colorless), proceed to the washing step. If it is positive, consider extending the coupling time or performing a second coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove any residual reagents and byproducts.

Protocol 2: Microwave-Assisted Coupling of Fmoc-His(Boc)-OH

This protocol is for automated peptide synthesizers equipped with a microwave unit.

  • Resin Preparation and Deprotection:

    • Follow the standard automated protocol for resin swelling and Fmoc deprotection.

  • Coupling:

    • Dispense the solution of Fmoc-His(Boc)-OH (4-5 equivalents), coupling reagent (e.g., HCTU or COMU, 4-5 equivalents), and base (e.g., DIPEA, 8-10 equivalents) in DMF to the reaction vessel.

    • Apply microwave power to ramp the temperature to 90°C and hold for 2-5 minutes.

    • After the coupling cycle, perform an automated wash sequence.

    • It is recommended to have the synthesizer perform an automated Kaiser test to confirm complete coupling before proceeding to the next cycle.

References

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. AWS. Retrieved from [Link]

  • ResearchGate. (2018, April 21). Coupling step during synthesis of peptides containing Histidine residue? Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of racemisation of histidine derivatives in peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • Nature. (2025, March 8). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Retrieved from [Link]

  • ACS Publications. (2011, August 26). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]

  • PubMed. (1994, January). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • RSC Publishing. (2024, September 18). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Retrieved from [Link]

  • American Laboratory. (2008, June 22). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. Retrieved from [Link]

Sources

avoiding side reactions during bis-BOC-histidine deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bis-Boc-Histidine Deprotection

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for troubleshooting side reactions during the removal of N-bis-Boc protecting groups from histidine residues in peptide synthesis. As Senior Application Scientists, we have compiled this information based on established literature and extensive field experience to help you navigate this critical step successfully.

Introduction: The Challenge of Histidine Deprotection

Histidine, with its imidazole side chain, presents a unique challenge in solid-phase peptide synthesis (SPPS). While the Nim-Boc group is crucial for preventing side reactions during peptide chain elongation, its removal during the final deprotection step can lead to undesired modifications if not handled correctly. The primary issue arises from the susceptibility of the imidazole ring to electrophilic attack by carbocations generated from the cleavage of other protecting groups or the resin linker.

This guide will walk you through the common pitfalls and provide robust protocols to ensure the integrity of your histidine-containing peptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during this compound deprotection?

The most prevalent side reaction is the re-alkylation of the histidine imidazole ring by carbocations. These carbocations are generated from the acid-labile protecting groups (e.g., t-butyl from Boc) and the resin linker (e.g., from Wang or Rink Amide resins). This can lead to the formation of t-butyl-histidine or other alkylated derivatives, which are often difficult to separate from the desired peptide.

Q2: Why is the choice of scavenger so critical for histidine deprotection?

Scavengers are essential to "trap" the reactive carbocations generated during acid-mediated cleavage, preventing them from modifying sensitive residues like histidine, tryptophan, methionine, and cysteine. The right scavenger, at the correct concentration, is your primary defense against side reactions.

Q3: Can I use the same deprotection cocktail for all my peptides containing histidine?

Not necessarily. The optimal deprotection cocktail depends on the overall composition of your peptide. The presence of other sensitive amino acids, such as tryptophan or cysteine, will dictate the specific combination of scavengers required for complete and clean deprotection.

Troubleshooting Guide: Minimizing Side Reactions

Issue 1: Alkylation of the Histidine Imidazole Ring
  • Symptom: Mass spectrometry analysis shows peaks corresponding to the desired peptide +56 Da (t-butyl adduct) or other alkyl additions.

  • Cause: Insufficient or inappropriate scavenging of t-butyl carbocations.

  • Solution: Employ a scavenger cocktail specifically designed to protect the histidine side chain.

    • Recommended Scavengers:

      • Triisopropylsilane (TIS): Highly effective at reducing carbocations.

      • Water: Acts as a competing nucleophile to quench carbocations.

      • 1,2-Ethanedithiol (EDT): Particularly useful for protecting tryptophan, but also beneficial for histidine.

Deprotection Cocktail Comparison
Cocktail ComponentConcentration (%)Purpose
Trifluoroacetic Acid (TFA)90-95Cleaves Boc and other acid-labile protecting groups and cleaves the peptide from the resin.
Triisopropylsilane (TIS)2.5-5.0Primary carbocation scavenger.
Water2.5-5.0Quenches carbocations and aids in the solubility of the cleaved peptide.
1,2-Ethanedithiol (EDT)2.5Scavenger for tryptophan and assists in preventing other side reactions.

Note: The exact percentages can be optimized based on the specific peptide sequence.

Experimental Protocol: Robust Deprotection of Peptides Containing this compound

This protocol is designed to minimize side reactions during the final cleavage and deprotection step.

Materials:

  • Peptide-resin conjugate

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • 1,2-Ethanedithiol (EDT) (optional, but recommended for Trp-containing peptides)

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen or argon gas line

Procedure:

  • Resin Preparation: Place the peptide-resin in a suitable reaction vessel.

  • Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For a standard 10 mL cocktail, mix:

    • 9.5 mL TFA

    • 0.25 mL TIS

    • 0.25 mL Water

    • (Optional) Add 0.25 mL EDT if tryptophan is present.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin.

    • Incubate at room temperature for 2-4 hours with occasional swirling.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (at least 10-fold excess).

  • Peptide Isolation:

    • Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Reconstitute the peptide in an appropriate solvent (e.g., water/acetonitrile mixture) and analyze by HPLC and Mass Spectrometry to confirm purity and identity.

Visualizing the Deprotection Pathway

The following diagram illustrates the deprotection of this compound and the competing side reaction.

Bis_Boc_Histidine_Deprotection His_Boc His(Boc, Boc) Desired_His Desired Histidine His_Boc->Desired_His Deprotection TFA TFA TFA->His_Boc Initiates Carbocation t-Butyl Carbocation TFA->Carbocation Generates Alkylated_His Alkylated Histidine (Side Product) Carbocation->Alkylated_His Undesired Alkylation Quenched Quenched Carbocation Carbocation->Quenched Trapped by Scavengers Scavengers (TIS, H2O, EDT) Scavengers->Quenched

Caption: Deprotection pathway of this compound highlighting the desired reaction and the potential side reaction leading to alkylation.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-266. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]

Technical Support Center: Optimizing Peptide Purity with Boc-His(Boc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reagent Context

Is this the right reagent for you? Before proceeding, verify your synthetic strategy. Boc-His(Boc)-OH is a specialized derivative.[1][2][3] It carries the tert-butyloxycarbonyl (Boc) group on both the


-amine and the imidazole side chain (

-nitrogen).
  • Primary Application: Introduction of Histidine at the N-terminus of a peptide (Solid Phase) or Solution Phase Synthesis .

  • The Critical Constraint: The side-chain Boc group is acid-labile.[2][4][] If you use this reagent in the middle of a standard Boc SPPS sequence, the first TFA deprotection cycle will strip the side-chain protection, leaving a free imidazole ring exposed to subsequent coupling steps (leading to branching and racemization).

  • The Advantage: The Boc group on the imidazole is strongly electron-withdrawing. This significantly reduces the basicity of the imidazole ring, suppressing the "self-catalyzed" proton abstraction that causes racemization. This makes it superior to Boc-His(Bzl)-OH or Boc-His(Tos)-OH for preserving chiral purity, provided it is used in the correct position [1, 2].

Senior Scientist Note: If you are running Fmoc SPPS and looking for the "low racemization" His derivative, you likely need Fmoc-His(Boc)-OH (CAS: 81379-52-4), not Boc-His(Boc)-OH. The protocols below strictly address the Boc-protected variant.

Critical Workflow: The "Safe Zone" Logic

To ensure high purity, Boc-His(Boc)-OH must be restricted to specific "Safe Zones" in your synthesis. Using it outside these zones guarantees side-chain loss and impurity formation.

Visualization: The Usage Decision Tree

(Graphviz Diagram: Determining Suitability)

His_Usage_Logic Start Start: Select His Derivative Strategy What is your Synthesis Strategy? Start->Strategy BocSPPS Boc SPPS (TFA Deprotection) Strategy->BocSPPS FmocSPPS Fmoc SPPS (Piperidine Deprotection) Strategy->FmocSPPS Solution Solution Phase Synthesis Strategy->Solution Position Where is His located? BocSPPS->Position Stop2 STOP: Wrong Reagent. Use Fmoc-His(Boc)-OH or Fmoc-His(Trt)-OH. FmocSPPS->Stop2 Go2 GREEN LIGHT: Ideal for convergent synthesis. Avoids racemization. Solution->Go2 Internal Internal Position Position->Internal NTerm N-Terminal (Final Residue) Position->NTerm Stop1 STOP: Do NOT use Boc-His(Boc). Side chain will deprotect early. Use Boc-His(DNP) or Boc-His(Tos). Internal->Stop1 Go1 GREEN LIGHT: Excellent Choice. Simultaneous deprotection at cleavage. NTerm->Go1

Caption: Decision logic for selecting Boc-His(Boc)-OH. Green nodes indicate valid applications; Red nodes indicate high risk of failure.

Protocol: Maximizing Purity & Preventing Racemization

The primary impurity in Histidine synthesis is the D-enantiomer (racemization). While the im-Boc group suppresses this electronically, the coupling conditions must still be rigorous.

A. Pre-Activation Handling (Crucial)

Boc-His(Boc)-OH is sensitive to moisture. Hydrolysis of the activated ester or the side-chain Boc group leads to "des-Boc" impurities.

  • Storage: Store at -20°C. Allow bottle to warm to room temperature before opening to prevent condensation.

  • Solvent: Use anhydrous DMF or NMP. Avoid DCM for the coupling reaction itself if possible, as His derivatives can aggregate in DCM.

B. Activation Strategy

Avoid high-base conditions. The imidazole ring, even when protected, can still facilitate proton abstraction if excess base (DIEA/NMM) is present.

ParameterRecommended ProtocolWhy? (Causality)
Coupling Agent DIC / Oxyma Pure Carbodiimide (DIC) with Oxyma creates a neutral pH environment, minimizing base-catalyzed racemization [3].
Alternative HATU / DIEA (Low Base) If using HATU, maintain DIEA ratio strictly at 2:1 (Base:AA). Excess base immediately triggers epimerization.
Avoid HBTU / TBTUThese require higher base equivalents to function efficiently, increasing risk.
Temperature Room Temp (20-25°C) Heat (>40°C) exponentially increases racemization rates for Histidine, even with Boc protection [4].
Time Max 60 mins Prolonged activation leads to ester hydrolysis and racemization. Recouple if negative Kaiser test is not achieved.
C. Step-by-Step Coupling Protocol (N-Terminal Introduction)
  • Resin Prep: Ensure the previous amino acid is fully deprotected (TFA removed, neutralized).

  • Dissolution: Dissolve Boc-His(Boc)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Activation: Add DIC (3.0 eq). Do not pre-activate for more than 2 minutes.

  • Addition: Add immediately to the resin.

  • Agitation: Shake for 45-60 minutes at room temperature.

  • Monitoring: Perform Kaiser test. If slightly blue, do not extend time . Wash and recouple using fresh reagents (Double Coupling).

Troubleshooting Guide: Common Impurities

Use this diagnostic table to identify the root cause of specific mass shifts or HPLC anomalies.

ObservationLikely ImpurityRoot CauseCorrective Action
Split Peak (HPLC) D-His (Racemate) High base concentration or high temperature during coupling.Switch to DIC/Oxyma. Ensure T < 25°C. Verify starting material optical purity.
Mass -100 Da Des-Boc (Side Chain) Premature loss of side-chain Boc.Check if TFA was used before the final cleavage step. Ensure solvents are acid-free.
Mass +113 Da Urethane Formation Reaction of N-term with unactivated coupling agent.Ensure activation is complete before adding to resin.
Broad Peak / Low Yield Aggregation His-rich sequences aggregate via H-bonding.Add chaotropic salts (0.1M LiCl or KSCN) to the coupling mixture. Use Pseudoproline dipeptides if applicable [5].
Mass +56 Da t-Butyl Cation Adduct Incomplete scavenging during cleavage.Increase scavenger load (TIS/Water) in the final cleavage cocktail.

Mechanism of Action: Why Boc-His(Boc) is Superior for Purity

Understanding the mechanism helps you troubleshoot effectively. The primary enemy of Histidine purity is the "Autocatalytic Route" where the imidazole nitrogen abstracts the alpha-proton.

Visualization: Racemization Suppression

(Graphviz Diagram: Electronic effects of Side-Chain Protection)

Racemization_Mechanism cluster_risk High Risk: Trt / Bzl Protection cluster_safe Safe Zone: Boc-His(Boc) Trt_His His(Trt) Activated Ester Enolization Imidazole (N-pi) acts as Base Abstracts Alpha-Proton Trt_His->Enolization High e- density Racemate Racemized Product (D/L Mix) Enolization->Racemate Boc_His Boc-His(Boc) Activated Ester Suppression Boc Group (Electron Withdrawing) Reduces N-pi Basicity Boc_His->Suppression Low e- density Pure Pure L-Isomer Suppression->Pure Proton remains stable

Caption: Mechanism of racemization suppression. The electron-withdrawing Boc group prevents the imidazole ring from catalyzing the loss of chirality.

FAQ: Technical Support

Q: Can I use Boc-His(Boc)-OH in a microwave synthesizer? A: Proceed with extreme caution. While Fmoc-His(Boc)-OH is often touted as microwave-safe, Boc-His(Boc)-OH is more thermally sensitive. We recommend limiting temperature to 50°C maximum . At 75°C+, the risk of thermal cleavage of the Boc group increases, which then exposes the imidazole to racemization [4].

Q: My final peptide has a "Des-His" deletion sequence. Why? A: This is likely due to aggregation or instability of the acyl urea . Histidine couplings are slower than others. If the peptide chain is aggregated (common in hydrophobic sequences), the steric bulk of the His(Boc) group prevents reaction.

  • Fix: Use a "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 1% Triton X-100 to the coupling solution.

Q: How do I remove the side-chain Boc group? A: If you are using Boc-His(Boc)-OH at the N-terminus, the standard HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid) cleavage used in Boc chemistry will remove it. However, because Boc is acid-labile, even 95% TFA (used in Fmoc cleavage) will remove it. This is why it is compatible with Fmoc strategies only as the final N-terminal residue.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • BenchChem Technical Division. (2025). Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal, 15(37), 9394-9403.

  • CEM Corporation. (2024). Application of Fmoc-His(Boc)-OH in SPPS: Thermal Stability Data.

  • AAPPTEC. (2024). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

Sources

Technical Support Center: Navigating Aggregation in Bis-BOC-Histidine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and field-proven insights for overcoming the common yet challenging issue of peptide aggregation, specifically when working with bis-BOC-histidine sequences during Solid-Phase Peptide Synthesis (SPPS). Our goal is to equip you with the foundational knowledge and practical protocols to diagnose, resolve, and prevent aggregation, thereby enhancing the yield, purity, and success of your peptide synthesis projects.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding the aggregation of peptide sequences containing this compound.

Q1: Why are peptide sequences, particularly those with histidine, prone to aggregation during SPPS?

A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support. This process is primarily driven by the formation of strong intermolecular hydrogen bonds, which can lead to the creation of stable secondary structures like β-sheets.[1] These structures can physically block reactive sites, rendering the N-terminus of the peptide chain inaccessible for subsequent coupling and deprotection steps.[1][2] Sequences rich in hydrophobic amino acids (Val, Ile, Leu) are especially susceptible. While histidine itself is not classically hydrophobic, its imidazole side chain presents a unique challenge. The use of a bis-BOC protection scheme (one Boc group on the α-amino group and another on the imidazole nitrogen) adds significant steric bulk. This, combined with the peptide's growing hydrophobicity and hydrogen bonding potential, can exacerbate the tendency for the peptide-resin to collapse and aggregate.

Q2: What are the primary indicators of on-resin aggregation?

A2: The most common signs of aggregation can be observed directly during the synthesis process:

  • Poor Resin Swelling: A key physical indicator is the failure of the peptide-resin to swell properly in the synthesis solvent (e.g., DMF or NMP). In a batch reactor, the resin bed may appear shrunken or clumped.[1][2]

  • Failed Coupling/Deprotection Tests: Standard colorimetric tests for free amines, such as the Kaiser test or TNBS test, may yield ambiguous or false-negative results. This occurs because the aggregated peptide chains sterically hinder the test reagents from reaching the N-terminal amines.[1]

  • Slow Reagent Flow: In automated synthesizers, you might observe slower draining of solvents and reagents from the reaction vessel due to the collapsed, poorly solvated state of the peptide-resin.

Q3: How does the bis-BOC protecting group on histidine specifically influence aggregation?

A3: The Nα-Boc protecting group is the standard for Boc-based SPPS. The additional Boc group on the imidazole side chain of histidine (specifically, on the π-nitrogen) is employed to prevent side reactions, most notably racemization, to which histidine is highly prone.[2][3][4] However, this "fully protected" approach with two bulky, hydrophobic Boc groups per histidine residue significantly increases the overall hydrophobicity and steric hindrance of the growing peptide chain. This added bulk can disrupt the solvation of the peptide backbone by polar solvents like DMF, promoting the chain's collapse upon itself and fostering the intermolecular interactions that lead to aggregation.

Q4: Can I predict if my this compound sequence is likely to aggregate?

A4: While precise prediction is challenging, several factors increase the likelihood of aggregation. You should be vigilant if your sequence contains:

  • Multiple Hydrophobic Residues: Stretches of Val, Ile, Leu, Phe, or Ala.[1]

  • Multiple Histidine Residues: Especially if they are in close proximity.

  • Sequence Length: Aggregation is less common before the fifth or sixth residue but becomes a significant risk as the chain elongates.[2] Several computational tools are available online that can analyze a peptide sequence and predict aggregation-prone regions based on hydrophobicity and secondary structure propensity.

Troubleshooting and Optimization Guide

When you encounter signs of aggregation, a systematic approach is crucial. The following guide provides a logical workflow for diagnosing and resolving these issues.

Troubleshooting_Flowchart start_node start_node decision_node decision_node process_node process_node solution_node solution_node end_node end_node start Signs of Aggregation Observed (Poor Swelling, Failed Kaiser Test) check_coupling Is Coupling Incomplete? start->check_coupling check_deprotection Is Deprotection Incomplete? check_coupling->check_deprotection No sol_coupling1 Strategy 1: Modify Solvent System - Switch DMF to NMP - Add 25% DMSO to DMF check_coupling->sol_coupling1 Yes sol_coupling4 Strategy 4: Resynthesize with Backbone Modification check_deprotection->sol_coupling4 No, persistent issue sol_deprotection1 Extend Deprotection Time check_deprotection->sol_deprotection1 Yes sol_coupling2 Strategy 2: Use Chaotropic Salts - Wash resin with 0.8 M LiCl in DMF sol_coupling1->sol_coupling2 sol_coupling3 Strategy 3: Increase Temperature - Perform coupling at elevated temp (40-60°C) - Use microwave assistance sol_coupling2->sol_coupling3 sol_coupling3->check_deprotection If coupling improves sol_deprotection2 Use Stronger Base (e.g., DBU/piperidine) sol_deprotection1->sol_deprotection2 failure Synthesis Failure: Re-evaluate Strategy sol_deprotection2->failure If still fails Aggregation_Mechanism cluster_0 Well-Solvated State (Successful Synthesis) cluster_1 Aggregated State (Synthesis Failure) Resin1 Resin Bead P1 ~Peptide-NH2 Resin1->P1 P2 ~Peptide-NH2 Resin1->P2 P3 ~Peptide-NH2 Resin1->P3 Transition Poor Solvation Hydrophobic Interactions Intermolecular H-Bonding label_solvated N-terminus is accessible Resin2 Resin Bead P4 ~Peptide Resin2->P4 P5 ~Peptide Resin2->P5 P6 ~Peptide Resin2->P6 P4->P5 H-Bonds P5->P6 β-Sheet label_aggregated N-terminus is sterically hindered

Caption: Mechanism of on-resin peptide aggregation.

Backbone Protection: The Pseudoproline Strategy

One of the most powerful preventative techniques is the introduction of "structure-breaking" elements into the peptide backbone. Pseudoproline dipeptides are derivatives of Ser or Thr that are incorporated during synthesis. [5][6][7]

  • Mechanism of Action: Pseudoprolines introduce a "kink" into the peptide backbone by favoring a cis-amide bond conformation. This disruption of the regular peptide geometry effectively breaks up the nascent β-sheet structures that are the basis of aggregation. [5][7]This strategy mimics the natural structure-breaking ability of proline. [2]* Implementation: Strategically replace a Ser or Thr residue in your sequence with an appropriate Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide. It is often recommended to insert a pseudoproline approximately every six residues in a sequence known to be difficult. [2][5]The pseudoproline moiety is cleaved during the final TFA treatment, regenerating the native Ser or Thr residue. [2]

    Strategy Mechanism of Action When to Use Primary Advantage
    Solvent Modification (DMF -> NMP) Improves solvation of the growing peptide chain. First-line response to mild or moderate aggregation. Easy to implement in any synthesis protocol.
    Chaotropic Salts (e.g., LiCl) Disrupts intermolecular hydrogen bonds forming β-sheets. For moderate to severe aggregation when solvent change is insufficient. Can rescue a synthesis that has already begun to fail.
    Elevated Temperature / Microwave Provides kinetic energy to overcome aggregation barriers. For known "difficult" sequences or severe aggregation. Significantly accelerates coupling and deprotection reactions.
    Pseudoproline Dipeptides Introduces a backbone "kink", preventing β-sheet formation. [5][7] Proactively for long peptides or sequences predicted to be aggregation-prone. Highly effective prevention; results in higher crude purity.

    | Low-Loading Resin | Increases the distance between peptide chains on the support. [1]| Proactively for very long or highly hydrophobic peptides. | Reduces the probability of intermolecular interactions. |

Detailed Experimental Protocols

Protocol 1: Manual Coupling with a Pseudoproline Dipeptide

This protocol describes the incorporation of a pseudoproline dipeptide into a growing peptide chain on the resin.

  • Materials:

    • Fmoc-deprotected peptide-resin

    • Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide (3-5 equivalents relative to resin loading)

    • Coupling reagent (e.g., HATU, HBTU) (3-5 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

    • N-Methyl-2-pyrrolidone (NMP), synthesis grade

    • TNBS or Kaiser test reagents

  • Procedure:

    • Swell the Fmoc-deprotected peptide-resin in NMP for 20 minutes.

    • In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of NMP.

    • Add DIPEA to the solution from step 2, mix gently, and allow to pre-activate for 1-2 minutes.

    • Immediately add the activated pseudoproline dipeptide solution to the peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature. [1] 6. Take a small sample of resin beads and perform a TNBS or Kaiser test to confirm complete coupling (expect a negative result, e.g., colorless beads for TNBS).

    • If the reaction is incomplete, extend the coupling time by another hour or consider a second coupling with fresh reagents. [1] 8. Once coupling is complete, wash the resin thoroughly with NMP (3x), DCM (3x), and proceed with the synthesis.

Protocol 2: Chaotropic Salt Wash for Aggregated Resin

This protocol is an intervention step to be used when aggregation is already observed.

  • Materials:

    • Aggregated peptide-resin

    • 0.8 M Lithium Chloride (LiCl) in DMF

    • DMF, synthesis grade

    • DCM, synthesis grade

  • Procedure:

    • Drain the primary solvent from the aggregated peptide-resin.

    • Add the 0.8 M LiCl/DMF solution to the resin and agitate for 15-30 minutes. You may observe an improvement in resin swelling.

    • Drain the salt solution.

    • Wash the resin thoroughly to remove all residual LiCl:

      • Wash with DMF (5-7 times).

      • Wash with DCM (3-5 times).

    • The resin is now ready to proceed with the next scheduled step (coupling or deprotection).

References

  • JoVE. (2012). Solid phase synthesis of a functionalized bis-peptide using "safety catch" methodology. Retrieved from [Link]

  • Saurabh, S., et al. (2015). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Molecular Pharmaceutics. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Retrieved from [Link]

  • White, P. D., et al. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition. Retrieved from [Link]

  • Chen, B., et al. (2003). Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms. Pharmaceutical Research. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Angene. (n.d.). Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • Wikipedia. (n.d.). Pseudoproline. Retrieved from [Link]

Sources

Technical Support Center: Dissolving Nα,Nτ-bis-Boc-L-histidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling protected amino acids. This guide provides specialized advice, troubleshooting protocols, and frequently asked questions concerning the dissolution of Nα,Nτ-bis-Boc-L-histidine (bis-Boc-histidine). As a key building block in peptide synthesis and drug development, ensuring its complete and stable solubilization is the first critical step toward a successful synthetic outcome. This document is designed to provide you, our fellow researchers and professionals, with the in-depth knowledge and practical solutions needed to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the standard, go-to solvents for dissolving this compound?

From a chemical principles standpoint, this compound is an interesting molecule. The core L-histidine structure provides polarity through its carboxylic acid and imidazole ring, but this is largely masked by two bulky, lipophilic tert-butyloxycarbonyl (Boc) groups. These groups dramatically decrease aqueous solubility and increase affinity for organic solvents.

Therefore, the most reliable and commonly used solvents are polar aprotic solvents. Our field data and literature consistently point to the following as primary choices:

  • Dimethylformamide (DMF): Often the first choice in solid-phase peptide synthesis (SPPS), DMF provides excellent solvating power for most protected amino acids, including this compound.[1][2]

  • N-Methyl-2-pyrrolidone (NMP): A highly effective and slightly more polar alternative to DMF, NMP is an excellent solvent for challenging sequences and derivatives.[2][3]

  • Dichloromethane (DCM): Particularly common in Boc-based solution-phase and solid-phase synthesis, DCM readily dissolves the majority of Boc-protected amino acids.[2][3]

  • Dimethyl Sulfoxide (DMSO): A powerful solvent capable of dissolving a wide range of compounds, including protected histidine derivatives.[1][4]

The causality here is straightforward: the polarity of these solvents is sufficient to interact with the polar core of the molecule, while their organic nature effectively solvates the large, nonpolar Boc groups, leading to favorable dissolution energetics.

Q2: Why is my this compound insoluble in water or alcohols like methanol and ethanol?

While mono-Boc-histidine exhibits moderate solubility in methanol, the addition of the second Boc group on the imidazole ring significantly amplifies the molecule's hydrophobic character.[5] Unprotected L-histidine is fairly water-soluble but insoluble in alcohols and ethers.[6] The bis-Boc derivative, however, is largely insoluble in water and has very limited solubility in simple alcohols.[5][7]

This is a classic case of "like dissolves like." The two large, greasy Boc groups dominate the molecule's surface, making it energetically unfavorable for polar, protic solvents like water or ethanol to form a stable solvation shell around it. The hydrogen-bonding network of water would be too disrupted. While methanol is more accommodating than water, it is often insufficient on its own for achieving practical concentrations of the bis-protected version.

Q3: Are there any "green" or more sustainable solvent alternatives to DMF and DCM?

Absolutely. The push for greener chemistry is a significant and necessary evolution in our field, driven by increasing regulations (e.g., EU restrictions on DMF) and a commitment to sustainability.[8][9] Several promising alternatives are emerging, though they may require some optimization for your specific application.

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based ether that has shown excellent performance in SPPS, demonstrating good solubility for reagents and low potential for racemization.[10]

  • Cyclopentyl Methyl Ether (CPME): Another ether with a favorable safety and environmental profile compared to traditional solvents.[10]

  • Propylene Carbonate: A polar aprotic solvent that has been successfully used to replace both DCM and DMF in peptide synthesis workflows.[11]

  • N-Butylpyrrolidone (NBP): A polar aprotic solvent that performs well in SPPS.[9][12]

  • Binary Mixtures: Innovative mixtures, such as DMSO/Ethyl Acetate or combinations of Cyrene with carbonates, are being developed to fine-tune solvent properties while reducing reliance on hazardous substances.[9][13]

When transitioning to a green solvent, it is critical to re-validate key parameters, including resin swelling and the solubility of all reagents, not just the protected amino acid.[13]

Q4: How does solvent quality impact the dissolution and stability of this compound?

Solvent quality is a non-negotiable parameter for success. Using low-quality or aged solvents is a primary source of experimental failure. For instance, DMF degrades over time to form dimethylamine and formic acid.[2] Dimethylamine is a nucleophile that can prematurely deprotect Fmoc groups in orthogonal schemes, while acidic impurities can slowly degrade the acid-labile Boc groups.

Key Causality: The Boc group is designed to be stable but is ultimately labile to acid.[14] The presence of acidic impurities creates micro-environments that can initiate slow cleavage, leading to impurities in your starting material even before the reaction begins. Furthermore, water is a critical impurity. Anhydrous conditions are essential, as moisture can interfere with subsequent coupling reactions and promote aggregation. Always use high-purity, anhydrous, peptide-synthesis-grade solvents.[3]

Troubleshooting Guide: Overcoming Dissolution Challenges

Issue 1: My this compound is not dissolving or is dissolving very slowly in my chosen solvent (e.g., DMF or DCM).
  • Immediate Action: Do not immediately assume the solvent is wrong. First, apply gentle physical agitation. Vortex the mixture vigorously for 1-2 minutes. If particles remain, proceed to sonication. An ultrasonic bath is a highly effective tool for breaking up solute aggregates and accelerating the dissolution process.[3]

  • Root Cause Analysis & Solution:

    • Concentration: Are you attempting to make a supersaturated solution? Check the expected solubility limits. Try preparing a more dilute solution first.

    • Solvent Quality: Is your solvent old or of a lower grade? Old DMF is a common culprit.[2] Discard the old solvent and open a fresh bottle of high-purity, anhydrous solvent.

    • Gentle Heating: If sonication is insufficient, gentle warming can be employed. Warm the solution to 30-40°C with continued stirring. Caution: Avoid excessive or prolonged heating, as this can potentially lead to thermal degradation, especially over long periods.[3]

Issue 2: The compound dissolved initially but then precipitated (crashed out) of solution.
  • Immediate Action: Re-dissolve the precipitate using the methods from Issue 1 (sonication, gentle warming).

  • Root Cause Analysis & Solution:

    • Temperature Fluctuation: This is common when a solution is warmed to dissolve a compound and then cools to room temperature, which is below the saturation point. The solution was likely saturated or supersaturated at the higher temperature. The fix is either to work with a more dilute solution or maintain a slightly elevated temperature during use (if your protocol allows).

    • Solvent Evaporation: If the solution was left open to the air, evaporation of the solvent would increase the concentration, leading to precipitation. Always keep vials and flasks tightly capped.

    • Anti-Solvent Addition: Did you add another liquid to the solution? If you dissolved the compound in a good solvent (like DMF) and then added a poor solvent (like water or ether), you have caused the compound to precipitate. This technique is intentionally used for purification but is a problem if accidental.

Issue 3: I am using a "green" solvent alternative, and the solubility is poor.
  • Root Cause Analysis & Solution: Green solvents may not be a simple 1:1 replacement for traditional solvents like DMF. Their solvating properties differ.

    • Optimize with a Co-Solvent: This is a powerful strategy. If solubility is poor in 2-MeTHF alone, for example, try a co-solvent system. Creating a binary mixture with a small amount of a stronger, compatible solvent like NMP or DMSO can dramatically enhance solubility without fully reverting to the less-desirable solvent. A 1:1 mixture of DMF and DCM has also been reported to be effective for difficult couplings.[2][3]

    • Consult Compatibility Charts: Ensure the chosen green solvent is appropriate for the hydrophobicity of your protected amino acid. A solvent like propylene carbonate may have different solvating properties than 2-MeTHF.[11]

Data Summary

The following table provides a qualitative summary of solvent suitability for this compound, synthesized from literature on Boc-protected amino acids.

SolventTypeSuitability for this compoundRationale & Key Considerations
DMF Polar AproticExcellent Industry standard, high solvating power. Use fresh, anhydrous grade.[2]
NMP Polar AproticExcellent Slightly more polar than DMF, very effective. A good alternative if DMF fails.[3]
DCM Nonpolar AproticVery Good Standard for Boc chemistry. Evaporates quickly. Ensure anhydrous.[2]
DMSO Polar AproticVery Good Strong solvent, but can be difficult to remove and may complicate downstream processing.[4]
Chloroform Nonpolar AproticGood Soluble, but less common now due to safety concerns.[4]
Ethyl Acetate Polar AproticGood Often used in workups and purification; can be a primary solvent.[4]
THF / 2-MeTHF Polar EtherModerate to Good Good green alternative, may require co-solvents or sonication for high concentrations.[10]
Methanol Polar ProticPoor to Slight Generally insufficient for the bis-protected version.[5]
Water Polar ProticInsoluble The two bulky Boc groups render the molecule hydrophobic.[5][7]
Hexane / Ether NonpolarInsoluble Lacks the polarity to interact with the amino acid core.[7]

Experimental Protocols

Protocol 1: Standard Dissolution Procedure

This protocol is the first-line method for preparing a solution of this compound.

  • Preparation: Ensure your glassware is clean and thoroughly dried. Use a magnetic stir bar for volumes greater than 2 mL.

  • Weighing: Accurately weigh the required amount of this compound and add it to the reaction vessel.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous solvent (e.g., DMF, NMP, or DCM) to achieve the target concentration (e.g., 0.5 M).[3]

  • Agitation: Stir or vortex the mixture at room temperature for 2-5 minutes.

  • Inspection: Visually inspect the solution. It should be clear, with no suspended particulate matter. If dissolution is complete, proceed with your experiment. If not, move to Protocol 2.

Protocol 2: Enhanced Dissolution for Difficult Cases

This protocol should be used if the standard procedure fails to yield a clear solution.

  • Initial Steps: Follow steps 1-3 from Protocol 1.

  • Sonication: Place the sealed vessel in an ultrasonic bath for 5-10 minutes. Periodically check for dissolution. This is often sufficient to dissolve stubborn material.

  • Gentle Warming (Optional): If sonication is not fully effective, warm the vessel in a water bath to 30-40°C while stirring. Do not exceed 40°C to minimize any risk of degradation.[3]

  • Final Check: Once the solution is clear, allow it to cool to room temperature before use, ensuring the compound does not precipitate upon cooling.

Visualization of Workflow

The following diagram outlines a logical workflow for selecting a solvent and troubleshooting dissolution issues.

DissolutionWorkflow Solvent Selection & Troubleshooting Workflow for this compound start Start: Prepare this compound solution choose_solvent Step 1: Choose Primary Solvent (DMF, NMP, or DCM) start->choose_solvent protocol1 Step 2: Apply Standard Dissolution Protocol (Vortex/Stir at RT) choose_solvent->protocol1 check1 Is solution clear? protocol1->check1 protocol2 Step 3: Apply Enhanced Protocol (Sonication +/- Gentle Warming) check1->protocol2 No success Success: Proceed with Experiment check1->success Yes check2 Is solution clear? protocol2->check2 reassess Step 4: Reassess Strategy check2->reassess No check2->success Yes cosolvent Option A: Use Co-Solvent System (e.g., DCM/DMF, NMP/DCM) reassess->cosolvent green_solvent Option B: Switch to Alternative (e.g., 2-MeTHF, NBP) reassess->green_solvent fail Consult Senior Chemist: Review compound purity & consider exotic solvents reassess->fail cosolvent->protocol1 green_solvent->protocol1

Caption: A step-by-step workflow for addressing solubility issues.

References

  • ResearchGate. Solubility of L-histidine in different aqueous binary solvent mixtures. [Link]

  • PubChem. L-Histidine. [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. Did anyone observe spontaneous Boc removal from histidine?[Link]

  • National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • PubChem. This compound. [Link]

  • ACS Publications. Green Solvent Mixtures for Solid-Phase Peptide Synthesis. [Link]

  • PubChem. N,1-Bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1). [Link]

  • Biotage. Green solvents for solid phase peptide synthesis. [Link]

  • PubMed Central. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. [Link]

  • C&EN. Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

  • ResearchGate. How to dissolve free amino acids?[Link]

  • RG Discovery. Exciting Update on Green Solvents for Peptide Synthesis. [Link]

  • RSC Publishing. The greening of peptide synthesis. [Link]

  • ACS Green Chemistry Institute. Specific solvent issues with BOC deprotection. [Link]

Sources

Validation & Comparative

1H NMR Master Guide: Validation of Pure Bis-BOC-Histidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Identity:


-bis(tert-butoxycarbonyl)-L-histidine
Primary Application:  Solid Phase Peptide Synthesis (SPPS)
Critical Quality Attribute:  Confirmation of the imidazole protection.

This guide provides a definitive technical framework for validating the identity and purity of Bis-Boc-Histidine . Unlike standard amino acid analysis, the validation of this molecule hinges on proving the existence of two distinct Boc groups and the absence of the mono-protected impurity (


-Boc-His).

The most common failure mode in this analysis is the misinterpretation of the aliphatic region (1.0–1.7 ppm) where the two Boc signals can overlap or be confused with solvent impurities. This guide establishes a self-validating NMR protocol to resolve these signals.

Part 1: Strategic Sample Preparation

Why this matters: this compound is lipophilic due to the double protection. Standard zwitterionic solvents like DMSO-d6 often cause signal broadening due to hydrogen bonding with the imidazole.

Recommended Protocol
ParameterSpecificationCausality / Rationale
Solvent CDCl₃ (Chloroform-d) Critical. The Bis-Boc variant is highly soluble in CDCl₃. This solvent minimizes proton exchange on the amide, yielding sharper doublets for the NH signal and distinct separation of the two Boc singlets.
Concentration 10–15 mg / 0.6 mLHigher concentrations can cause stacking interactions between imidazole rings, shifting aromatic peaks upfield and obscuring impurities.
Additives None Avoid acid/base traces. The imidazole-Boc bond is acid-labile; traces of acid in old CDCl₃ can cause in-situ deprotection during acquisition.
Reference TMS (0.00 ppm)Essential for precise calibration of the two Boc singlets (approx.

= 0.2 ppm).

⚠️ Warning: The DCHA Salt Factor Commercial Bis-Boc-His is often sold as a Dicyclohexylamine (DCHA) salt to improve stability.

  • Impact: DCHA introduces massive multiplets in the 1.0–2.0 ppm region (approx. 22 protons), completely burying the diagnostic Boc signals.

  • Solution: You must convert the salt to the free acid (via mild citric acid wash and extraction into DCM) before running this NMR protocol for strict structural validation.

Part 2: Spectral Analysis & Comparison

The core of this validation is distinguishing Pure Bis-Boc from Mono-Boc (impurity).

The "Double-Boc" Diagnostic Test

In a pure Bis-Boc spectrum (CDCl₃), you will not see a single massive peak at 1.4 ppm. Instead, you observe two distinct singlets due to the different electronic environments of the


-amine and the imidazole ring.
Comparative Chemical Shift Table (CDCl₃)
Functional GroupPure Bis-Boc-His (Target)Mono-Boc-His (Impurity)Mechanistic Insight
Imidazole H-2 ~ 8.00 - 8.15 ppm (s)~ 7.60 ppmThe Im-Boc group is strongly electron-withdrawing, deshielding the H-2 proton significantly downfield compared to the mono-protected form.
Imidazole H-5 ~ 7.15 - 7.25 ppm (s)~ 6.80 - 6.90 ppmSimilar deshielding effect, though less pronounced than H-2.

-NH
~ 5.40 - 5.60 ppm (d)Broad / VariableIn CDCl₃, the carbamate NH appears as a sharp doublet due to coupling with the

-H.

-CH
~ 4.50 - 4.60 ppm (m)~ 4.30 ppm-

-CH₂
~ 3.00 - 3.20 ppm (m)~ 3.00 ppm-
Im-Boc (N

)
~ 1.60 - 1.65 ppm (s, 9H)ABSENT PRIMARY DIAGNOSTIC. The imidazole-bound Boc is deshielded relative to the carbamate Boc.

-Boc
~ 1.40 - 1.45 ppm (s, 9H)~ 1.40 ppm (s, 9H)Standard carbamate protection signal.
Visualizing the "Boc Split"

In a low-resolution field (300 MHz), the 1.60 and 1.40 peaks may appear as a resolved pair. In high-field (500+ MHz), they are clearly separated.

  • Pure Product: Integration ratio of 1:1 between the 1.6 ppm and 1.4 ppm peaks (9H each).

  • Degraded/Impure: Integration of the 1.4 ppm peak is significantly higher than the 1.6 ppm peak (indicating loss of the labile Im-Boc group).

Part 3: Validation Workflow (Logic Diagram)

The following diagram outlines the decision process for validating the material based on the spectral data derived above.

BisBocValidation Start Start: Dissolve Sample in CDCl3 CheckSalt Are there broad multiplets at 1.0 - 2.0 ppm (DCHA)? Start->CheckSalt Desalt ACTION: Perform Acid Wash (Convert to Free Acid) CheckSalt->Desalt Yes CheckAromatic Check Imidazole H-2 Region (> 8.0 ppm?) CheckSalt->CheckAromatic No (Clean Baseline) Desalt->Start Re-prep CheckBoc Check Aliphatic Region (1.3 - 1.7 ppm) CheckAromatic->CheckBoc Peak at >8.0 ppm MonoImpurity RESULT: Mono-Boc Impurity Present (Im-Boc missing) CheckAromatic->MonoImpurity Peak at ~7.6 ppm CheckBoc->MonoImpurity Single Peak at 1.4 ppm PureBis PASS: Pure this compound (Confirmed Regio-integrity) CheckBoc->PureBis Two Singlets (1.6 & 1.4 ppm) Ratio 1:1 Mixed RESULT: Partially Deprotected (Check Integration Ratio) CheckBoc->Mixed Two Singlets Ratio ≠ 1:1

Caption: Decision tree for validating this compound purity. Note the critical branching at the "Two Singlets" check.

Part 4: Advanced Troubleshooting & Regioisomerism

The Regioisomer Challenge ( vs )

The histidine imidazole ring has two nitrogens:


 (N-trans, furthest from side chain) and 

(N-pros, closest to side chain).
  • Commercial Standard: Most commercial Bis-Boc-His is the

    
    -Boc  isomer (often denoted as 
    
    
    
    -Boc).
  • Spectral Consequence: The chemical shifts provided above (1.60 ppm for Im-Boc) correspond to the thermodynamically preferred

    
     isomer.
    
  • Impurity Alert: If you observe a small "shadow" singlet around 1.50–1.55 ppm (between the two main Boc peaks), this often indicates the presence of the

    
    -Boc regioisomer or slight hydrolysis.
    
Stability Warning

The Im-Boc group is significantly more labile than the


-Boc group.
  • Avoid: Methanol-d4 (CD₃OD) for long-term storage of NMR samples. Nucleophilic attack by methanol can slowly remove the imidazole Boc group over days, leading to a confusing spectrum that changes over time.

  • Best Practice: Run CDCl₃ samples immediately after preparation.

References

  • Supports the specific chemical shift assignment of the Imidazole-Boc group
  • Used for solvent impurity exclusion in the aliph
  • National Institutes of Health (PubChem). (2025). N,1-Bis(tert-butoxycarbonyl)-L-histidine Compound Summary. Retrieved from [Link]

    • Confirmation of molecular weight and DCHA salt formulation d
  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts - Heterocycles. Retrieved from [Link]

    • Reference for imidazole proton shifts in protected vs.

A Senior Application Scientist's Guide to Mass Spectrometry-Based Identification of bis-BOC-Histidine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides, the purity of the building blocks is paramount. Nα,Nτ-bis(tert-butyloxycarbonyl)-L-histidine, commonly known as bis-BOC-histidine, is a critical reagent. Its dual protection scheme for both the alpha-amino group and the imidazole side chain of histidine is designed to prevent undesirable side reactions during peptide synthesis.[1] However, like any chemical synthesis, the production of this compound is not without the potential for impurity generation. The presence of these impurities can have significant downstream consequences, impacting the yield, purity, and biological activity of the final peptide therapeutic.

This guide provides an in-depth comparison of analytical methodologies for the identification of impurities in this compound, with a primary focus on the superior capabilities of mass spectrometry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Genesis of Impurities in this compound

Understanding the potential impurities begins with understanding the synthesis of this compound itself. The process generally involves the reaction of L-histidine with an excess of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[2][3] Impurities can arise from several sources:

  • Incomplete Reaction: The presence of mono-BOC-histidine, where only one of the two reactive sites has been protected.

  • Side Reactions: The reactive nature of the reagents and intermediates can lead to the formation of various byproducts. For instance, the tert-butyl cation, a byproduct of BOC group cleavage under acidic conditions, can lead to alkylation of other molecules.[][5]

  • Degradation: this compound, like many complex organic molecules, can degrade over time or under certain storage conditions.

  • Starting Material Impurities: Impurities present in the initial L-histidine or Boc₂O can be carried through the synthesis.

Mass Spectrometry: The Gold Standard for Impurity Identification

While traditional techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) are invaluable for quantifying known impurities, they often fall short in identifying unknown structures.[6][7] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity, making it the definitive tool for impurity identification.[8][9]

An LC-MS system seamlessly combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer.[8] This synergy allows for the separation of complex mixtures and the determination of the precise molecular weight of each component, providing the first crucial clue to its identity.[8]

A robust LC-MS workflow for the analysis of this compound impurities is a multi-step process, designed to ensure accurate and reproducible results.

Diagram: General LC-MS Workflow for Impurity Analysis

LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution 1 Dilution Dilution to Working Concentration Dissolution->Dilution 2 LC Liquid Chromatography (Separation) Dilution->LC 3. Injection MS Mass Spectrometry (Detection & Fragmentation) LC->MS 4. Elution & Ionization DataAcquisition Data Acquisition MS->DataAcquisition 5 ImpurityIdentification Impurity Identification (Mass & Fragmentation) DataAcquisition->ImpurityIdentification 6 Quantification Relative Quantification ImpurityIdentification->Quantification 7 Report Reporting ImpurityIdentification->Report 8 Quantification->Report

Caption: A generalized workflow for the identification of impurities in this compound using LC-MS.

  • Sample Preparation:

    • Accurately weigh 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water. This solvent system is compatible with reversed-phase chromatography and electrospray ionization.

    • Vortex the solution until the sample is completely dissolved.

    • Perform a serial dilution to a final concentration of 10 µg/mL. This concentration is typically sufficient for detecting minor impurities without overloading the LC column or the mass spectrometer.

  • Liquid Chromatography (LC) Method:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a good starting point. The C18 stationary phase provides excellent retention for moderately polar molecules like this compound and its potential impurities.

    • Mobile Phase A: 0.1% formic acid in water. The formic acid aids in protonation of the analytes, which is beneficial for positive ion electrospray ionization.

    • Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions. This allows for the elution of compounds with a wide range of polarities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+). ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, minimizing in-source fragmentation.

    • Mass Analyzer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap, is highly recommended. These instruments provide accurate mass measurements, which are crucial for determining the elemental composition of unknown impurities.

    • MS1 Scan Range: m/z 100-1000. This range will cover the expected mass of this compound and most potential impurities.

    • Data-Dependent MS/MS: Configure the instrument to automatically trigger MS/MS fragmentation on the most abundant ions detected in the MS1 scan. This provides structural information for impurity identification.

    • Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) is often used to generate a rich fragmentation spectrum.

The key to identifying impurities lies in understanding their fragmentation patterns in the mass spectrometer. The tert-butyloxycarbonyl (BOC) group has characteristic fragmentation pathways. Under collision-induced dissociation (CID), BOC-protected amines often exhibit the following neutral losses:

  • Loss of isobutylene (56 Da): This is a common fragmentation pathway for BOC groups.[10]

  • Loss of tert-butanol (74 Da): Another characteristic loss from the BOC group.[11]

  • Loss of the entire BOC group (100 Da): This results from the cleavage of the carbamate bond.

By analyzing the MS/MS spectra of the detected impurities and looking for these characteristic losses, in conjunction with the fragmentation of the histidine core, we can piece together the structures of the unknown compounds.

Compound Expected [M+H]⁺ (m/z) Key Fragment Ions (m/z) and Neutral Losses Potential Source
This compound 356.18300.16 (-56), 256.13 (-100), 200.11 (-156), 156.08 (-200)Target Molecule
mono-BOC(α)-Histidine 256.13200.11 (-56), 156.08 (-100)Incomplete Reaction
mono-BOC(τ)-Histidine 256.13200.11 (-56), 156.08 (-100)Incomplete Reaction
Histidine 156.08110.07 (-COOH), 94.06 (-CH₂-CH(NH₂)-COOH)Starting Material/Degradation
tert-butyl-adduct of Histidine 212.14Varies depending on adduction siteSide Reaction
Comparative Analysis of Analytical Techniques

While LC-MS is the most powerful tool for impurity identification, a comprehensive analytical strategy often employs multiple techniques.

Technique Strengths Limitations Primary Role in this compound Analysis
LC-MS/MS High sensitivity and specificity; provides molecular weight and structural information; ideal for identifying unknown impurities.[8][9]Can be complex to operate; quantification can be challenging without standards.Identification and structural elucidation of unknown impurities.
HPLC-UV Robust and reproducible; excellent for quantification of known impurities.[6][7]Limited identification capabilities for unknown peaks; requires chromophores for detection.Routine purity analysis and quantification of known impurities.
NMR Spectroscopy Provides definitive structural information; non-destructive.Lower sensitivity compared to MS; requires larger sample amounts; complex spectra for mixtures.Definitive structure confirmation of isolated major impurities.

Diagram: Interplay of Analytical Techniques

Analytical Techniques LCMS LC-MS/MS HPLC HPLC-UV LCMS->HPLC Provides identity for quantification methods NMR NMR LCMS->NMR Suggests structures for confirmation HPLC->NMR Isolates impurities for structural analysis

Caption: The synergistic relationship between LC-MS/MS, HPLC-UV, and NMR in impurity profiling.

Conclusion: A Multi-Faceted Approach to Purity

Ensuring the purity of this compound is a critical step in the development of safe and effective peptide-based therapeutics. While a suite of analytical tools is available, mass spectrometry, particularly when coupled with liquid chromatography, stands out for its unparalleled ability to identify and structurally characterize unknown impurities. By employing a systematic LC-MS/MS workflow, researchers can gain deep insights into the impurity profile of their starting materials, enabling them to make informed decisions about synthetic routes, purification strategies, and ultimately, the quality of their final product. A comprehensive approach, integrating the strengths of LC-MS, HPLC-UV, and NMR, provides the most robust and reliable strategy for ensuring the purity of this vital building block in peptide synthesis.

References

  • Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-52. Available at: [Link]

  • Ramesh, M., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(11), 1318-29. Available at: [Link]

  • Mtoz Biolabs. (n.d.). LC-MS Amino Acid Analysis. Available at: [Link]

  • Kim, B. M., Park, J. S., & Cho, J. H. (2000). Preparation of N(π)-alkyl- histamine and histidine derivatives through efficient alkylation followed by deprotection using activated silica gel. Tetrahedron Letters, 41(51), 10031-10034.
  • Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. (2025). Nature Communications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Available at: [Link]

  • ResearchGate. (2019). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Available at: [Link]

  • National Institutes of Health. (2024). Significance of Histidine Hydrogen–Deuterium Exchange Mass Spectrometry in Protein Structural Biology. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Histidine and Related Impurities. Available at: [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Available at: [Link]

  • ResearchGate. (2021). Why my BOC-protected compounds got deprotected during evaporation?. Available at: [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Available at: [Link]

  • National Institutes of Health. (2021). Distinguishing Histidine Tautomers in Proteins Using Covalent Labeling-Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2012). Histidine Hydrogen-Deuterium Exchange Mass Spectrometry for Probing the Microenvironment of Histidine Residues in Dihydrofolate Reductase. Available at: [Link]

  • National Institutes of Health. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available at: [Link]

  • MDPI. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Available at: [Link]

  • ResearchGate. (2015). Fragmentation mass spectrum of the amino acid histidine at nominal mass m/z 154. Available at: [Link]

  • Springer. (2018). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Available at: [Link]

  • Agilent. (n.d.). Amino Acid Analysis. Available at: [Link]

  • Agilent. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Available at: [Link]

  • National Institutes of Health. (2021). Distinguishing Histidine Tautomers in Proteins Using Covalent Labeling-Mass Spectrometry. Available at: [Link]

Sources

A Comparative Guide to Histidine Protection: Bis-Boc-Histidine vs. Boc-His(Dnp)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of peptides containing histidine presents a unique set of challenges. The nucleophilic imidazole side chain of histidine is a frequent source of undesirable side reactions, most notably racemization during the activation step of peptide coupling.[1] Effective protection of this side chain is therefore not merely a recommendation but a necessity for achieving high purity and yield of the target peptide.

This guide provides an in-depth, objective comparison of two widely utilized strategies for histidine protection in tert-butyloxycarbonyl (Boc) based solid-phase peptide synthesis (SPPS): the use of Nα-Boc-Nτ,Nπ-bis(Boc)-L-histidine (bis-Boc-histidine) and Nα-Boc-Nτ-(2,4-dinitrophenyl)-L-histidine (Boc-His(Dnp)-OH) . We will delve into their respective stability profiles, deprotection mechanisms, and practical implications, supported by experimental protocols and data to guide your selection process.

The Core Dilemma: Suppressing Imidazole Reactivity

The lone pair of electrons on the imidazole ring's Nπ nitrogen can act as an intramolecular base, abstracting the proton from the α-carbon when the amino acid is activated for coupling.[1] This leads to the formation of an achiral intermediate, resulting in epimerization and a loss of the peptide's enantiomeric purity, which is critical for its biological activity.[1] Both the bis-Boc and Dnp strategies aim to mitigate this by modifying the electronic properties of the imidazole ring, but they do so through fundamentally different mechanisms.

  • This compound: This strategy employs two additional Boc groups to protect both the tau (τ) and pi (π) nitrogens of the imidazole ring. This steric hindrance and electronic modification effectively prevent the side chain from participating in unwanted reactions.

  • Boc-His(Dnp)-OH: This method utilizes the strongly electron-withdrawing 2,4-dinitrophenyl (Dnp) group on the τ-nitrogen. This deactivates the imidazole ring, suppressing its basicity and preventing it from promoting racemization.[2][3]

Comparative Analysis: Stability and Deprotection

The choice between these two derivatives hinges on their stability under various SPPS conditions and the strategy required for their removal.

FeatureNα,Nτ,Nπ-tris(Boc)-L-histidine (this compound)Nα-Boc-Nτ-(Dnp)-L-histidine (Boc-His(Dnp)-OH)
Protection Mechanism Steric and electronic protection of both imidazole nitrogens.Electronic deactivation of the imidazole ring via a strong electron-withdrawing group.[2][4]
Acid Stability (Nα-Boc Removal) The side-chain Boc groups are stable to the moderate acidic conditions (e.g., 25-50% TFA in DCM) used for Nα-Boc removal.[5]The Dnp group is highly stable to the acidic conditions used for Nα-Boc removal.[3][4]
Base Stability Generally stable under typical basic conditions used for neutralization (e.g., DIEA).Labile. The Dnp group can be prematurely cleaved by basic conditions, such as the 20% piperidine in DMF used for Fmoc deprotection.[2][4]
Deprotection Strategy Concurrent. The side-chain Boc groups are removed simultaneously with the final cleavage of the peptide from the resin using strong acids (e.g., HF, TFMSA).[6]Orthogonal. Requires a dedicated deprotection step using thiolysis (e.g., thiophenol) before the final acid cleavage.[7]
Key Advantage Simplicity and compatibility with standard Boc-SPPS workflows. No extra steps are required.Provides an orthogonal protection scheme, allowing for selective side-chain manipulation if needed.[8]
Key Disadvantage Does not offer an orthogonal handle for selective deprotection of the histidine side chain.Requires an additional, potentially hazardous deprotection step (thiolysis) and is incompatible with mixed Boc/Fmoc strategies. Generates colored byproducts.[4]

Deprotection Workflows: A Tale of Two Paths

The most significant practical difference lies in the deprotection workflow. The bis-Boc derivative aligns perfectly with the standard Boc-SPPS paradigm, where all protecting groups are cleaved in a single final step. In contrast, the Dnp group necessitates an orthogonal deprotection step, adding complexity to the synthesis.

G cluster_0 Workflow with this compound cluster_1 Workflow with Boc-His(Dnp)-OH start_boc Assemble Peptide Chain final_cleave_boc Final Cleavage & Deprotection (e.g., Anhydrous HF) Simultaneously removes side-chain Boc groups start_boc->final_cleave_boc peptide_boc Purify Final Peptide final_cleave_boc->peptide_boc start_dnp Assemble Peptide Chain dnp_deprotect Dnp Group Removal (Thiolysis, e.g., Thiophenol in DMF) Separate On-Resin Step start_dnp->dnp_deprotect wash_dnp Wash Resin dnp_deprotect->wash_dnp final_cleave_dnp Final Cleavage & Deprotection (e.g., Anhydrous HF) wash_dnp->final_cleave_dnp peptide_dnp Purify Final Peptide final_cleave_dnp->peptide_dnp

Caption: Comparative SPPS workflows for bis-Boc-His vs. Boc-His(Dnp)-OH.

The Mechanism of Deprotection

Understanding the chemical mechanisms behind the removal of these protecting groups is key to appreciating their stability and strategic use.

G cluster_0 This compound Deprotection (Acidolysis) cluster_1 Boc-His(Dnp)-OH Deprotection (Thiolysis) boc_his Side-Chain Boc-Protected Histidine Residue intermediate_boc Protonated Carbonyl boc_his->intermediate_boc Protonation h_plus H+ (from TFA/HF) tbutyl_cation tert-Butyl Cation (stable) intermediate_boc->tbutyl_cation Cleavage carbamic_acid Carbamic Acid Intermediate intermediate_boc->carbamic_acid free_imidazole Free Imidazole Ring carbamic_acid->free_imidazole Decarboxylation co2 CO₂ carbamic_acid->co2 dnp_his Dnp-Protected Histidine Residue meisenheimer Meisenheimer Complex (Nucleophilic Attack) dnp_his->meisenheimer + PhSH thiophenol Thiophenol (PhSH) dnp_adduct Thiophenol-Dnp Adduct meisenheimer->dnp_adduct free_imidazole_dnp Free Imidazole Ring meisenheimer->free_imidazole_dnp Elimination

Caption: Deprotection mechanisms for side-chain protecting groups.

Experimental Protocols

To provide a tangible comparison, we outline a protocol for the synthesis of a model pentapeptide, Gly-His-Ala-Leu-Gly, on a MBHA resin using both histidine derivatives. This allows for a direct assessment of the workflow and potential side reactions.

Protocol 1: Synthesis using Nα,Nτ,Nπ-tris(Boc)-L-histidine
  • Resin Preparation: Swell 1g of MBHA resin (1 mmol/g) in dichloromethane (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).

  • Amino Acid Coupling Cycle (for Gly, Leu, Ala):

    • Nα-Boc Deprotection: Treat the resin with 37.5% trifluoroacetic acid (TFA) in DCM for 30 minutes.[2] Wash with DCM.

    • Neutralization: Treat with 5% diisopropylethylamine (DIEA) in DCM (3 x 2 minutes).[2] Wash with DCM.

    • Coupling: Couple the next Nα-Boc-protected amino acid using a suitable activator like diisopropylcarbodiimide (DIC). Monitor completion with a ninhydrin test.

  • Coupling of this compound: Dissolve Nα,Nτ,Nπ-tris(Boc)-L-histidine and an activator (e.g., HBTU/HOBt) in DMF. Add to the deprotected and neutralized resin-bound peptide. Allow to react for 2-4 hours.

  • Final Amino Acid Coupling (Gly): Repeat the coupling cycle (Step 2) for the final glycine residue.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DMF, DCM, and methanol, then dry under vacuum.

    • Treat the peptide-resin with anhydrous hydrogen fluoride (HF) with 10% anisole as a scavenger at 0°C for 1 hour.[2] This single step cleaves the peptide from the resin and removes all Boc protecting groups (Nα and side-chain).

    • Extract the peptide with 30% acetic acid, lyophilize, and purify via HPLC.

Protocol 2: Synthesis using Nα-Boc-Nτ-(Dnp)-L-histidine
  • Resin Preparation & Initial Couplings: Follow steps 1 and 2 from Protocol 1.

  • Coupling of Boc-His(Dnp)-OH: Couple Nα-Boc-Nτ-(Dnp)-L-histidine as described in Step 3 of Protocol 1. The Dnp group is stable to these conditions.

  • Final Amino Acid Coupling (Gly): Repeat the coupling cycle (Step 2) for the final glycine residue.

  • Orthogonal Deprotection of Dnp Group:

    • Crucial Step: Before final cleavage, the Dnp group must be removed.

    • Swell the peptide-resin in DMF.

    • Treat the resin with a solution of 20% thiophenol in DMF for 1-2 hours at room temperature.[2] Note: Thiophenol is toxic and has a strong odor; handle with appropriate safety precautions.

    • Filter and wash the resin extensively with DMF, DCM, and methanol to remove the thiophenol and the Dnp-adduct byproducts.[7]

  • Final Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Perform the final HF cleavage as described in Step 5 of Protocol 1. This will remove the Nα-Boc group and cleave the peptide from the resin.

Conclusion and Expert Recommendations

Both this compound and Boc-His(Dnp)-OH are effective at preventing racemization during peptide synthesis. The choice between them is primarily dictated by the overall synthetic strategy.

  • Choose Nα,Nτ,Nπ-tris(Boc)-L-histidine for routine Boc-SPPS. Its primary advantage is simplicity. The protection is robust, and its removal is integrated into the final cleavage step, requiring no additional planning or chemical steps. This makes it the preferred choice for the straightforward synthesis of most peptides.

  • Choose Nα-Boc-Nτ-(Dnp)-L-histidine for complex syntheses requiring orthogonal deprotection. The Dnp group's unique removal condition (thiolysis) allows for the selective unmasking of the histidine side chain while the peptide remains on the resin.[5] This is advantageous for syntheses involving on-resin side-chain modification, cyclization, or the preparation of protected peptide fragments. However, researchers must be prepared for the additional deprotection step and the incompatibility of the Dnp group with base-labile protecting groups like Fmoc.[2][4]

Ultimately, a thorough understanding of the stability and deprotection chemistry of each derivative is paramount for the successful synthesis of histidine-containing peptides, ensuring the final product's purity, yield, and biological integrity.

References

  • Garay, H. E., González, L. J., Cruz, L. J., Estrada, R. C., & Reyes, O. (1997). Cleavage of dinitrophenyl side chain protecting group of histidine under Fmoc-deprotection conditions during the synthesis of the peptide Gly-His-Ala-Leu-Gly. Biotecnología Aplicada, 14, 193-195. [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1150 - Removal of Dnp Protecting Groups. Retrieved from [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Image]. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]

  • LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Retrieved from [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Verifying Complete Histidine Side-Chain Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, particularly those containing histidine, is a process of precision and control. The unique properties of histidine's imidazole side-chain—its nucleophilicity and ability to participate in side reactions—necessitate the use of protecting groups during solid-phase peptide synthesis (SPPS).[1][2][3] However, the success of the entire synthesis hinges on the final, often challenging, step: the complete removal of these protecting groups.

Incomplete deprotection results in a heterogeneous mixture of the target peptide and protected-peptide impurities. These impurities often possess altered three-dimensional structures and biological activities, and their close physicochemical resemblance to the desired product can make purification an arduous, if not impossible, task.[4][5] This guide provides an in-depth comparison of the core analytical techniques used to verify the complete deprotection of histidine side-chains, moving beyond simple protocols to explain the underlying principles and establish a self-validating system for ensuring the integrity of your synthetic peptides.

The Critical Challenge: Why Histidine Demands Scrutiny

During SPPS, the imidazole ring of histidine must be masked to prevent side reactions and potential racemization.[2][3] Common protecting groups like Trityl (Trt), tert-Butoxycarbonyl (Boc), or Benzyloxymethyl (Bom) are employed for this purpose.[1][2][4] These groups are designed to be stable throughout the iterative coupling and N-α-deprotection steps but must be cleaved efficiently during the final global deprotection, typically with a strong acid cocktail like trifluoroacetic acid (TFA).

Failure to completely remove these groups leads to the generation of stubborn impurities. For instance, the bulky and hydrophobic Trityl group, if retained, will drastically alter the peptide's interaction with its biological target and create significant challenges in purification via reversed-phase chromatography. The carbocations generated during cleavage can also lead to unwanted modifications of sensitive residues like tryptophan or cysteine, further complicating the crude product mixture.[4]

Deprotection_Workflow cluster_0 SPPS & Cleavage cluster_1 Potential Outcomes cluster_2 Final Product Analysis Protected_Peptide Protected Peptide on Resin (e.g., His(Trt)) Cleavage TFA Cleavage Cocktail Protected_Peptide->Cleavage Step 1 Complete Successful Deprotection Cleavage->Complete Step 2a (Ideal) Incomplete Incomplete Deprotection Cleavage->Incomplete Step 2b (Problematic) Desired_Product Pure Target Peptide (His) Complete->Desired_Product Impurity Contaminating Impurity (His(Trt)) Incomplete->Impurity Analysis Analytical Verification (HPLC, MS) Desired_Product->Analysis Impurity->Analysis Conclusion Confirm Purity & Identity Analysis->Conclusion

Figure 1. Workflow from protected peptide to analytical verification.

A Comparative Analysis of Verification Techniques

Verifying complete deprotection is not a one-size-fits-all problem. The optimal analytical approach provides unambiguous evidence for the absence of the protecting group. We will compare the two workhorse techniques—Mass Spectrometry and High-Performance Liquid Chromatography—and discuss the specialized role of Nuclear Magnetic Resonance.

Mass Spectrometry (MS): The Direct Mass Confirmation

Mass spectrometry is the gold standard for confirming the molecular identity of a synthetic peptide.[6] Its power lies in its ability to measure the mass-to-charge ratio (m/z) of ions with high precision, providing direct evidence of a peptide's elemental composition.

Causality Behind the Method: The core principle is simple: a fully deprotected peptide will have a distinct and predictable molecular weight. Any residual protecting group will add its own mass to the peptide, resulting in a clear and calculable mass shift. This makes MS an exceptionally direct method for detecting incomplete deprotection.

Strengths:

  • High Specificity: Provides direct confirmation of molecular weight.

  • Exceptional Sensitivity: Requires only a minuscule amount of sample (picomole to femtomole range).

  • Definitive Results: The presence of a peak corresponding to the mass of the protected peptide is unambiguous proof of incomplete deprotection.

Limitations:

  • Ionization-Induced Fragmentation: Some protecting groups, particularly the acid-labile Boc group, can be unstable and fragment within the mass spectrometer's ion source.[7] This can create a false negative, making it appear that the peptide is fully deprotected when it is not.

  • Not Inherently Quantitative: While relative peak intensities can give a rough estimate, standard MS is not ideal for precisely quantifying the percentage of the impurity without isotopic labeling or calibration curves.

Data Presentation: Mass Additions of Common Histidine Protecting Groups

Protecting GroupChemical FormulaExact Mass Addition (Da)Expected Observation in MS
Trityl (Trt) C₁₉H₁₅243.1174M + 243.12
tert-Butoxycarbonyl (Boc) C₅H₉O₂101.0603M + 101.06
Benzyloxymethyl (Bom) C₈H₉O121.0653M + 121.07
4-Methyltrityl (Mtt) C₂₀H₁₇257.1330M + 257.13

Note: The observed mass may vary slightly based on the instrument's resolution and calibration. The values represent the mass of the adduct after cleavage chemistry (e.g., addition of the group and loss of H).

Experimental Protocol: Sample Preparation for MS Analysis

This protocol outlines the basic steps for preparing a crude peptide sample for analysis by MALDI-TOF or ESI-MS after TFA cleavage.

Objective: To obtain a clean mass spectrum of the crude product to verify the molecular weight of the main product and identify any protected-peptide impurities.

Materials:

  • Crude peptide post-cleavage and ether precipitation.

  • Solvent A: 0.1% TFA in deionized water.

  • Solvent B: 0.1% TFA in acetonitrile (ACN).

  • Microcentrifuge tubes.

  • Pipettes and tips.

Methodology:

  • Sample Solubilization: Take a small, representative sample of the crude peptide pellet (a few micrograms are sufficient). Dissolve it in 100-200 µL of a water/acetonitrile mixture (e.g., 50:50 v/v) containing 0.1% TFA. The goal is complete dissolution.[8]

  • Sonication (Optional): If the peptide is difficult to dissolve, sonicate the vial for 5-10 minutes.[8] This helps break up aggregates.

  • Clarification: Centrifuge the sample at high speed (>10,000 x g) for 5 minutes to pellet any insoluble resin fragments or particulates.

  • Dilution: Carefully transfer the supernatant to a new tube. Dilute this stock solution 1:10 or 1:100 in a suitable solvent (typically 50% ACN with 0.1% TFA) to a final concentration appropriate for your mass spectrometer (e.g., ~1-10 pmol/µL).

  • Analysis:

    • For ESI-MS: Infuse the sample directly or inject it via an LC system.

    • For MALDI-TOF: Spot 1 µL of the diluted sample onto the MALDI target plate and co-crystallize with 1 µL of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid). Allow it to air dry completely before analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone technique for assessing the purity of synthetic peptides.[9][10] It separates molecules based on their hydrophobicity, making it exquisitely sensitive to the presence or absence of bulky, nonpolar protecting groups.

Causality Behind the Method: Side-chain protecting groups, especially Trt and its derivatives, are significantly more hydrophobic than the amino acid side chains they protect. In RP-HPLC, a nonpolar stationary phase (like C18) is used.[5] The more hydrophobic a molecule is, the more strongly it will adhere to the column, and the longer it will take to elute as the percentage of organic solvent in the mobile phase increases. Therefore, a peptide still bearing a hydrophobic protecting group will have a markedly longer retention time than its fully deprotected, more polar counterpart.

Strengths:

  • Excellent Resolution: Can separate the target peptide from closely related impurities, including the protected form.

  • Quantitative Power: The area of a peak in the chromatogram is directly proportional to its concentration, allowing for precise quantification of purity and the percentage of each impurity.[11]

  • Purification Scalability: The same principles used in analytical HPLC can be scaled up for preparative purification to isolate the desired peptide.[9]

Limitations:

  • Indirect Identification: HPLC alone does not confirm the identity of the peaks. A peak at the expected retention time for the deprotected peptide is not definitive proof without a reference standard or subsequent MS analysis.

  • Potential for Co-elution: It is possible for an unrelated impurity to have the same retention time as the species of interest, although this is less likely for the protected/deprotected pair due to their large hydrophobicity difference.

HPLC_MS_Workflow cluster_peaks Peak Analysis Crude_Sample Crude Peptide Mixture HPLC Analytical RP-HPLC Crude_Sample->HPLC Chromatogram Chromatogram Generated HPLC->Chromatogram Peak1 Peak 1 (Deprotected Peptide) Chromatogram->Peak1 Shorter Retention Time Peak2 Peak 2 (Protected Impurity) Chromatogram->Peak2 Longer Retention Time MS_Analysis LC-MS or Fraction Collection + MS Peak1->MS_Analysis Peak2->MS_Analysis Verification Identity Verified MS_Analysis->Verification Confirm MW

Figure 2. Integrated HPLC and MS workflow for peptide analysis.
Experimental Protocol: Analytical RP-HPLC of a Crude Peptide

Objective: To separate the fully deprotected peptide from its protected precursor and other synthesis-related impurities, and to quantify the purity of the crude product.

Materials:

  • Crude peptide sample, solubilized as described in the MS protocol.

  • HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).

Methodology:

  • System Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 95% A / 5% B) for at least 10-15 column volumes, or until a stable baseline is achieved.

  • Sample Injection: Inject 10-20 µL of the clarified crude peptide solution. The amount injected should be sufficient to see minor impurities but not so much as to overload the column.

  • Chromatographic Separation: Run a linear gradient. A typical screening gradient for an unknown peptide is 5% to 65% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp, Tyr).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Identify the major peak, which is presumptively the target deprotected peptide.

    • Look for a later-eluting peak, which is a strong candidate for the more hydrophobic, protected peptide.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter

While not a routine screening tool, NMR spectroscopy offers unparalleled insight into the atomic-level structure of a molecule.[12]

Causality Behind the Method: The protons within a protecting group have unique chemical environments and, therefore, distinct signals (chemical shifts) in an NMR spectrum. For example, the aromatic protons of a Trityl group or the nine equivalent methyl protons of a Boc group produce strong, characteristic signals. The complete absence of these signals in the ¹H NMR spectrum of a purified peptide is definitive proof of successful deprotection. Furthermore, the protons on the histidine imidazole ring itself have specific chemical shifts that can confirm the integrity of the side chain.[13][14][15]

Strengths:

  • Unambiguous Structural Data: Provides absolute confirmation of structure.

  • No Mass Limitation: Can be used for peptides of various sizes.

Limitations:

  • Low Sensitivity: Requires a significant amount of highly purified sample (milligram quantities).

  • Complexity: Data acquisition and interpretation are time-consuming and require specialized expertise.

  • Not for Crude Mixtures: Overlapping signals make it unsuitable for analyzing complex crude peptide mixtures.

Expert Insight: Reserve NMR for the final, in-depth characterization of a lead candidate peptide where absolute structural integrity must be proven for regulatory or publication purposes. It is not a practical tool for routine, high-throughput verification of deprotection.

The Self-Validating System: A Gold-Standard Workflow

True analytical confidence comes not from a single technique but from an orthogonal, self-validating approach. The combination of RP-HPLC and MS (ideally as a hyphenated LC-MS system) provides the most robust and comprehensive validation of histidine deprotection.[5]

Self_Validating_System cluster_workflow Integrated LC-MS Analysis cluster_validation Data Cross-Validation Start Inject Crude Peptide Mixture HPLC HPLC Separation (by Hydrophobicity) Start->HPLC UV_Detector UV Detection (Quantification) HPLC->UV_Detector Chromatogram (Peak Areas) MS_Detector Mass Spectrometer (Identification) HPLC->MS_Detector Mass Spectra (Molecular Weights) Data_Analysis Correlate Data UV_Detector->Data_Analysis Chromatogram (Peak Areas) MS_Detector->Data_Analysis Mass Spectra (Molecular Weights) Result Validated Result Data_Analysis->Result Conclusion Confirmation of Complete Deprotection Result->Conclusion Is Main Peak Correct Mass? Is Protected Peptide Absent?

Figure 3. A self-validating LC-MS workflow for peptide analysis.

This integrated workflow provides two independent, yet complementary, pieces of data for each peak resolved by the HPLC:

  • Quantitative Data (UV Detector): What is the purity of the sample? What is the relative percentage of each impurity?

  • Identity Data (MS Detector): What is the precise molecular weight of the main peak? What is the molecular weight of the impurity peaks?

By correlating these two datasets, you can definitively state that your main peak is not only, for example, 98% pure by HPLC, but that it also has the correct molecular weight for the fully deprotected peptide. Simultaneously, you can confirm that a minor, later-eluting peak has a mass corresponding exactly to the peptide plus the protecting group, validating the identity of your primary impurity and confirming that the deprotection was incomplete. This dual confirmation is the hallmark of a trustworthy and robust analytical system.

Conclusion

Verifying the complete deprotection of histidine side-chains is a non-negotiable step in ensuring the quality and reliability of synthetic peptides. While Mass Spectrometry provides the most direct confirmation of molecular weight and HPLC offers superior quantitative purity assessment, the most authoritative and trustworthy approach is their combined use in an LC-MS system. This integrated method creates a self-validating workflow, providing both the purity profile and the molecular identity needed to proceed with confidence in your research and development endeavors.

References

  • Deuterium-Enhanced Raman Spectroscopy for Histidine pKa Determination in a pH-Responsive Hydrogel - PMC. (2020). NIH. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Science and Research Archive. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). PMC. [Link]

  • Effective Structural Characterization Strategies for Peptides. (n.d.). BioPharmaSpec. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. [Link]

  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2024). RSC Publishing. [Link]

  • Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. (2024). Nature. [Link]

  • Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. [Link]

  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2024). ResearchGate. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. [Link]

  • Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. (1997). ResearchGate. [Link]

  • Did anyone observe spontaneous Boc removal from histidine? (2015). ResearchGate. [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube. [Link]

  • Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. (2024). The Journal of Organic Chemistry. [Link]

  • Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation. (2020). Journal of the American Chemical Society. [Link]

  • HPLC Analysis and Purification of Peptides. (n.d.). PMC. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC. [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). University of Wisconsin-Madison. [Link]

  • HPLC of Peptides and Proteins. (n.d.). Springer. [Link]

  • Amino Acid-Protecting Groups. (2004). Chemical Reviews. [Link]

  • Characterization of Synthetic Peptides by Mass Spectrometry. (n.d.). PubMed. [Link]

  • Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation. (2020). Martin-Luther-Universität Halle-Wittenberg. [Link]

  • Peptide synthesis using unprotected peptides through orthogonal coupling methods. (n.d.). PMC. [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2017). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Chiral Purity Analysis of L- vs D-bis-BOC-Histidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks is a cornerstone of therapeutic peptide development. The presence of an undesired enantiomer can lead to significant differences in pharmacological activity, efficacy, and toxicity. This guide provides an in-depth comparison of analytical methodologies for determining the chiral purity of L- and D-bis-BOC-histidine, a critical protected amino acid derivative. We will delve into the mechanistic principles behind chiral separations and provide field-proven insights to empower you to develop robust and reliable analytical methods.

The Imperative of Chiral Purity in Peptide Synthesis

The stereochemistry of amino acid derivatives used in solid-phase or solution-phase peptide synthesis directly dictates the final conformation and biological activity of the therapeutic peptide. The introduction of the incorrect enantiomer (e.g., D-histidine in a sequence designed with L-histidine) can lead to diastereomeric peptide impurities. These impurities can be difficult to remove and may have altered pharmacological profiles, potentially leading to reduced efficacy or unforeseen side effects. Therefore, rigorous quality control of the chiral purity of starting materials like bis-BOC-histidine is a non-negotiable aspect of drug development.

Analytical Strategies for Chiral Purity Determination

The primary challenge in analyzing enantiomers is their identical physical and chemical properties in an achiral environment. Chromatographic techniques that employ a chiral selector, either in the stationary phase or the mobile phase, are the most powerful and widely used methods for enantiomeric separations.[1] This guide will focus on two of the most effective techniques: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Chiral Stationary Phases (CSPs): The Heart of the Separation

The choice of the chiral stationary phase is the most critical factor for a successful enantiomeric separation.[1] For N-protected amino acids like this compound, two classes of CSPs have demonstrated broad applicability and high selectivity: polysaccharide-based and macrocyclic glycopeptide-based CSPs.

  • Polysaccharide-Based CSPs: These are the most widely used CSPs, with derivatives of cellulose and amylose coated or covalently bonded to a silica support.[1][2] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure.[3] The carbamate groups on the polysaccharide backbone play a crucial role in these interactions.[4]

  • Macrocyclic Glycopeptide-Based CSPs: Antibiotics like teicoplanin and ristocetin A, covalently bonded to silica, form another powerful class of CSPs.[5] These selectors offer a multimodal separation mechanism, including ion-exchange, hydrogen bonding, and steric interactions, making them highly versatile.[6] For amino acids and their derivatives, a key interaction is often the electrostatic attraction between the analyte's carboxylate group and a cationic amine group on the CSP.[5]

Comparative Analysis of HPLC and SFC Methods

Both HPLC and SFC are robust techniques for the chiral analysis of this compound. The choice between them often depends on the specific laboratory setup, desired throughput, and environmental considerations.

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation using a supercritical fluid (typically CO2) as the main mobile phase component.
Speed Analysis times can be longer due to higher mobile phase viscosity.Typically 3-5 times faster than HPLC due to the low viscosity and high diffusivity of the supercritical fluid mobile phase.[7]
Solvent Consumption Can use significant amounts of organic solvents, particularly in normal-phase chromatography.Significantly "greener" as it primarily uses compressed CO2, reducing organic solvent consumption.[8]
Selectivity Offers a wide range of selectivity based on the choice of stationary and mobile phases.Often provides complementary or even superior selectivity compared to HPLC for certain compounds.[9]
Method Development Well-established and widely understood.Can be more complex due to the additional parameters of pressure and temperature influencing fluid density and solvating power.
Detection Compatible with a wide range of detectors (UV, MS, etc.).Compatible with most HPLC detectors, including mass spectrometry.

Experimental Protocols

The following protocols are designed as a starting point for the chiral purity analysis of this compound. As with any analytical method development, optimization of mobile phase composition, flow rate, temperature, and other parameters is crucial to achieve the desired resolution and run time.

Workflow for Chiral Method Development

G cluster_0 Method Development Strategy start Define Analytical Goal (e.g., % D-isomer) csp_selection Select CSPs for Screening (Polysaccharide & Macrocyclic) start->csp_selection mode_selection Choose Chromatographic Mode (HPLC vs. SFC) csp_selection->mode_selection screening Initial Screening with Generic Gradients/Conditions mode_selection->screening evaluation Evaluate Resolution (Rs) and Selectivity (α) screening->evaluation optimization Optimize Mobile Phase, Temperature, Flow Rate evaluation->optimization Rs < 1.5 validation Method Validation (ICH Guidelines) evaluation->validation Rs ≥ 1.5 optimization->screening Re-screen if necessary finish Routine Analysis validation->finish

Caption: A generalized workflow for developing a chiral separation method.

Protocol 1: Chiral HPLC Method for this compound

This protocol is adapted from established methods for other BOC-protected amino acids and is a robust starting point for method development.[10][11]

1. Instrumentation and Columns:

  • HPLC system with a UV detector.
  • Recommended Columns for Screening:
  • Polysaccharide-based: CHIRALPAK® IC or Lux® Cellulose-2 (250 x 4.6 mm, 5 µm)
  • Macrocyclic glycopeptide-based: CHIROBIOTIC® T or CHIROBIOTIC® R (250 x 4.6 mm, 5 µm)

2. Mobile Phase Preparation:

  • Reversed-Phase Mode (for CHIROBIOTIC columns):
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
  • Mobile Phase B: Acetonitrile
  • Polar Organic Mode (for Polysaccharide columns):
  • Mobile Phase: Isocratic mixture of Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% TFA.

3. Chromatographic Conditions (Starting Point):

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection Wavelength: 220 nm
  • Injection Volume: 10 µL
  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

4. Method Optimization:

  • Mobile Phase: Adjust the ratio of organic modifier to aqueous phase (in reversed-phase) or the percentage of alcohol (in polar organic mode) to optimize retention and resolution.
  • Additives: Small amounts of acidic or basic additives (like TFA or diethylamine) can significantly impact peak shape and selectivity.
  • Temperature: Varying the column temperature can affect the thermodynamics of the chiral recognition process and, therefore, the separation.
Protocol 2: Chiral SFC Method for this compound

SFC offers a significant speed advantage and is an excellent alternative to HPLC.[7][8]

1. Instrumentation and Columns:

  • SFC system with a UV or Diode Array Detector (DAD).
  • Recommended Columns for Screening:
  • CHIRALPAK® IA, IB, or IC (250 x 4.6 mm, 5 µm)

2. Mobile Phase Preparation:

  • Mobile Phase A: Supercritical CO2
  • Mobile Phase B (Co-solvent): Methanol or Ethanol

3. Chromatographic Conditions (Starting Point):

  • Flow Rate: 3.0 mL/min
  • Back Pressure: 150 bar
  • Column Temperature: 40 °C
  • Co-solvent Gradient: Start with a screening gradient of 5% to 40% co-solvent over 5-10 minutes.
  • Detection Wavelength: 220 nm
  • Injection Volume: 5 µL
  • Sample Preparation: Dissolve the this compound sample in the co-solvent at a concentration of approximately 1 mg/mL.

4. Method Optimization:

  • Co-solvent: The choice and percentage of the alcohol co-solvent have a major impact on retention and selectivity.
  • Additives: For acidic compounds like BOC-amino acids, adding a small amount of an acidic modifier (e.g., 0.1% TFA) to the co-solvent can improve peak shape.
  • Temperature and Pressure: These parameters influence the density and solvating power of the supercritical fluid and can be adjusted to fine-tune the separation.

Self-Validating Systems: Ensuring Trustworthiness in Your Data

A robust analytical method must be validated to ensure its performance is suitable for its intended purpose. Method validation should be performed in accordance with ICH Q2(R2) guidelines.[12]

G cluster_0 Method Performance Characteristics Validation ICH Q2(R2) Validation Parameters Specificity Linearity Range Accuracy Precision (Repeatability & Intermediate) Detection Limit (LOD) Quantitation Limit (LOQ) Robustness Specificity Specificity (Peak Purity) Validation:p1->Specificity Linearity Linearity Validation:p2->Linearity Accuracy Accuracy (% Recovery) Validation:p4->Accuracy Precision Precision (% RSD) Validation:p5->Precision Sensitivity Sensitivity (LOD/LOQ) Validation:p6->Sensitivity Validation:p7->Sensitivity Robustness Robustness (Minor Variations) Validation:p8->Robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R2).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the D- and L-enantiomers from each other and from any achiral impurities.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The chiral purity analysis of L- and D-bis-BOC-histidine is a critical step in ensuring the quality and safety of synthetic peptides. Both HPLC and SFC on polysaccharide and macrocyclic glycopeptide-based chiral stationary phases offer excellent solutions for this analytical challenge. While HPLC is a well-established and robust technique, SFC provides significant advantages in terms of speed and reduced environmental impact. The choice of method will depend on the specific needs and resources of the laboratory. By following a systematic approach to method development and conducting a thorough validation, researchers can be confident in the accuracy and reliability of their chiral purity data, ultimately contributing to the successful development of safe and effective therapeutic peptides.

References

  • Zhao, H., Li, J.W., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8. [Link]

  • Kim, J. H., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 178-187. [Link]

  • Berthod, A., & Armstrong, D. W. (2005). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. Journal of Chromatography B, 829(1-2), 1-13. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 30(6), 464-475. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column. Retrieved February 8, 2024, from [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Ruta, J., Grosset, C., Ravelet, C., Fize, J., Villet, A., Ravel, A., & Peyrin, E. (2007). Chiral resolution of histidine using an anti-D-histidine L-RNA aptamer microbore column. Journal of Chromatography B, 845(2), 186-190. [Link]

  • Kumar, K. S., Lekkala, R., & Rao, D. S. (2015). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 5(105), 86325-86336. [Link]

  • Ekborg-Ott, K. H., Liu, Y., & Armstrong, D. W. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Chirality, 10(5), 434-483. [Link]

  • Chankvetadze, B. (2024). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. In Methods in Molecular Biology (Vol. 2994, pp. 99-117). Springer. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 19(6), 596-606. [Link]

  • Google Patents. (2012). CN102824900A - Method for chiral separation of various side chain protected amino acids.
  • Regalado, E. L., & Welch, C. J. (2016). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Chiral Analysis (pp. 215-241). Elsevier. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Journal of Chromatography A, 1191(1-2), 3-13. [Link]

  • Płotka, J. M., Biziuk, M., Morrison, C., & Namieśnik, J. (2014). Pharmaceutical and forensic drug applications of chiral supercritical fluid chromatography. TrAC Trends in Analytical Chemistry, 56, 74-89. [Link]

  • V. A. Davankov. (2003). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 26(9-10), 1335-1353. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Le, T. N. T., & Armstrong, D. W. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4504. [Link]

  • Chankvetadze, B. (2024). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Methods in Molecular Biology, 2994, 99-117. [Link]

  • Reddy, B. S., & Reddy, K. R. (2018). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 11(8), 3469-3473. [Link]

  • Regalado, E. L. (2017). Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review. [Link]

  • Tarábek, J., Gáspár, A., & Armstrong, D. W. (2020). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Critical Reviews in Analytical Chemistry, 50(5), 454-467. [Link]

  • Patel, D. K., & Patel, N. J. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spectral Analysis. TMP Universal Journal of Advances in Pharmaceutical Sciences, 1(1), 1-10. [Link]

  • Daicel Chiral Technologies. (2022, September 15). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases [Video]. YouTube. [Link] (Note: A placeholder URL is used as the original may not be stable. The content is based on the provided transcript.)

Sources

Maximizing Peptide Yield: A Comparative Guide to Histidine Protection Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the successful synthesis of peptides is a cornerstone of innovation. However, the incorporation of certain amino acids presents unique hurdles that can significantly impact the final crude yield and purity of the desired product. Among these, histidine is notoriously challenging due to the reactivity of its imidazole side chain. This guide provides an in-depth comparison of histidine protection strategies, focusing on the demonstrated impact of using Nα-Boc-Nim-Boc-L-histidine (Boc-His(Boc)-OH) on improving crude peptide yields and minimizing problematic side reactions.

The Histidine Challenge in Solid-Phase Peptide Synthesis (SPPS)

The imidazole side chain of histidine is a double-edged sword. While crucial for the biological function of many peptides, its nucleophilic nature makes it susceptible to undesirable side reactions during Solid-Phase Peptide Synthesis (SPPS). The primary challenges include:

  • Racemization: Histidine is highly prone to racemization (the conversion of the L-amino acid to a mixture of L and D isomers) during the activation step of peptide coupling.[1][2][3] The lone pair of electrons on the imidazole nitrogen (specifically the Nπ) can facilitate the abstraction of the alpha-carbon's proton, leading to a loss of stereochemical integrity.[4][5] This is detrimental as the biological activity of a peptide is often highly dependent on its specific 3D structure.[6]

  • Side-Chain Acylation: The unprotected imidazole ring can react with activated amino acids during coupling, leading to the formation of branched peptides or other impurities. While this can sometimes be reversible, it effectively reduces the concentration of the activated acid available for the desired peptide bond formation, potentially leading to incomplete coupling and lower yields.[2][7]

To mitigate these issues, the strategic use of protecting groups for the histidine side chain is essential for a successful synthesis.[6]

A Tale of Two Strategies: Comparing Histidine Protecting Groups

The choice of protecting group for the histidine side chain is a critical decision that directly influences the outcome of the synthesis. Traditionally, bulky groups like Trityl (Trt) have been employed. However, the advent of the bis-BOC strategy offers a compelling alternative.

The Traditional Approach: N-τ Trityl (Trt) Protection

The Trityl group is a widely used protecting group for the histidine side chain.[6] It is attached to the N-τ (tele) nitrogen of the imidazole ring, providing steric hindrance that helps to reduce side-chain acylation.[8] While Boc-His(Trt)-OH can improve yields and purity compared to using unprotected histidine, it only offers minor suppression of racemization.[4] The N-π (pros) nitrogen, which is primarily responsible for catalyzing racemization, remains unprotected and accessible.[4][5]

The Advanced Solution: N-π Boc (bis-BOC) Protection

The use of Boc-His(Boc)-OH represents a more advanced strategy. In this derivative, a tert-butyloxycarbonyl (Boc) group protects the N-α amine, while a second Boc group protects the key N-π nitrogen of the imidazole ring. This dual-protection scheme offers significant advantages:

  • Suppression of Racemization: By blocking the N-π nitrogen, the primary pathway for racemization is effectively shut down.[5][9] The electronic and steric effects of the side-chain Boc group significantly hinder the abstraction of the alpha-proton during coupling.[9]

  • Streamlined Deprotection: A key advantage of the Boc-His(Boc)-OH strategy is that both the α-amino and the side-chain Boc groups are removed simultaneously during the final cleavage from the resin with strong acid (like HF or TFA).[9][10] This simplifies the workflow compared to other protecting groups that may require separate deprotection steps.

Experimental Data: Boc-His(Boc)-OH vs. Boc-His(Trt)-OH

To illustrate the practical impact of choosing Boc-His(Boc)-OH, consider the synthesis of a model hexapeptide, Tyr-His-Thr-Val-Gly-Arg-NH₂. The following table summarizes representative data comparing the performance of Boc-His(Boc)-OH with the more traditional Boc-His(Trt)-OH.

Histidine DerivativeCrude Purity (%)Overall Yield (%)Racemization (D-His Isomer, %)
Boc-His(Trt)-OH ~75~60~5.8
Boc-His(Boc)-OH ~85 ~70 ~1.5

Data compiled from various sources. Actual results may vary depending on the peptide sequence and synthesis conditions.[9]

As the data clearly indicates, the use of Boc-His(Boc)-OH leads to a notable increase in both the crude purity and the overall yield of the final peptide.[9] Most critically, it dramatically reduces the level of the undesirable D-histidine epimer, ensuring a final product with higher stereochemical integrity.[4]

In-Depth Experimental Protocol: Boc-SPPS of a Model Peptide

The following protocol outlines a standard procedure for the synthesis of the model hexapeptide (Tyr-His-Thr-Val-Gly-Arg-NH₂) on a Rink Amide resin using Boc-His(Boc)-OH.

Materials:
  • Rink Amide MBHA resin

  • Boc-protected amino acids (including Boc-His(Boc)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Cleavage Cocktail: TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Step-by-Step Methodology:
  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

  • First Amino Acid Coupling (Boc-Arg(Pbf)-OH):

    • Pre-activate Boc-Arg(Pbf)-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

    • Add the activated amino acid solution to the swollen resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.[10]

    • Repeat the 50% TFA in DCM treatment for 20 minutes.[11]

    • Wash the resin with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 5 minutes (2x).[10]

    • Wash the resin with DMF (3x) and DCM (3x).

  • Subsequent Amino Acid Couplings (Gly, Val, Thr(tBu), His, Tyr(tBu)):

    • Repeat steps 2-4 for each subsequent amino acid. For the histidine coupling, use Boc-His(Boc)-OH.

  • Final Deprotection and Cleavage:

    • After the final amino acid coupling and Boc deprotection, wash the resin thoroughly with DCM and dry under vacuum.[9]

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Isolation:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Analysis:

    • Analyze the crude peptide by HPLC to determine purity and by mass spectrometry to confirm the molecular weight.

Visualizing the Workflow and Mechanism

To better understand the chemical principles and workflow decisions, the following diagrams illustrate the key processes.

SPPS_Decision_Workflow Start Start Peptide Synthesis Plan CheckHis Does the sequence contain Histidine? Start->CheckHis NoHis Proceed with standard SPPS protocol CheckHis->NoHis No HisPresent Select Histidine Protection Strategy CheckHis->HisPresent Yes Synthesize Perform Solid-Phase Peptide Synthesis NoHis->Synthesize Strategy1 Traditional: Boc-His(Trt)-OH HisPresent->Strategy1 Strategy2 Advanced: Boc-His(Boc)-OH HisPresent->Strategy2 Consideration1 Risk: Higher racemization, potentially lower yield Strategy1->Consideration1 Strategy1->Synthesize Consideration2 Benefit: Significantly reduced racemization, higher crude yield and purity Strategy2->Consideration2 Strategy2->Synthesize Cleave Cleavage and Global Deprotection Synthesize->Cleave Analyze Analyze Crude Product (HPLC, MS) Cleave->Analyze End Purification Analyze->End

Caption: Decision workflow for selecting a histidine protection strategy in SPPS.

Racemization_Mechanism cluster_0 Boc-His(Trt)-OH Activation cluster_1 Boc-His(Boc)-OH Activation HisTrt Activated L-His(Trt) N-π is free Proton_Abstraction N-π abstracts α-H+ HisTrt:f1->Proton_Abstraction Enolate Achiral Enolate Intermediate Proton_Abstraction->Enolate Reprotonation Reprotonation Enolate->Reprotonation Racemic_Mix L- and D-His Peptide Mixture Reprotonation->Racemic_Mix HisBoc Activated L-His(Boc) N-π is protected by Boc Blocked N-π cannot abstract α-H+ HisBoc:f1->Blocked Pure_L Pure L-His Peptide Blocked->Pure_L

Caption: Mechanism of racemization suppression by Boc-His(Boc)-OH.

Conclusion and Recommendations

The incorporation of histidine is a frequent bottleneck in peptide synthesis, often leading to reduced yields and the formation of difficult-to-separate diastereomeric impurities. While traditional protecting groups like Trityl offer some benefit, the evidence strongly supports the use of Boc-His(Boc)-OH as a superior strategy for mitigating these challenges.

By effectively blocking the N-π nitrogen of the imidazole ring, Boc-His(Boc)-OH significantly suppresses racemization during coupling, a primary cause of yield loss and impurity generation.[4][9] The resulting increase in crude peptide purity and overall yield can streamline downstream purification processes, saving valuable time and resources. For any synthesis project involving histidine, especially for longer or more complex peptides, the adoption of Boc-His(Boc)-OH is a highly recommended, evidence-based approach to maximize success.

References

  • The Art of Protection: How Boc-N'-trityl-L-histidine Enhances Peptide Synthesis Yields. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Application of Boc-His(Boc)-OH in the Synthesis of Bioactive Peptides: Application Notes and Protocols. (n.d.). Benchchem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine. (n.d.). ChemPep Inc.
  • Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. (n.d.). CEM Corporation.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTEC.
  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. (1995). PubMed.
  • Did anyone observe spontaneous Boc removal from histidine? (2018). ResearchGate.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTEC.
  • Overview of Custom Peptide Synthesis. (n.d.). GenScript.
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Lauer, J. L., et al. (2013). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA, 67(12), 874-878.
  • Joechem. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine.
  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. (2022). ACS Publications. Retrieved from [Link]

  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2024). RSC Publishing. Retrieved from [Link]

  • BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.
  • Aqueous microwave-assisted solid-phase peptide synthesis using Fmoc strategy. III: racemization studies and water-based synthesis of histidine-containing peptides. (2012). PubMed. Retrieved from [Link]

  • Dual protection of amino functions involving Boc. (2013). RSC Publishing. Retrieved from [Link]

  • Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. (2025). ResearchGate. Retrieved from [Link]

  • Amine Boc protection-Mechanism and Reaction Setup. (2022, August 13). [Video]. YouTube. Retrieved from [Link]

  • Spps and side reactions in peptide synthesis. (2018). Slideshare. Retrieved from [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (2025). ResearchGate. Retrieved from [Link]

  • Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation. (2019). PubMed. Retrieved from [Link]

Sources

Safety Operating Guide

Section 1: Chemical Profile and Hazard Assessment of bis-BOC-Histidine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that excellence in the lab goes beyond achieving groundbreaking results; it encompasses a profound commitment to safety and environmental stewardship. The proper handling and disposal of chemical reagents are foundational to this commitment. This guide provides a detailed, step-by-step framework for the safe disposal of bis-BOC-histidine, a common reagent in peptide synthesis and drug development.

The core principle of this guide is not just to provide instructions, but to explain the scientific rationale behind them. Understanding the "why" empowers you, the researcher, to make informed decisions, ensuring a self-validating system of safety and compliance in your laboratory.

Before we can discuss disposal, we must understand the nature of the substance. This compound, or more formally Nα,Nτ-bis(tert-butoxycarbonyl)-L-histidine, is an amino acid derivative where both the alpha-amino group and the imidazole nitrogen of the side chain are protected by a tert-butoxycarbonyl (BOC) group. This protection strategy is crucial in synthetic chemistry to prevent unwanted side reactions.

While many suppliers' Safety Data Sheets (SDS) do not classify this compound as a hazardous substance under GHS or OSHA regulations, this does not mean it can be treated as common waste.[1][2][3] Prudent laboratory practice dictates that we recognize its potential for mild irritation and its chemical reactivity, particularly its instability in acidic conditions.[1][4]

PropertyDescription
Chemical Name Nα,Nτ-bis(tert-butoxycarbonyl)-L-histidine
Common Synonyms bis(tert-butoxycarbonyl)histidine, BOC-His(BOC)-OH
Physical State Typically a white to off-white solid powder.
Potential Hazards May cause skin, eye, and respiratory tract irritation upon direct contact or inhalation of dust.[1][4][5]
Chemical Stability Stable under recommended storage conditions (cool, dry, well-ventilated).[5]
Incompatibilities Strong oxidizing agents and strong acids. The BOC protecting groups are labile and will be cleaved by strong acids.[5][6]

The causality behind its primary incompatibility—strong acids—is central to its disposal. The BOC group is designed to be removed by acids like trifluoroacetic acid (TFA).[7][8] This means that mixing this compound waste with acidic waste streams can initiate a chemical reaction within the waste container, generating gas (isobutylene and CO2) and potentially leading to container pressurization.

Section 2: The Cornerstone of Safe Disposal: Waste Stream Segregation

The single most critical step in chemical disposal is proper segregation. Co-mingling of incompatible waste streams is a primary cause of laboratory accidents. The following decision workflow provides a logical pathway for classifying and segregating waste generated from the use of this compound.

G Diagram 1: this compound Waste Stream Classification cluster_form Step 1: Identify Waste Form cluster_solid Step 2: Classify Solid Waste cluster_liquid Step 2: Classify Liquid Waste cluster_final Step 3: Final Disposal start Waste Containing This compound Generated q_form What is the physical form of the waste? start->q_form q_solid_type Is it pure solid reagent or contaminated disposable labware? q_form->q_solid_type Solid q_liquid_type Is it a neutral aqueous/organic solution or a BOC-deprotection reaction mixture? q_form->q_liquid_type Liquid out_solid_pure Containerize in a clearly labeled 'Solid Chemical Waste' container. Use original container if possible. q_solid_type->out_solid_pure Pure/Expired Reagent out_solid_cont Place in a sealed bag or container labeled 'Contaminated Solid Waste'. q_solid_type->out_solid_cont Contaminated Labware final_disposal Store in designated Satellite Accumulation Area. Arrange for pickup by your institution's EHS or licensed waste disposal contractor. out_solid_pure->final_disposal out_solid_cont->final_disposal out_liquid_neutral Collect in a labeled 'Non-Corrosive Chemical Waste' container. DO NOT DRAIN DISPOSE. q_liquid_type->out_liquid_neutral Neutral Solution out_liquid_acid CRITICAL: Collect in a dedicated, vented 'Corrosive Hazardous Waste' container. List all components. q_liquid_type->out_liquid_acid Acidic Reaction Mixture out_liquid_neutral->final_disposal out_liquid_acid->final_disposal

Caption: Decision workflow for proper segregation of this compound waste streams.

Section 3: Detailed Disposal Protocols

Following the logic of the workflow, here are the explicit, step-by-step protocols for each waste stream.

Protocol 3.1: Unused or Expired Solid this compound

This protocol applies to the pure, solid chemical that is no longer needed.

  • Containment: Keep the chemical in its original, sealed container whenever possible. If the original container is compromised, transfer the solid to a new, clean, and chemically compatible container with a secure lid.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" or "Chemical Waste" in accordance with your institutional policy. The label must include the full chemical name: "Nα,Nτ-bis(tert-butoxycarbonyl)-L-histidine" and the date of accumulation.

  • Storage: Store the sealed container in a designated satellite accumulation area for solid chemical waste. This area should be separate from strong acids and oxidizers.

  • Disposal: Contact your institution's Environmental Health & Safety (EHS) department or designated chemical waste contractor to schedule a pickup. Do not attempt to dispose of this solid in the regular trash.[1][9]

Protocol 3.2: Contaminated Labware and Spill Cleanup Material

This includes items such as weighing paper, gloves, pipette tips, and absorbent pads contaminated with solid this compound.

  • Collection: Place all contaminated solid items into a designated, durable plastic bag or a container lined with a plastic bag.

  • Labeling: Label the bag or container as "Contaminated Solid Waste" and list the chemical contaminant (this compound).

  • Storage & Disposal: Once the bag is full, seal it securely and store it with other solid chemical waste. Arrange for professional disposal through your EHS office. For spills, gently sweep up the solid material, avoiding dust formation, and place it into a sealed container for disposal as described.[10][11]

Protocol 3.3: Waste from BOC-Deprotection Reactions

This is the most critical and potentially hazardous waste stream associated with the use of this compound. This waste typically contains a strong, corrosive acid (e.g., TFA), a solvent (e.g., Dichloromethane), and the byproducts of the deprotection reaction.

  • Containment: This waste MUST be collected in a designated, acid-resistant waste container (borosilicate glass or a compatible plastic like fluorinated polyethylene). The container should have a vented cap to safely release any gas pressure that may build up.

  • Segregation: This waste stream must be kept separate from all other waste types, especially bases, cyanides, and sulfides, to prevent violent exothermic or toxic gas-releasing reactions.

  • Labeling: The container must be clearly labeled as "Hazardous Waste: Corrosive, Organic." List all components, including the acid (e.g., "Trifluoroacetic Acid"), solvent (e.g., "Dichloromethane"), and a general description of the contents (e.g., "Histidine Deprotection Byproducts").

  • Disposal: This is a regulated hazardous waste stream. Store it in your lab's designated satellite accumulation area and arrange for prompt pickup by a licensed hazardous waste disposal company.[12] Under no circumstances should you attempt to neutralize this waste stream unless you have a specific, validated, and EHS-approved protocol for doing so.

Section 4: Decontamination of Empty Containers

An "empty" container of this compound is not truly empty; it contains chemical residue that must be managed properly before the container can be recycled or discarded.[12]

Protocol 4.1: Triple-Rinse Procedure
  • Select a Rinse Solvent: Choose a solvent in which this compound is soluble (e.g., methanol, ethanol).

  • First Rinse: Add a small amount of the chosen solvent to the empty container, cap it securely, and rinse thoroughly to dissolve the residue.

  • Collect Rinsate: Pour the solvent from this first rinse into the appropriate liquid chemical waste container (e.g., "Non-Corrosive Chemical Waste"). This first rinsate is considered hazardous waste.[13]

  • Repeat: Repeat the rinse process two more times, collecting the rinsate in the same waste container.

  • Final Steps: After the third rinse, allow the container to air dry completely in a fume hood. Once dry, deface or remove the original label to prevent confusion. The clean, de-labeled container can now be disposed of in the appropriate recycling or solid waste stream per your institution's policy.

G Diagram 2: Empty Container Triple-Rinse Workflow start Empty this compound Container rinse1 Step 1: Add solvent and rinse thoroughly. start->rinse1 collect1 Step 2: Pour rinsate into 'Chemical Waste' container. rinse1->collect1 rinse2 Step 3: Repeat rinse. collect1->rinse2 collect2 Step 4: Collect second rinsate in same waste container. rinse2->collect2 rinse3 Step 5: Repeat rinse a third time. collect2->rinse3 collect3 Step 6: Collect final rinsate. rinse3->collect3 dry Step 7: Air dry container in fume hood. collect3->dry deface Step 8: Deface or remove original label. dry->deface end Dispose of clean container per institutional policy. deface->end

Caption: Step-by-step process for decontaminating empty chemical containers.

Conclusion: Fostering a Proactive Safety Culture

The responsible disposal of this compound and its associated waste streams is a non-negotiable aspect of professional scientific conduct. This guide provides a robust framework, but it must be implemented in conjunction with your specific institutional policies and local regulations. Always consult your EHS department and the most current SDS for any chemical you handle. By treating every chemical with respect and adhering to these logical, safety-first principles, you contribute to a trustworthy and secure research environment for yourself, your colleagues, and the community.

References

  • N(alpha), N-(im)-di-boc-l-histidine Safety Data Sheet. (2025). Chemsrc. Retrieved from [Link]

  • Nα-Boc-Nτ-trityl-L-histidine Safety Data Sheet. (n.d.). Apeiron Synthesis. Retrieved from [Link]

  • N-(tert-Butoxycarbonyl)-L-histidine Hazard Information. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • BOC Deprotection Overview. (2023). Hebei Boze Chemical Co.,Ltd. Retrieved from [Link]

  • Management of Waste. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Research Council (US) Committee. Retrieved from [Link]

  • A selective, catalytic and practical deprotection of a Boc group. (2014). Digital CSIC. Retrieved from [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Northwestern University Research Safety. Retrieved from [Link]

  • What is the proper disposal of dansyl-substituted amino acids? (2020). ResearchGate. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Amino Acid Set Safety Data Sheet. (2018). Breckland Scientific Supplies Ltd. Retrieved from [Link]

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A Researcher's Guide to Handling Bis-BOC-Histidine: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide synthesis and drug development, protected amino acids like Nα,Nτ-bis(tert-butoxycarbonyl)-L-histidine (bis-BOC-histidine) are fundamental building blocks. While often not classified as acutely hazardous, prudent and informed handling of any chemical reagent is the cornerstone of laboratory safety and scientific integrity. This guide provides a detailed operational plan for the safe handling of this compound, emphasizing the rationale behind each personal protective equipment (PPE) choice and procedural step.

Hazard Assessment: Understanding the Compound

This compound is a derivative of the essential amino acid L-histidine. The "BOC" protecting groups on both the alpha-amino and side-chain (tau, τ) nitrogen atoms render the molecule less reactive for specific synthetic steps. It is typically supplied as a stable, white to off-white crystalline powder.

While safety data sheets (SDS) for this compound and similar compounds like Boc-His-OH do not classify them as hazardous substances under major regulatory frameworks, they highlight potential for mild irritation upon contact.[1][2] The primary physical hazard is the potential for generating fine, airborne dust during handling, which can lead to respiratory tract irritation.[2][3][4] Therefore, the safety protocols are designed to mitigate risks associated with dust inhalation and direct contact with skin and eyes.

Key Potential Hazards:

  • Inhalation: May cause mild respiratory tract irritation.[2][4][5]

  • Eye Contact: May cause serious eye irritation.[4][6]

  • Skin Contact: Prolonged or repeated contact may cause mild skin irritation.[2][4][5]

  • Ingestion: May be harmful if swallowed.[2][5]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the first line of defense. The goal is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety gogglesProtects against airborne dust particles and accidental splashes. Standard safety glasses offer less protection from dust, which can enter around the edges.[7]
Hand Protection Nitrile disposable glovesProvides a sufficient barrier for incidental contact with this non-corrosive solid. Nitrile is a common and effective choice for handling powders and solutions in peptide synthesis.[8] Double-gloving may be considered for extended handling periods.[9]
Body Protection Cotton lab coatA standard lab coat is essential to protect skin and personal clothing from spills and dust.[7][10] Cotton is preferred over synthetic materials for its better resistance to chemical saturation and potential flames.[10]
Respiratory Protection NIOSH-approved N95 respirator or use of a chemical fume hoodThis is critical. Because this compound is a fine powder, weighing and transfer operations can easily generate airborne dust.[3] Handling the solid inside a certified chemical fume hood is the preferred engineering control.[2][11] If a hood is unavailable for a specific task, a fitted N95 respirator is the minimum respiratory protection required.[3]
General Attire Long pants and closed-toe shoesThis is a minimum requirement for entering any laboratory space to protect against accidental spills and dropped objects.[9][10]
Operational Plan: A Step-by-Step Workflow

This protocol ensures that safety is integrated into every step of the handling process, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Prep 1. Hazard Review Review SDS & SOPs Area 2. Area Prep Designate handling area (Preferably in fume hood) Prep->Area PPE_Don 3. Don PPE Lab coat, goggles, gloves, respirator (if needed) Area->PPE_Don Weigh 4. Weighing Use anti-static weigh boat. Minimize dust creation. PPE_Don->Weigh Transfer 5. Transfer/Dissolution Add directly to solvent. Keep container closed. Weigh->Transfer Decon 6. Decontaminate Wipe down surfaces. Clean equipment. Transfer->Decon Waste 7. Waste Disposal Solid waste in sealed bag. Dispose via EHS. Decon->Waste PPE_Doff 8. Doff PPE Remove gloves first, then coat. Wash hands thoroughly. Waste->PPE_Doff

Caption: Workflow for the safe handling of this compound.

Part 1: Preparation

  • Review Documentation: Before starting, thoroughly read the Safety Data Sheet (SDS) for this compound and the relevant internal Standard Operating Procedures (SOPs).

  • Designate Work Area: The ideal location for handling solid this compound is within a certified chemical fume hood to contain any dust generated.[11] If a hood is not feasible, ensure the area is well-ventilated and free of drafts.[6]

  • Assemble Materials: Have all necessary equipment ready: spatula, weigh paper or boat, reaction vessel, and solvent. This minimizes movement and the potential for spills.

  • Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves.[7] If not working in a fume hood, fit-test and don your N95 respirator.

Part 2: Handling the Chemical

  • Weighing: Open the container away from your breathing zone. Use a clean spatula to carefully portion the required amount onto a weigh boat. Avoid tapping or dropping the powder, which can create dust clouds.

  • Transfer: Gently transfer the solid into the reaction vessel. If dissolving, add the solid to the solvent to minimize splashing and dust formation.

  • Storage: Tightly close the main container of this compound immediately after use.[6] Store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[4][12]

Part 3: Cleanup and Disposal

  • Decontamination: Carefully wipe down the spatula, weigh boat, and any surfaces that may have come into contact with the powder using a damp cloth or towel.

  • Waste Disposal: All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be placed in a sealed, clearly labeled waste container.[13] Dispose of the chemical waste in accordance with your institution's environmental health and safety guidelines.[6] Do not dispose of it in standard trash or down the drain.[3]

  • Doffing PPE: Remove your PPE in the correct order to avoid contaminating yourself. First, remove gloves (peeling them off inside-out). Then, remove your lab coat. Finally, remove your safety goggles.

  • Personal Hygiene: Wash your hands thoroughly with soap and water after removing your PPE, even if you believe your gloves were not contaminated.[6][7]

Emergency Procedures

In the event of an accidental exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek medical attention if irritation persists.

  • Skin Contact: Wash the affected area thoroughly with soap and water.[1][6] Remove any contaminated clothing.

  • Inhalation: Move the affected person to fresh air immediately.[6] If breathing is difficult, seek medical attention.

  • Spill: For a minor spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[12][13] Clean the spill area thoroughly. For a large spill, evacuate the area and contact your institution's safety office.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety and the integrity of their work.

References

  • Carl ROTH. Safety Data Sheet: L-Histidine.[Link]

  • CHEMM. Personal Protective Equipment (PPE).[Link]

  • Bakar Labs. Personal Protective Equipment (PPE) Guidelines for Laboratory Work.[Link]

  • Crystalgen. Tips for Handling Lab Chemicals: A Comprehensive Guide.[Link]

  • AAPPTec. Safety Data Sheet: Boc-His(Trt)-OH.[Link]

  • Lab Manager. Chemical Safety in Laboratories: Best Practices for Handling and Storage.[Link]

  • AAPPTec. MSDS - Safety Data Sheet: Nα-Boc-Nτ-Boc-L-histidine dicyclohexylamine salt.[Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment.[Link]

  • Green World Group. Chemical Safety Best Practices in The Lab.[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[Link]

  • University of Nevada, Reno. Personal Protective Equipment Requirements for Laboratories.[Link]

  • American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions.[Link]

  • American Chemistry Council. Personal Protective Equipment.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.